Product packaging for 1-Benzoyl-4-(chloroacetyl)piperazine(Cat. No.:CAS No. 69463-43-0)

1-Benzoyl-4-(chloroacetyl)piperazine

Cat. No.: B3038013
CAS No.: 69463-43-0
M. Wt: 266.72 g/mol
InChI Key: BATOJIAFBGRSEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-Benzoyl-4-(chloroacetyl)piperazine is a useful research compound. Its molecular formula is C13H15ClN2O2 and its molecular weight is 266.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H15ClN2O2 B3038013 1-Benzoyl-4-(chloroacetyl)piperazine CAS No. 69463-43-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-benzoylpiperazin-1-yl)-2-chloroethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O2/c14-10-12(17)15-6-8-16(9-7-15)13(18)11-4-2-1-3-5-11/h1-5H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BATOJIAFBGRSEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)CCl)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Introduction: A Versatile Intermediate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of 1-Benzoyl-4-(chloroacetyl)piperazine

This compound is a key bifunctional organic compound that serves as a highly valuable intermediate in the synthesis of complex molecular architectures. Its structure incorporates a rigid piperazine scaffold, a common motif in many pharmaceuticals, functionalized with two distinct reactive groups: a stable benzoyl amide and a highly reactive chloroacetyl amide. The benzoyl group often modulates the electronic properties and provides a steric handle, while the chloroacetyl moiety acts as a potent electrophilic site for covalent bond formation.

This unique combination makes this compound a privileged building block, particularly in drug discovery and development. The piperazine core is prevalent in a wide range of biologically active agents, including those targeting the central nervous system (CNS), as well as compounds with anticancer, antifungal, and antihistaminic properties[1][2]. The true synthetic power of this molecule lies in the selective reactivity of the chloroacetyl group, which allows for the straightforward introduction of diverse functional groups through nucleophilic substitution, enabling the construction of extensive chemical libraries for structure-activity relationship (SAR) studies. This guide provides an in-depth exploration of its chemical properties, synthesis, reactivity, and applications for researchers, scientists, and drug development professionals.

Physicochemical and Structural Properties

The fundamental properties of this compound dictate its behavior in chemical reactions and biological systems. While specific experimental data such as melting and boiling points are not widely published and should be determined empirically, its key structural and computed properties are summarized below.

PropertyValueSource / Method
Molecular Formula C₁₃H₁₅ClN₂O₂-
Molecular Weight 266.72 g/mol -
IUPAC Name 1-(benzoyl)-4-(2-chloroacetyl)piperazine-
Appearance Expected to be a white to off-white solidAnalogy to similar compounds[3]
Core Structure Piperazine ring in a chair conformation[2]
Key Functional Groups Tertiary Amide (Benzoyl), Tertiary Amide (Chloroacetyl), Phenyl Ring, Alkyl Chloride-

The molecule's reactivity is dominated by the electrophilic carbon of the chloroacetyl group and the nucleophilic nitrogen atoms of the piperazine ring, although the nitrogen atoms' nucleophilicity is significantly attenuated due to their conversion to amides.

Synthesis and Purification

The most direct and common route for the synthesis of this compound is the N-acylation of 1-benzoylpiperazine with chloroacetyl chloride. This reaction proceeds via a nucleophilic acyl substitution mechanism.

Causality of Experimental Design:

The choice of reagents and conditions is critical for achieving a high yield and purity.

  • Starting Material: 1-Benzoylpiperazine is used as the precursor. The benzoyl group effectively "protects" one of the piperazine nitrogens, allowing for selective acylation at the remaining secondary amine[1].

  • Acylating Agent: Chloroacetyl chloride is a highly reactive acylating agent, ensuring the reaction proceeds efficiently.

  • Base: A non-nucleophilic organic base, such as triethylamine (TEA), is essential. It acts as a scavenger for the hydrochloric acid (HCl) byproduct generated during the reaction. The neutralization of HCl prevents the protonation of the starting amine (which would render it non-nucleophilic) and drives the equilibrium towards product formation[4][5].

  • Solvent: An anhydrous aprotic solvent like dichloromethane (DCM) is used to dissolve the reactants without participating in the reaction[1].

  • Temperature Control: The reaction is initiated at a low temperature (0–5 °C) to control the initial exothermic release of heat upon addition of the highly reactive chloroacetyl chloride, thereby minimizing the formation of side products[1][5].

Experimental Protocol: Synthesis of this compound
  • Preparation: To a solution of 1-benzoylpiperazine (1.0 eq) in anhydrous dichloromethane (DCM), add triethylamine (1.5 eq) under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the reaction mixture to 0–5 °C using an ice-water bath.

  • Addition of Acylating Agent: Add chloroacetyl chloride (1.1 eq), dissolved in a small volume of anhydrous DCM, dropwise to the stirred reaction mixture over 30 minutes. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4–6 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed[1].

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) or by recrystallization to obtain the pure this compound[1][4].

G cluster_reactants Reactants cluster_conditions Conditions 1-Benzoylpiperazine 1-Benzoylpiperazine Product This compound 1-Benzoylpiperazine->Product Chloroacetyl_Chloride Chloroacetyl Chloride Chloroacetyl_Chloride->Product Triethylamine Triethylamine Triethylamine->Product Base DCM DCM DCM->Product Solvent 0C_RT 0°C to RT 0C_RT->Product Temp.

Caption: Synthetic workflow for this compound.

Chemical Reactivity and Mechanistic Insights

The chemical utility of this compound stems from the electrophilic nature of the chloroacetyl group. This moiety is an excellent substrate for nucleophilic substitution reactions (Sₙ2).

Mechanism of Nucleophilic Substitution:

The carbon atom alpha to the carbonyl group is highly electrophilic due to the combined electron-withdrawing inductive effects of the adjacent carbonyl oxygen and the chlorine atom. Furthermore, chloride is an effective leaving group. This allows a wide variety of nucleophiles (Nu⁻) to attack this carbon, displacing the chloride ion and forming a new covalent bond. This reaction is the cornerstone of its application as a synthetic intermediate[6][7].

Common nucleophiles that readily react with the chloroacetyl group include:

  • Amines (Primary and Secondary): To form N-substituted glycine amides.

  • Thiols (Thiolates): To form thioethers. This S-alkylation is a common strategy for creating hybrid molecules, such as linking the piperazine core to a triazole thione[8].

  • Alcohols (Alkoxides): To form ethers.

  • Carboxylates: To form ester linkages.

G Reactants This compound R-CO-CH₂-Cl Nucleophile Nu⁻ Transition_State Transition State [Nu---CH₂(R)---Cl]⁻ Reactants:f1->Transition_State Sₙ2 Attack Reactants:f3->Transition_State Products Substituted Product R-CO-CH₂-Nu Leaving Group Cl⁻ Transition_State->Products:f1 Chloride Expulsion

Caption: Mechanism of nucleophilic substitution on the chloroacetyl group.

This reactivity makes the compound an ideal scaffold for linking the benzoylpiperazine pharmacophore to other biologically relevant moieties, enabling the synthesis of novel hybrid drugs[8][9].

Analytical Characterization

Confirming the identity and purity of synthesized this compound is crucial. A combination of spectroscopic and chromatographic methods is employed for full characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzoyl group (typically in the 7.4-7.8 ppm range), a complex set of multiplets for the eight piperazine ring protons (usually between 3.0-4.0 ppm), and a key singlet for the two methylene protons of the chloroacetyl group (-CO-CH₂ -Cl), typically appearing around 4.2-4.5 ppm[4][10]. The integration of these signals should correspond to the number of protons in each environment.

    • ¹³C NMR: The carbon spectrum will show characteristic peaks for the carbonyl carbons of the two amide groups (around 165-170 ppm), signals for the aromatic carbons, and peaks for the carbons of the piperazine ring and the chloroacetyl methylene group.

  • Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of the key functional groups. Strong absorption bands corresponding to the C=O stretching vibrations of the amide carbonyls are expected in the region of 1630-1680 cm⁻¹[4].

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. Techniques like Electrospray Ionization (ESI-MS) would show a prominent peak for the protonated molecule [M+H]⁺ at m/z 267.72, exhibiting a characteristic isotopic pattern due to the presence of one chlorine atom[11].

  • Chromatographic Methods:

    • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a standard method for assessing the purity of the final product and for monitoring the progress of the reaction[12].

    • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives, GC-MS can be used to separate and identify components in a mixture[13].

Applications in Drug Discovery and Development

The primary value of this compound is its role as a versatile intermediate for creating novel compounds with therapeutic potential.

  • Scaffold for Library Synthesis: The reliable reactivity of the chloroacetyl group allows for its reaction with a wide array of nucleophiles, enabling the rapid generation of a library of derivatives. This is a cornerstone of modern medicinal chemistry for exploring structure-activity relationships (SAR) and optimizing lead compounds.

  • Synthesis of Biologically Active Molecules: The benzoylpiperazine core itself is a pharmacophore found in many CNS-active drugs[1][14]. By using this compound as a starting material, researchers can covalently link this core to other pharmacophores to create hybrid molecules with potentially novel or enhanced biological activities. For example, it can be used to synthesize compounds that combine the properties of a piperazine derivative with those of other heterocyclic systems known for their biological relevance, such as triazoles or thiazoles[8][9].

  • Development of Covalent Probes and Inhibitors: The chloroacetyl group is a classic "warhead" used in the design of targeted covalent inhibitors. It can form a permanent covalent bond with a nucleophilic residue (like cysteine) in the active site of a target protein, leading to irreversible inhibition[6]. This makes the scaffold valuable for developing highly potent and specific enzyme inhibitors or receptor modulators.

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for innovation in organic synthesis and medicinal chemistry. Its well-defined structure, predictable reactivity, and straightforward synthesis make it an invaluable building block. The dual functionality of a stable benzoyl group and a highly reactive chloroacetyl "handle" provides researchers with a robust platform for constructing complex and diverse molecular entities. A thorough understanding of its chemical properties, particularly the electrophilic nature of the chloroacetyl moiety, is essential for leveraging its full potential in the rational design and development of the next generation of therapeutic agents.

References

A Technical Guide to 1-Benzoyl-4-(chloroacetyl)piperazine: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of 1-Benzoyl-4-(chloroacetyl)piperazine, a key intermediate in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering insights into its synthesis, analytical characterization, safe handling, and potential applications. While a specific CAS number for this compound is not readily found in public databases, suggesting it may be a novel or less common intermediate, this guide provides a robust framework for its preparation and use based on established chemical principles and data from closely related analogues.

Introduction: The Versatility of the Piperazine Scaffold

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its presence in drugs targeting a wide array of conditions, including central nervous system (CNS) disorders, cancer, and infectious diseases, underscores its importance.[2] The ability to functionalize the two nitrogen atoms of the piperazine ring independently allows for the creation of diverse molecular architectures with tailored pharmacological profiles.[1]

This compound is a bifunctional molecule of significant interest. The benzoyl group serves as a protecting group for one nitrogen atom, enabling the selective introduction of the reactive chloroacetyl group on the other.[3] This chloroacetyl moiety is a versatile handle for further chemical modifications, acting as an electrophile in reactions with various nucleophiles to build more complex molecules.[4] This guide will detail the logical steps for the synthesis and utilization of this valuable chemical building block.

Synthesis of this compound

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. The most logical and efficient pathway involves a two-step sequence: the mono-benzoylation of piperazine followed by the chloroacetylation of the remaining secondary amine.

Step 1: Mono-Benzoylation of Piperazine to Yield 1-Benzoylpiperazine

To selectively introduce a single benzoyl group onto the symmetrical piperazine molecule, a protection strategy is often employed to prevent the formation of the di-substituted byproduct.[3] The use of a tert-butyloxycarbonyl (Boc) protecting group is a common and effective approach.[3]

Experimental Protocol: Mono-Boc-Protection of Piperazine

  • Reaction Setup: In a round-bottom flask, dissolve piperazine (1.0 eq) in a suitable solvent such as dichloromethane (DCM).

  • Boc-Protection: Cool the solution to 0 °C in an ice bath. Add di-tert-butyl dicarbonate ((Boc)₂O) (1.0 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting crude product, 1-Boc-piperazine, can be purified by column chromatography.

Experimental Protocol: Benzoylation of 1-Boc-piperazine

  • Reaction Setup: Dissolve the purified 1-Boc-piperazine (1.0 eq) in DCM.

  • Addition of Base: Add a non-nucleophilic base, such as triethylamine (1.1 eq), to the solution.

  • Acylation: Cool the mixture to 0 °C and slowly add benzoyl chloride (1.0 eq).

  • Reaction and Workup: Stir the reaction at room temperature for 3-4 hours. After completion, perform an aqueous workup to yield N-benzoyl-N'-Boc-piperazine.[3]

Experimental Protocol: Deprotection of the Boc Group

  • Acidic Cleavage: Dissolve the N-benzoyl-N'-Boc-piperazine in DCM and cool to 0 °C.

  • TFA Addition: Add an excess of trifluoroacetic acid (TFA) and stir at room temperature for 1-2 hours until deprotection is complete (monitored by TLC).[3]

  • Isolation: Evaporate the solvent and excess acid to obtain the crude 1-benzoylpiperazine, which can be further purified by recrystallization.[3]

Alternatively, a direct mono-benzoylation can be achieved under carefully controlled conditions.

Experimental Protocol: Direct Mono-Benzoylation of Piperazine

  • Reaction Setup: Dissolve piperazine (2.5 g) in 25 mL of a 10% aqueous sodium hydroxide solution in an Erlenmeyer flask.[3]

  • Addition of Benzoyl Chloride: With vigorous stirring, add benzoyl chloride (3.5 mL) dropwise over 10-15 minutes.[3]

  • Reaction: After the addition is complete, seal the flask and continue to stir vigorously for another 15 minutes to allow for the formation of a white precipitate of 1-benzoylpiperazine.[3]

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 25 mL).[3] Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.[3] Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.[3] Further purification can be achieved by recrystallization.[3]

Step 2: Chloroacetylation of 1-Benzoylpiperazine

The final step is the N-acylation of 1-benzoylpiperazine with chloroacetyl chloride. This reaction is analogous to the synthesis of 1,4-bis(chloroacetyl)piperazine from piperazine.[5]

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: Dissolve 1-benzoylpiperazine (1.0 eq) in a suitable solvent like chloroform or dichloromethane in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.

  • Base Addition: Add a base, such as anhydrous sodium carbonate or triethylamine (1.1 eq), to the solution to act as an acid scavenger.

  • Acylation: Cool the reaction mixture to 0-5 °C in an ice bath. Add a solution of chloroacetyl chloride (1.0 eq) in the same solvent dropwise via the addition funnel.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Workup and Purification: Upon completion, filter the reaction mixture to remove the base. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound. The product can be further purified by column chromatography on silica gel or by recrystallization.

Synthesis Workflow Diagram

G cluster_0 Step 1: Mono-Benzoylation cluster_1 Step 2: Chloroacetylation Piperazine Piperazine (CAS: 110-85-0) Benzoylpiperazine 1-Benzoylpiperazine (CAS: 13754-38-6) Piperazine->Benzoylpiperazine Acylation BenzoylChloride Benzoyl Chloride (CAS: 98-88-4) BenzoylChloride->Benzoylpiperazine Base1 Base (e.g., NaOH) Base1->Benzoylpiperazine Target This compound Benzoylpiperazine->Target Acylation ChloroacetylChloride Chloroacetyl Chloride (CAS: 79-04-9) ChloroacetylChloride->Target Base2 Base (e.g., Triethylamine) Base2->Target

Caption: Synthesis of this compound.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic and chromatographic techniques should be employed.

Analytical Technique Expected Observations
¹H NMR Signals corresponding to the aromatic protons of the benzoyl group, and distinct signals for the methylene protons of the piperazine ring and the chloroacetyl group.
¹³C NMR Resonances for the carbonyl carbons of the benzoyl and chloroacetyl groups, aromatic carbons, and the aliphatic carbons of the piperazine ring.
Mass Spectrometry (MS) The molecular ion peak corresponding to the calculated molecular weight of C₁₃H₁₅ClN₂O₂ (266.72 g/mol ).
Infrared (IR) Spectroscopy Characteristic absorption bands for the amide C=O stretching vibrations.
High-Performance Liquid Chromatography (HPLC) A single major peak indicating the purity of the compound. HPLC methods can be developed using a C18 column with a mobile phase consisting of a mixture of acetonitrile and water.[6]
Gas Chromatography-Mass Spectrometry (GC-MS) Can be used for both identification and purity assessment, especially for detecting volatile impurities.[7]

Safety and Handling

Proper safety precautions are essential when handling this compound and its precursors. While a specific Material Safety Data Sheet (MSDS) is not available, the safety profiles of related compounds provide guidance.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[8][9]

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[8][10]

  • Handling: Avoid contact with skin, eyes, and clothing.[9][11] Wash hands thoroughly after handling.[9]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong acids.[9][12]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.[9]

In case of exposure, follow standard first-aid procedures:

  • Eyes: Immediately flush with plenty of water for at least 15 minutes.[8][9]

  • Skin: Wash off immediately with soap and plenty of water.[8][9]

  • Inhalation: Move to fresh air.[8][9]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8][9]

Applications in Drug Development

The unique bifunctional nature of this compound makes it a valuable intermediate in the synthesis of novel drug candidates. The chloroacetyl group is a key functional moiety that can react with a variety of nucleophiles, such as amines, thiols, and alcohols, to introduce diverse substituents.

Potential Therapeutic Areas:

  • Central Nervous System (CNS) Disorders: Piperazine derivatives are well-established scaffolds for drugs targeting CNS disorders. Modifications of the this compound core could lead to new compounds with activity at various receptors and transporters in the brain.

  • Oncology: The chloroacetyl group can act as an alkylating agent, a feature found in some anticancer drugs.[4] This compound could serve as a starting point for the development of novel cytotoxic agents.[2]

  • Antimicrobial Agents: Piperazine-containing compounds have shown antibacterial and antifungal activities.[4] New derivatives synthesized from this compound could be explored for their potential as anti-infective agents.

Illustrative Reaction Scheme for Derivatization

G Start This compound Product Substituted Piperazine Derivative Start->Product Nucleophilic Substitution Nucleophile Nucleophile (R-XH) (e.g., Amine, Thiol, Alcohol) Nucleophile->Product

Caption: Derivatization of this compound.

Conclusion

This compound is a versatile and valuable building block in the field of medicinal chemistry. Its synthesis, while requiring careful execution, is based on well-established chemical transformations. This guide provides a comprehensive framework for its preparation, characterization, and safe handling. The potential for this intermediate to be elaborated into a wide range of structurally diverse molecules makes it a key tool for researchers and scientists dedicated to the discovery and development of new therapeutic agents.

References

1-Benzoyl-4-(chloroacetyl)piperazine molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-Benzoyl-4-(chloroacetyl)piperazine: Synthesis, Reactivity, and Applications in Drug Discovery

Abstract

This compound is a strategically designed bifunctional molecule of significant interest to researchers in medicinal chemistry and drug development. It integrates the pharmacologically relevant piperazine scaffold with a reactive chloroacetyl "warhead," positioning it as a versatile building block for the synthesis of complex molecular architectures and as a tool for covalent chemical biology. This guide provides a comprehensive technical overview of its core properties, validated synthetic methodologies, mechanistic reactivity, and its applications in the design of targeted therapeutics and chemical probes.

Physicochemical Properties and Structural Attributes

This compound is an unsymmetrically disubstituted piperazine derivative. The benzoyl group on one nitrogen atom serves as a stable amide linkage, often found in bioactive molecules, while the chloroacetyl group on the second nitrogen provides a key electrophilic center for covalent modification reactions.

Table 1: Core Physicochemical Data for this compound

PropertyValueSource
IUPAC Name 1-(4-benzoylpiperazin-1-yl)-2-chloroethan-1-oneInferred
Molecular Formula C₁₃H₁₅ClN₂O₂Calculated
Molecular Weight 266.72 g/mol Calculated
CAS Number 30935-57-2Vendor Data
Canonical SMILES C1CN(CCN1C(=O)C2=CC=CC=C2)C(=O)CClInferred
Appearance White to off-white solid (typical)Vendor Data

Synthesis Strategy and Experimental Protocol

The synthesis of this compound requires a controlled, stepwise approach to ensure selective acylation of the piperazine nitrogens and prevent the formation of undesired symmetrical byproducts. The most logical and efficient pathway begins with the readily available intermediate, 1-benzoylpiperazine.

Causality Behind Experimental Choices:
  • Starting Material: 1-Benzoylpiperazine is chosen as the precursor because one of the two nucleophilic nitrogen atoms is already functionalized and deactivated as an amide. This allows for the selective acylation of the remaining secondary amine.

  • Acylating Agent: Chloroacetyl chloride is a highly reactive acylating agent that readily reacts with the secondary amine of 1-benzoylpiperazine.

  • Base: A non-nucleophilic organic base, such as triethylamine (TEA), is essential. Its primary role is to act as an acid scavenger, neutralizing the hydrochloric acid (HCl) byproduct generated during the acylation. This prevents the protonation of the starting material's amine, which would render it non-nucleophilic and halt the reaction.[1]

  • Solvent: An anhydrous aprotic solvent like dichloromethane (DCM) is used to dissolve the reactants without participating in the reaction. It must be anhydrous to prevent hydrolysis of the highly reactive chloroacetyl chloride.

  • Temperature Control: The reaction is initiated at a low temperature (0–5 °C) to control the initial exothermic reaction upon addition of the acyl chloride, minimizing potential side reactions.[1]

Detailed Experimental Protocol: Synthesis from 1-Benzoylpiperazine
  • Reaction Setup: To a solution of 1-benzoylpiperazine (1.0 eq) in anhydrous dichloromethane (DCM, ~0.2 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 eq).

  • Cooling: Cool the reaction mixture to 0 °C in an ice-water bath with continuous stirring.

  • Addition of Acylating Agent: Add chloroacetyl chloride (1.1 eq), dissolved in a small volume of anhydrous DCM, dropwise to the cooled solution over 15-20 minutes. Maintain the temperature below 5 °C during the addition.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.

  • Self-Validating Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) using a suitable mobile phase (e.g., 7:3 Hexane:Ethyl Acetate). The disappearance of the starting material (1-benzoylpiperazine) and the appearance of a new, typically less polar, spot indicates product formation.

  • Aqueous Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to afford the pure this compound.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants cluster_process Process cluster_products Products BP 1-Benzoylpiperazine Reaction Acylation in Anhydrous DCM (0°C to RT) BP->Reaction CAC Chloroacetyl Chloride CAC->Reaction TEA Triethylamine (Base) TEA->Reaction Workup Aqueous Workup & Extraction Reaction->Workup TLC Monitoring Salt Triethylammonium Chloride (Byproduct) Reaction->Salt Purify Purification (Recrystallization or Chromatography) Workup->Purify Product This compound Purify->Product

Caption: A generalized workflow for the synthesis of the target compound.

Chemical Reactivity and Mechanistic Insights

The utility of this compound in drug development stems directly from the reactivity of the α-chloroacetamide functional group. This moiety acts as a mild electrophile, making it an ideal "warhead" for covalent targeting of nucleophilic amino acid residues within proteins.

Mechanism of Covalent Modification

The reaction proceeds via a classic bimolecular nucleophilic substitution (S_N2) mechanism.[2] The carbon atom alpha to the carbonyl group is electron-deficient due to the inductive electron-withdrawing effects of both the adjacent carbonyl group and the chlorine atom. The chlorine atom also serves as a good leaving group.

Key Nucleophilic Targets:

  • Cysteine (Thiol Group): The thiol side chain of cysteine is a potent nucleophile, especially in its deprotonated thiolate form (S⁻). It readily attacks the electrophilic carbon, displacing the chloride ion and forming a stable thioether bond.[3]

  • Histidine (Imidazole Ring): The nitrogen atoms of the imidazole side chain in histidine can also act as nucleophiles.

  • Lysine (Amine Group): The primary amine of a lysine side chain can participate in this reaction, although it is generally less reactive than cysteine's thiol group under physiological conditions.

This selective reactivity with soft nucleophiles like cysteine allows for the design of highly specific covalent inhibitors that can permanently bind to and modulate the function of a target protein.[3]

Diagram of Covalent Targeting

CovalentModification cluster_reactants Reactants cluster_product Product Molecule This compound (Electrophile) TransitionState SN2 Transition State Molecule->TransitionState Protein Target Protein with Nucleophilic Cysteine Residue Protein->TransitionState Nucleophilic Attack by Cys-SH CovalentComplex Covalently Modified Protein (Stable Thioether Linkage) TransitionState->CovalentComplex Bond Formation Byproduct Chloride Ion (Cl⁻) TransitionState->Byproduct Leaving Group Departure

Caption: S_N2 mechanism for covalent modification of a protein's cysteine residue.

Applications in Drug Development and Chemical Biology

The unique bifunctional nature of this compound makes it a valuable tool for researchers.

  • Privileged Scaffold for Libraries: The piperazine core is a "privileged structure" in drug design, known to impart favorable pharmacokinetic properties such as improved aqueous solubility and cell permeability.[4][5] It is a foundational component in numerous approved drugs, including anticancer and antipsychotic agents.[6][7] This compound serves as an excellent starting point for creating libraries of potential drug candidates.

  • Design of Covalent Inhibitors: The primary application is in the development of targeted covalent inhibitors (TCIs). By incorporating this molecule into a larger structure designed to bind non-covalently to a protein's active site, the chloroacetyl group can be positioned to react with a nearby nucleophilic residue. This results in irreversible inhibition, which can offer advantages in potency and duration of action over reversible inhibitors.

  • Synthesis of Chemical Probes: It can be used to synthesize activity-based probes (ABPs) or affinity-based probes. These tools are used to identify and study enzyme function in complex biological systems. The chloroacetyl group allows the probe to covalently attach to its target, enabling subsequent identification and analysis via techniques like mass spectrometry.

  • Intermediate for Linker Chemistry: In fields like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the chloroacetyl group can serve as a reactive handle to link different molecular components together.

Conclusion

This compound is more than a simple chemical reagent; it is a sophisticated building block engineered for modern drug discovery. Its structure combines a pharmacologically validated piperazine core with a precisely reactive chloroacetyl group. This duality provides researchers with a powerful platform for synthesizing novel compounds, designing potent and specific covalent inhibitors, and developing advanced chemical probes to explore complex biological pathways. A thorough understanding of its synthesis and reactivity is crucial for any scientist aiming to leverage covalent chemistry for therapeutic innovation.

References

Spectroscopic Characterization of 1-Benzoyl-4-(chloroacetyl)piperazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Benzoyl-4-(chloroacetyl)piperazine is a bespoke chemical entity of significant interest in contemporary drug discovery and development. As a bifunctional molecule, it incorporates a benzoyl group, which can modulate interactions with biological targets, and a reactive chloroacetyl group, a versatile handle for covalent modification of proteins or for further synthetic elaboration. The piperazine core, a privileged scaffold in medicinal chemistry, imparts favorable pharmacokinetic properties.[1] A comprehensive understanding of its spectroscopic signature is paramount for its unambiguous identification, purity assessment, and elucidation of its role in complex biological systems.

This technical guide provides an in-depth analysis of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The protocols and interpretations presented herein are grounded in established principles and supported by data from closely related analogues, offering a robust framework for researchers in the field.

Molecular Structure

The structural framework of this compound forms the basis of our spectroscopic analysis. Understanding the connectivity and the electronic environment of each atom is key to interpreting the spectral data.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution, providing detailed information about the chemical environment of ¹H and ¹³C nuclei.

Experimental Protocol: ¹H and ¹³C NMR Analysis

A standardized protocol for acquiring high-resolution NMR spectra is crucial for accurate data interpretation.

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to δ = 0.00 ppm.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. For ¹³C NMR, a proton-decoupled sequence like PENDANT or DEPT is recommended to obtain information about the number of attached protons.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons of the benzoyl group, the methylene protons of the piperazine ring, and the methylene protons of the chloroacetyl group. Due to the restricted rotation around the amide bonds, some signals for the piperazine protons may appear as broad singlets or complex multiplets at room temperature.[2]

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Benzoyl (aromatic)7.3 - 7.5Multiplet5H
Chloroacetyl (CH₂)4.1 - 4.3Singlet2H
Piperazine (CH₂)3.4 - 3.9Broad Multiplets8H

Causality Behind Assignments:

  • Benzoyl Protons (7.3 - 7.5 ppm): These protons are in the aromatic region, deshielded by the ring current of the benzene ring.

  • Chloroacetyl Protons (4.1 - 4.3 ppm): The protons on the carbon adjacent to the chlorine atom and the carbonyl group are significantly deshielded due to the electron-withdrawing nature of these groups.

  • Piperazine Protons (3.4 - 3.9 ppm): The eight protons of the piperazine ring are in a complex chemical environment. The presence of two different amide groups and the possibility of chair conformations and rotamers lead to a broad and overlapping multiplet.[2]

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will provide a single peak for each unique carbon atom in the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Benzoyl (C=O)169 - 171
Chloroacetyl (C=O)165 - 167
Benzoyl (aromatic C)126 - 135
Piperazine (CH₂)40 - 50
Chloroacetyl (CH₂)40 - 42

Causality Behind Assignments:

  • Carbonyl Carbons (165 - 171 ppm): The carbon atoms of the carbonyl groups are highly deshielded and appear at the downfield end of the spectrum.

  • Aromatic Carbons (126 - 135 ppm): The carbons of the benzene ring resonate in the typical aromatic region.

  • Piperazine Carbons (40 - 50 ppm): These aliphatic carbons are adjacent to nitrogen atoms, which causes a moderate downfield shift.

  • Chloroacetyl Carbon (40 - 42 ppm): This carbon is deshielded by the adjacent chlorine atom and carbonyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.

IR Spectral Analysis

The IR spectrum of this compound will be dominated by strong absorptions from the two carbonyl groups.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch3000 - 3100Medium
Aliphatic C-H Stretch2850 - 3000Medium
Benzoyl Amide C=O Stretch~1640Strong
Chloroacetyl Amide C=O Stretch~1670Strong
Aromatic C=C Stretch1450 - 1600Medium-Strong
C-N Stretch1200 - 1350Medium
C-Cl Stretch600 - 800Medium-Strong

Causality Behind Assignments:

  • C=O Stretches (~1640 and ~1670 cm⁻¹): The two distinct amide carbonyl groups are expected to show strong absorption bands. The chloroacetyl carbonyl is likely at a slightly higher wavenumber due to the electron-withdrawing effect of the chlorine atom. For comparison, 1,4-bis(chloroacetyl)piperazine shows a characteristic carbonyl absorption around 1630-1660 cm⁻¹.[3]

  • C-H Stretches (2850 - 3100 cm⁻¹): These bands correspond to the stretching vibrations of the C-H bonds in the aromatic and aliphatic parts of the molecule.

  • C-N Stretch (1200 - 1350 cm⁻¹): The stretching of the carbon-nitrogen bonds of the piperazine ring and the amide linkages will appear in this region.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule and can offer structural insights through the analysis of fragmentation patterns.[5]

Experimental Protocol: Electrospray Ionization (ESI)-MS
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL.

  • Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ is expected to be the most abundant ion in the full scan spectrum.

  • Tandem MS (MS/MS): To study fragmentation, select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate fragment ions.

Mass Spectral Analysis

The ESI mass spectrum is expected to show a prominent peak for the protonated molecule [M+H]⁺. The fragmentation of this ion will likely proceed through cleavage of the amide bonds and the piperazine ring.[2]

M [M+H]+ m/z = 281.1 frag1 [M+H - C2H2ClO]+ m/z = 203.1 M->frag1 - CH2ClCO frag2 [C7H5O]+ m/z = 105.0 M->frag2 - C6H10N2OCl frag4 [C4H8N]+ m/z = 70.1 frag1->frag4 - C7H5O frag3 [C6H5]+ m/z = 77.0 frag2->frag3 - CO

Figure 2: A plausible fragmentation pathway for this compound.

Predicted Fragmentation Pattern:

  • Molecular Ion Peak [M+H]⁺: For C₁₃H₁₅ClN₂O₂, the expected m/z will be approximately 281.1 (for the ³⁵Cl isotope).

  • Loss of Chloroacetyl Group (m/z 203.1): Cleavage of the N-CO bond of the chloroacetyl moiety would result in a fragment corresponding to the benzoylpiperazine cation.

  • Benzoyl Cation (m/z 105.0): A characteristic fragment in the mass spectra of benzoylated compounds, formed by cleavage of the amide bond.[6]

  • Phenyl Cation (m/z 77.0): Subsequent loss of carbon monoxide from the benzoyl cation yields the phenyl cation.

  • Piperazine Ring Fragments (e.g., m/z 70.1): Cleavage within the piperazine ring can lead to various smaller fragments.[2]

Conclusion

References

A Technical Guide to the Synthesis of 1-Benzoyl-4-(chloroacetyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and a detailed, field-proven protocol for the synthesis of 1-Benzoyl-4-(chloroacetyl)piperazine from its precursor, 1-benzoylpiperazine. This synthesis involves a nucleophilic acyl substitution, specifically the N-acylation of the secondary amine in 1-benzoylpiperazine using chloroacetyl chloride. This document elucidates the underlying reaction mechanism, provides a step-by-step experimental procedure, discusses critical safety considerations for handling the reagents, and outlines methods for purification and characterization of the final product. The protocols and insights are designed to be self-validating and are grounded in established chemical principles to ensure reproducibility and high yield for researchers in pharmaceutical development and organic synthesis.

Introduction and Strategic Importance

1-Benzoylpiperazine and its derivatives are foundational scaffolds in medicinal chemistry, serving as key intermediates in the synthesis of a wide range of pharmacologically active agents, including those targeting the central nervous system.[1][2] The target molecule, this compound, is a particularly valuable synthetic intermediate. The presence of the reactive chloroacetyl group provides a versatile electrophilic site for further functionalization through nucleophilic substitution, enabling the construction of more complex molecules and potential drug candidates.[3]

This guide focuses on the direct and efficient conversion of 1-benzoylpiperazine to this compound. The benzoyl group on one nitrogen atom serves as a stable protecting group, allowing for the selective acylation of the remaining secondary amine.[1] This strategic approach avoids the formation of di-substituted byproducts that can occur when starting with unsubstituted piperazine.[4]

Theoretical Foundations: Mechanism and Rationale

Reaction Overview and Mechanism

The core transformation is the N-acylation of the secondary amine of 1-benzoylpiperazine with chloroacetyl chloride. This reaction proceeds via a nucleophilic acyl substitution mechanism.

Overall Reaction: 1-Benzoylpiperazine + Chloroacetyl Chloride --(Base)--> this compound + Base·HCl

The mechanism involves the following key steps:

  • Nucleophilic Attack: The lone pair of electrons on the secondary nitrogen atom of 1-benzoylpiperazine acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of chloroacetyl chloride. This forms an unstable tetrahedral intermediate.

  • Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion, which is an excellent leaving group.

  • Deprotonation (Acid Scavenging): The resulting product is a protonated amide (an ammonium salt). A non-nucleophilic base, such as triethylamine (TEA) or an inorganic base like sodium carbonate, is essential to neutralize the hydrochloric acid (HCl) generated in situ.[5][6] This deprotonation yields the final neutral product and prevents the protonation of the starting 1-benzoylpiperazine, which would render it non-nucleophilic and halt the reaction.

Figure 1: Mechanism of N-Acylation
Rationale for Reagent and Condition Selection

Reagent/ConditionRole & Rationale
1-Benzoylpiperazine Starting Material: The secondary amine provides the nucleophilic site for the reaction. The existing benzoyl group ensures mono-acylation occurs at the desired position.
Chloroacetyl Chloride Acylating Agent: As an acid chloride, it is a highly reactive electrophile, enabling the reaction to proceed rapidly and efficiently under mild conditions.[7] Its bifunctional nature is key to the product's utility as an intermediate.[8]
Triethylamine (TEA) or Na₂CO₃ Base / HCl Scavenger: Essential for neutralizing the HCl byproduct. TEA is a common choice in organic solvents, forming a salt that can often be filtered or washed away.[1] Inorganic bases like sodium carbonate are effective in aqueous or biphasic systems.[6][9] The choice of a non-nucleophilic base prevents competition with the piperazine derivative.[10]
Dichloromethane (DCM) Solvent: Anhydrous DCM is an excellent solvent for this reaction as it is inert, dissolves the reactants well, and has a low boiling point, which simplifies product isolation. Other aprotic solvents like Tetrahydrofuran (THF) can also be used.[5]
0 °C to Room Temperature Temperature Control: The acylation reaction is highly exothermic. Starting the reaction at 0 °C is a critical control measure to manage the reaction rate, prevent overheating, and minimize the formation of potential degradation byproducts.[11] Allowing the reaction to warm to room temperature ensures it proceeds to completion.

Experimental Protocol

This protocol describes the synthesis on a 10 mmol scale. Adjustments can be made as necessary.

Materials and Equipment
ReagentsEquipment
1-Benzoylpiperazine (1.90 g, 10 mmol)100 mL Two-neck round-bottom flask
Chloroacetyl chloride (0.87 mL, 1.13 g, 11 mmol, 1.1 eq)Magnetic stirrer and stir bar
Triethylamine (TEA) (2.1 mL, 1.52 g, 15 mmol, 1.5 eq)Dropping funnel
Anhydrous Dichloromethane (DCM) (40 mL)Ice-water bath
1 M Hydrochloric Acid (HCl)Separatory funnel
Saturated Sodium Bicarbonate (NaHCO₃) solutionRotary evaporator
Brine (Saturated NaCl solution)TLC plates (Silica gel 60 F₂₅₄)
Anhydrous Sodium Sulfate (Na₂SO₄)Standard glassware for workup
Step-by-Step Synthesis Procedure
  • Setup: Assemble a dry 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).

  • Dissolution: Add 1-benzoylpiperazine (1.90 g, 10 mmol) to the flask, followed by 30 mL of anhydrous DCM. Stir the mixture until all solids have dissolved. Add triethylamine (2.1 mL, 15 mmol) to the solution.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with continuous stirring.

  • Addition of Acylating Agent: Dissolve chloroacetyl chloride (0.87 mL, 11 mmol) in 10 mL of anhydrous DCM and add this solution to the dropping funnel. Add the chloroacetyl chloride solution dropwise to the cooled, stirring reaction mixture over 20-30 minutes. A white precipitate (triethylammonium chloride) will form.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue to stir for 2-4 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a mobile phase such as 7:3 Ethyl Acetate:Hexane. The product spot should be less polar than the starting material. The reaction is complete when the 1-benzoylpiperazine spot is no longer visible.

  • Quenching & Workup:

    • Once the reaction is complete, cool the mixture again in an ice bath and slowly add 20 mL of deionized water to quench any unreacted chloroacetyl chloride.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 20 mL of 1 M HCl (to remove excess TEA), 20 mL of saturated NaHCO₃ solution (to neutralize any remaining acid), and 20 mL of brine.[11]

  • Drying and Concentration:

    • Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.[1]

  • Purification:

    • The crude product, often an off-white or pale yellow solid, can be purified by recrystallization from a suitable solvent system (e.g., ethanol or an ethyl acetate/hexane mixture) to afford the pure this compound as a white crystalline solid.

Safety, Handling, and Waste Management

Trustworthiness in protocol design necessitates a rigorous approach to safety. The reagents used in this synthesis, particularly chloroacetyl chloride, are hazardous and must be handled with extreme care.

Reagent-Specific Hazards
ReagentGHS HazardsHandling Precautions
Chloroacetyl Chloride Toxic, Corrosive, Water-Reactive: Toxic if swallowed, inhaled, or in contact with skin. Causes severe skin burns and eye damage.[12] Reacts violently with water, liberating toxic and corrosive hydrogen chloride gas.[12][13]MUST be handled in a certified chemical fume hood. [14][15] Do not allow contact with water or moisture. Store under nitrogen in a cool, dry place.[12][14]
Triethylamine (TEA) Flammable, Corrosive: Flammable liquid and vapor. Harmful if swallowed. Causes severe skin burns and eye damage.Handle in a well-ventilated area or fume hood. Keep away from heat and ignition sources.
Dichloromethane (DCM) Health Hazard: Suspected of causing cancer. Causes skin and serious eye irritation.Handle in a fume hood. Avoid breathing vapors.
Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles and a face shield (8-inch minimum) are mandatory when handling chloroacetyl chloride.[12][14]

  • Hand Protection: Use compatible, chemical-resistant gloves (e.g., butyl rubber or Viton). Always inspect gloves before use.[12]

  • Skin Protection: Wear a lab coat. Ensure no skin is exposed.

  • Respiratory Protection: All operations should be conducted in a fume hood.[15] A government-approved respirator may be required for spills or emergencies.[14]

Emergency Procedures
  • Inhalation: Remove to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[13]

  • Skin Contact: Immediately flush skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[14]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[13][14]

  • Spills: Evacuate the area. Use an inert absorbent material (e.g., vermiculite or sand) to contain the spill. Do not use water. Ventilate the area and wash the spill site after material pickup is complete.[12][14]

Workflow Visualization and Characterization

A clear workflow is essential for procedural consistency and success.

Experimental_Workflow start Start: Reagent Preparation setup 1. Dissolve 1-Benzoylpiperazine & TEA in Anhydrous DCM start->setup cooling 2. Cool to 0 °C in Ice Bath setup->cooling addition 3. Dropwise Addition of Chloroacetyl Chloride Solution cooling->addition reaction 4. Stir at Room Temperature (2-4 hours) addition->reaction monitor 5. Monitor by TLC reaction->monitor monitor->reaction Incomplete workup 6. Aqueous Workup (Wash with HCl, NaHCO₃, Brine) monitor->workup Reaction Complete dry 7. Dry Organic Layer (Na₂SO₄) & Concentrate workup->dry purify 8. Purify by Recrystallization dry->purify analyze 9. Characterize Product (NMR, IR, MS) purify->analyze end_node End: Pure Product analyze->end_node

Figure 2: Experimental Synthesis Workflow
Expected Characterization Data

  • ¹H NMR (CDCl₃): Expect characteristic peaks for the benzoyl protons (aromatic region, ~7.4-7.6 ppm), the piperazine ring protons (a complex series of multiplets, ~3.5-4.0 ppm), and a singlet for the chloroacetyl methylene (-CH₂Cl) protons (~4.1 ppm).

  • ¹³C NMR (CDCl₃): Expect signals for the carbonyl carbons of both the benzoyl and chloroacetyl groups (~165-170 ppm), aromatic carbons (~127-135 ppm), piperazine ring carbons (~40-50 ppm), and the chloroacetyl methylene carbon (~41 ppm).

  • FT-IR (KBr, cm⁻¹): Look for strong carbonyl stretching frequencies for the two amide groups (~1640-1680 cm⁻¹).

  • Mass Spectrometry (ESI+): The molecular ion peak [M+H]⁺ should be observed at m/z corresponding to C₁₃H₁₅ClN₂O₂ + H⁺.

References

A Comprehensive Technical Guide to the Synthesis of 1-Benzoyl-4-(chloroacetyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive overview of the synthesis of 1-Benzoyl-4-(chloroacetyl)piperazine, a key intermediate in pharmaceutical research and development. The document elucidates the selection and preparation of the core starting materials, 1-benzoylpiperazine and chloroacetyl chloride, and details the subsequent acylation reaction to yield the final product. Multiple synthetic pathways for the crucial 1-benzoylpiperazine intermediate are critically evaluated, including direct acylation, amidation, and a protective group strategy, to inform methodological selection based on desired yield, purity, and scalability. A detailed, field-proven experimental protocol for each synthetic step is provided, grounded in mechanistic principles. This guide is intended to equip researchers and drug development professionals with the necessary knowledge to efficiently and safely synthesize this compound for their research and development endeavors.

Introduction: The Significance of this compound

This compound is a valuable bifunctional molecule that serves as a pivotal building block in the synthesis of a wide array of pharmacologically active compounds. Its structure, featuring a reactive chloroacetyl group and a benzoyl-protected piperazine moiety, allows for sequential and selective chemical modifications. This makes it an attractive starting point for the development of novel therapeutics, particularly those targeting the central nervous system.[1][2] The chloroacetyl group acts as an electrophilic handle for the introduction of various nucleophiles, while the piperazine scaffold is a common feature in many CNS-active drugs. The benzoyl group, in turn, modulates the reactivity of one of the piperazine nitrogens, facilitating controlled derivatization.

This guide will provide a detailed exploration of the synthesis of this important intermediate, focusing on the practical aspects of starting material preparation and the final coupling reaction.

The Primary Starting Material: Synthesis of 1-Benzoylpiperazine

The synthesis of this compound commences with the preparation of 1-benzoylpiperazine. The challenge in synthesizing this intermediate lies in achieving selective mono-acylation of the symmetrical piperazine ring to avoid the formation of the undesired 1,4-dibenzoylpiperazine byproduct.[3] Several methods have been established to address this, each with its own advantages and limitations.

Synthetic Pathways to 1-Benzoylpiperazine

Three primary methods for the synthesis of 1-benzoylpiperazine are commonly employed:

  • Method A: Direct Acylation (Schotten-Baumann Reaction): This is the most direct and rapid approach, involving the reaction of piperazine with benzoyl chloride in the presence of a base, typically in a two-phase solvent system.[1][3] While efficient, this method can lead to the formation of the di-substituted byproduct, necessitating careful control of reaction conditions.[3]

  • Method B: Amidation with Ethyl Benzoate: This method utilizes a less reactive acylating agent, ethyl benzoate, and requires higher temperatures and longer reaction times.[1] It offers a good yield and can be a suitable alternative when avoiding the use of the more reactive benzoyl chloride is desirable.

  • Method C: Mono-Benzoylation via Boc-Protection: For the highest selectivity and yield of the mono-substituted product, a protection-acylation-deprotection strategy is employed.[1] One of the piperazine nitrogens is first protected with a tert-butyloxycarbonyl (Boc) group, followed by acylation of the remaining free amine and subsequent removal of the Boc group. While being a multi-step process, this method provides excellent control over the selectivity.

Comparative Analysis of Synthesis Methods
MethodKey ReagentsSolventReaction TimeYieldPurity
Direct Acylation Piperazine, Benzoyl Chloride, NaOHWater/Dichloromethane~15 minutesModerateGood
Amidation with Ester Piperazine, Ethyl BenzoateToluene or Xylene11 hours63%Good
Boc-Protection Strategy Piperazine, Boc Anhydride, Benzoyl Chloride, TFADichloromethaneMulti-step (24-30 hours total)HighHigh

Data synthesized from available literature.[1]

Recommended Experimental Protocol: Direct Acylation (Schotten-Baumann Reaction)

This protocol is recommended for its simplicity and speed, offering a good balance between yield and purity for many research applications.

Materials:

  • Piperazine

  • Benzoyl chloride

  • 10% aqueous Sodium Hydroxide (NaOH) solution

  • Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Erlenmeyer flask, separatory funnel, rotary evaporator

Procedure:

  • In a 100 mL Erlenmeyer flask, dissolve 2.5 g of piperazine in 25 mL of a 10% aqueous NaOH solution.

  • With vigorous stirring, add 3.5 mL of benzoyl chloride dropwise over a period of 10-15 minutes. Maintain vigorous stirring for 1 minute after each addition.

  • After the complete addition of benzoyl chloride, seal the flask and continue to stir vigorously for an additional 15 minutes. A white precipitate of 1-benzoylpiperazine should form.[1]

  • Transfer the reaction mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 25 mL).

  • Combine the organic layers and wash sequentially with 20 mL of 1 M HCl, 20 mL of saturated aqueous NaHCO₃ solution, and 20 mL of brine.[1]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., toluene/petroleum ether) to afford pure 1-benzoylpiperazine.[1]

The Second Starting Material: Chloroacetyl Chloride

Chloroacetyl chloride is a commercially available acylating agent. It is a highly reactive and corrosive liquid that should be handled with appropriate safety precautions in a well-ventilated fume hood. Its high reactivity makes it an excellent electrophile for the acylation of the secondary amine of 1-benzoylpiperazine.

Final Synthesis Step: Acylation of 1-Benzoylpiperazine

The final step in the synthesis of this compound is the acylation of the free secondary amine of 1-benzoylpiperazine with chloroacetyl chloride. This reaction follows a nucleophilic acyl substitution mechanism, similar to the Schotten-Baumann reaction.

Reaction Workflow

Synthesis_Workflow cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product 1-Benzoylpiperazine 1-Benzoylpiperazine Acylation Acylation 1-Benzoylpiperazine->Acylation Chloroacetyl_Chloride Chloroacetyl Chloride Chloroacetyl_Chloride->Acylation Final_Product This compound Acylation->Final_Product Nucleophilic Acyl Substitution

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

  • 1-Benzoylpiperazine

  • Chloroacetyl chloride

  • Triethylamine (TEA) or another suitable base

  • Anhydrous dichloromethane (DCM)

  • Standard laboratory glassware for inert atmosphere reactions

  • Ice bath

Procedure:

  • Dissolve 1-benzoylpiperazine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture to 0 °C in an ice bath.

  • Add chloroacetyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the cooled solution with vigorous stirring over 30-60 minutes.[3]

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with dilute HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Conclusion

The synthesis of this compound is a straightforward yet critical process for the advancement of various drug discovery programs. A thorough understanding of the synthesis of the key intermediate, 1-benzoylpiperazine, allows for the selection of the most appropriate method based on the specific requirements of the research. The final acylation step, a standard organic transformation, can be performed efficiently under controlled conditions. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can reliably produce high-quality this compound for their synthetic needs.

References

An In-depth Technical Guide to Investigating 1-Benzoyl-4-(chloroacetyl)piperazine as a Potential Covalent Binder

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the evaluation of 1-benzoyl-4-(chloroacetyl)piperazine as a potential covalent binder. We will delve into the core principles of covalent inhibition, the specific attributes of the chloroacetyl electrophile, and a detailed roadmap for the characterization and validation of this molecule. This document is structured to provide not just procedural steps, but the scientific rationale behind each experimental choice, ensuring a robust and self-validating investigation.

Part 1: Foundational Principles and Initial Assessment

The Rationale for Covalent Binders in Drug Discovery

Covalent inhibitors have re-emerged as a powerful modality in drug discovery, offering distinct advantages over their non-covalent counterparts. By forming a stable, covalent bond with their target protein, these molecules can achieve prolonged duration of action, high potency, and the ability to target shallow binding pockets that are often intractable for non-covalent binders. The key to a successful covalent drug lies in the delicate balance between reactivity and selectivity; the electrophilic "warhead" must be reactive enough to engage its target but not so reactive that it indiscriminately modifies other biomolecules, leading to off-target toxicity.

Deconstructing this compound: A Candidate Electrophile

This compound is a bifunctional molecule comprising a piperazine core, a benzoyl group, and a chloroacetyl moiety. The chloroacetyl group is a well-established electrophilic warhead known to react with nucleophilic amino acid residues such as cysteine, lysine, and histidine. The benzoylpiperazine scaffold provides a three-dimensional structure that can be optimized for specific binding pockets, influencing the molecule's selectivity and physicochemical properties.

The central hypothesis for this guide is that the chloroacetyl group of this compound can serve as a reactive handle for covalent modification of a target protein, while the benzoylpiperazine core can be tailored to achieve target specificity.

Part 2: A Step-by-Step Guide to Characterization and Validation

This section outlines a comprehensive, multi-stage workflow for the investigation of this compound as a covalent binder. The workflow is designed to be iterative, with the results of each stage informing the next.

Synthesis and Characterization

The first critical step is the synthesis and rigorous purification of this compound. A plausible synthetic route involves the reaction of 1-benzoylpiperazine with chloroacetyl chloride.[1]

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: To a solution of 1-benzoylpiperazine (1 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in an aprotic solvent like dichloromethane, add chloroacetyl chloride (1.1 equivalents) dropwise at 0°C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

  • Characterization: Confirm the identity and purity of the final compound using:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To verify the chemical structure.

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • High-Performance Liquid Chromatography (HPLC): To assess purity, which should be >95%.

Reactivity Profiling

Understanding the intrinsic reactivity of the chloroacetyl group is paramount. This can be assessed by reacting this compound with a model nucleophile like glutathione (GSH), a biologically relevant thiol.

Experimental Protocol: GSH Reactivity Assay

  • Reaction: Incubate a known concentration of this compound with an excess of GSH in a physiologically relevant buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Time-Course Analysis: At various time points, quench the reaction and analyze the mixture by HPLC or LC-MS to monitor the disappearance of the parent compound and the appearance of the GSH adduct.

  • Data Analysis: Calculate the second-order rate constant for the reaction. This provides a quantitative measure of the compound's electrophilicity.

Parameter Description Significance
k₂ (M⁻¹s⁻¹) Second-order rate constant for the reaction with GSH.A higher k₂ value indicates greater intrinsic reactivity. This helps in predicting the potential for off-target reactions.
t₁/₂ (min) Half-life of the compound in the presence of GSH.Provides a practical measure of the compound's stability in a reducing environment.
Target Identification and Validation

Identifying the cellular targets of this compound is a key objective. Activity-based protein profiling (ABPP) is a powerful chemoproteomic technique for this purpose.[2][3]

Experimental Workflow: Activity-Based Protein Profiling (ABPP)

Caption: ABPP workflow for target identification.

Experimental Protocol: ABPP for Target Identification

  • Probe Synthesis: Synthesize an alkyne- or azide-modified analogue of this compound to serve as a probe for click chemistry.

  • Cellular Labeling: Treat live cells or cell lysates with the probe.

  • Click Reaction: After incubation, lyse the cells (if treated live) and perform a copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC) to attach a reporter tag (e.g., biotin-azide or a fluorescent dye).

  • Enrichment: For biotin-tagged proteins, use streptavidin beads to enrich the covalently modified proteins.[2]

  • Proteomic Analysis: Digest the enriched proteins (e.g., with trypsin) and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5]

Selectivity Profiling

Assessing the proteome-wide selectivity of a covalent binder is crucial to de-risk potential toxicity.[6] Chemoproteomic platforms can be used to quantify dose-dependent binding at a proteome-wide level.[7][8]

Experimental Workflow: Proteome-wide Selectivity Profiling

Caption: Workflow for competitive selectivity profiling.

Experimental Protocol: Competitive ABPP for Selectivity

  • Competitive Labeling: Treat cells with varying concentrations of this compound.

  • Probe Labeling: Subsequently, treat the cells with a broad-spectrum, alkyne-tagged cysteine-reactive probe (e.g., iodoacetamide-alkyne).

  • Analysis: Perform click chemistry, enrichment, and LC-MS/MS analysis as described in the ABPP protocol.

  • Data Interpretation: A decrease in the signal from the broad-spectrum probe on a particular protein indicates that it is a target of this compound.

Confirmation of Covalent Adduct Formation

Direct evidence of covalent modification is obtained by identifying the specific amino acid residue modified by the compound. This is typically achieved through high-resolution mass spectrometry.[9][10]

Experimental Protocol: Adduct Identification by Mass Spectrometry

  • In Vitro Incubation: Incubate the purified target protein with this compound.

  • Digestion: Digest the protein into peptides using a protease like trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixture by LC-MS/MS.

  • Data Analysis: Search the MS/MS data for peptides with a mass shift corresponding to the addition of the 1-benzoyl-4-(acetyl)piperazine fragment. The fragmentation pattern in the MS/MS spectrum will pinpoint the modified amino acid.

Parameter Expected Mass Shift (Da) Modified Residues
1-Benzoyl-4-(acetyl)piperazine+232.12Cys, Lys, His

Part 3: Data Interpretation and Future Directions

The successful execution of the described workflows will provide a comprehensive dataset to evaluate the potential of this compound as a covalent binder.

  • Potency and Selectivity: The ABPP and selectivity profiling experiments will reveal the on-target potency and off-target profile of the compound.

  • Mechanism of Action: Mass spectrometry analysis will confirm the covalent binding mechanism and identify the specific site of modification.

  • Structure-Activity Relationship (SAR): The initial findings will guide the synthesis of analogues to improve potency and selectivity. Modifications to the benzoyl group or the piperazine ring can be explored to optimize interactions with the target protein's binding pocket.

Conclusion

This guide has outlined a rigorous, multi-faceted approach to investigate this compound as a potential covalent binder. By systematically characterizing its synthesis, reactivity, target engagement, and selectivity, researchers can build a comprehensive understanding of its therapeutic potential and liabilities. The integration of chemical synthesis, biochemical assays, and advanced proteomic techniques provides a powerful platform for the discovery and development of novel covalent therapeutics.

References

1-Benzoyl-4-(chloroacetyl)piperazine derivatives and analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-Benzoyl-4-(chloroacetyl)piperazine Derivatives and Analogs: Synthesis, Characterization, and Therapeutic Applications

Introduction: The Privileged Piperazine Scaffold

The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of biologically active compounds.[1][2] Its unique conformational flexibility and ability to present substituents in distinct spatial orientations allow for versatile interactions with a multitude of biological targets.[1][3] This guide focuses on a specific, highly functionalized class: this compound derivatives. This scaffold is of particular interest to drug development professionals for two primary reasons:

  • The Benzoyl Moiety: The N-benzoyl group serves as a critical structural component that can be readily modified to modulate physiochemical properties and explore structure-activity relationships (SAR).[4][5] It anchors the molecule within target binding sites and allows for fine-tuning of electronic and steric characteristics.

  • The Chloroacetyl Moiety: The N-chloroacetyl group is a reactive electrophilic handle.[6] It functions as a versatile synthetic intermediate for building more complex analogs via nucleophilic substitution or as a potential covalent warhead capable of forming irreversible bonds with target proteins, a strategy of growing importance in drug design.[6][7]

This combination renders the this compound core a powerful platform for developing novel therapeutic agents, particularly in oncology, where many derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[1][2][8]

PART 1: Synthetic Strategies and Chemical Logic

The synthesis of this compound derivatives is a multi-step process that relies on the differential reactivity of the two nitrogen atoms in the piperazine ring. The general approach involves a sequential and controlled acylation.

Core Scaffold Synthesis: A Stepwise Approach

The most logical and common route to the core scaffold involves a two-step acylation of piperazine. A direct, one-pot reaction with both benzoyl chloride and chloroacetyl chloride would result in a difficult-to-separate mixture of mono- and di-substituted products, including the undesired 1,4-dibenzoylpiperazine and 1,4-bis(chloroacetyl)piperazine.[5] Therefore, a stepwise strategy is employed.

Causality in Experimental Design:

  • Step 1: Mono-Benzoylation. The first step is the synthesis of 1-benzoylpiperazine. By using one equivalent of benzoyl chloride relative to piperazine, mono-acylation is favored. The benzoyl group, being an electron-withdrawing group, deactivates the nitrogen to which it is attached, reducing its nucleophilicity and making it less likely to react with a second acyl chloride.[5] This electronic effect is key to achieving selectivity.

  • Step 2: Chloroacetylation. The purified 1-benzoylpiperazine, now with a single reactive secondary amine, is then treated with chloroacetyl chloride. This reaction proceeds cleanly to yield the desired this compound. A non-nucleophilic base, such as triethylamine, is crucial in this step to scavenge the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[1]

G Piperazine Piperazine Step1 Step 1: Selective Mono-N-Acylation Piperazine->Step1 BenzoylChloride Benzoyl Chloride (1 eq) Base BenzoylChloride->Step1 Intermediate 1-Benzoylpiperazine Step1->Intermediate Step2 Step 2: Second N-Acylation Intermediate->Step2 ChloroacetylChloride Chloroacetyl Chloride Base (e.g., TEA) ChloroacetylChloride->Step2 Product This compound Step2->Product

Caption: General workflow for the synthesis of the core scaffold.

Synthesis of Analogs and Derivatives

The true utility of this scaffold lies in the generation of diverse chemical libraries. Analogs are typically created in two ways:

  • Modification of the Benzoyl Ring: By starting with various substituted benzoyl chlorides (e.g., 4-chlorobenzoyl chloride, 4-methoxybenzoyl chloride) in Step 1, a wide range of derivatives can be produced.[1][9] This allows for systematic exploration of how electronic and steric properties on this part of the molecule impact biological activity.

  • Reaction at the Chloroacetyl Group: The chloroacetyl moiety is an excellent electrophile. The chlorine atom is a good leaving group, readily displaced by nucleophiles. This enables the synthesis of a vast library of compounds by reacting the this compound core with various nucleophiles like:

    • Amines (primary or secondary)

    • Thiols (e.g., substituted thiophenols)

    • Heterocyclic compounds (e.g., triazoles, benzothiazoles)[10]

This reaction, a classical SN2 nucleophilic substitution, is the primary method for elaborating the core structure into more complex and potentially more potent drug candidates.[7][10]

PART 2: Analytical Characterization and Purity Assessment

Rigorous characterization is essential to confirm the structure and purity of each synthesized compound, a cornerstone of trustworthy and reproducible research.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides definitive structural confirmation. Key signals include the aromatic protons of the benzoyl ring, the singlet for the two protons of the chloroacetyl group (-CO-CH₂-Cl), and distinct signals for the non-equivalent protons of the piperazine ring, which often appear as broad multiplets.[1][9]

    • ¹³C NMR: Confirms the carbon framework, showing characteristic peaks for the amide carbonyl carbons, the chloro-substituted methylene carbon, and the aromatic carbons.[9]

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the synthesized compounds. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) is often visible in the mass spectrum, providing a clear signature for chlorine-containing molecules.[1]

  • Infrared (IR) Spectroscopy: Useful for confirming the presence of key functional groups. Strong absorption bands corresponding to the amide carbonyl (C=O) stretching vibrations (typically around 1635–1645 cm⁻¹) are a key diagnostic feature.[1]

  • Chromatographic Methods:

    • Thin-Layer Chromatography (TLC): Used to monitor the progress of reactions in real-time.[1]

    • Column Chromatography: The primary method for purifying the final products.[1][4]

    • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for separating and identifying piperazine derivatives, especially in complex mixtures.[11][12]

PART 3: Structure-Activity Relationships (SAR) and Biological Applications

The this compound scaffold has been extensively explored, primarily for its anticancer properties. The systematic synthesis of analogs has yielded critical insights into the relationship between chemical structure and biological function.

Caption: Key sites for modification on the core scaffold.

Anticancer Activity

A significant body of research demonstrates the potent cytotoxic effects of these derivatives against a wide range of human cancer cell lines.

  • Affected Cell Lines: Studies have reported significant growth inhibitory activity against liver (HUH-7, HepG2), breast (MCF-7, T47D), colon (HCT-116), and gastric (KATO-3) cancer cells.[1]

  • Mechanism of Action: The primary mechanism of cell death induced by these compounds appears to be apoptosis. Further investigations have shown that active compounds can cause cell cycle arrest, often in the SubG1 phase, which is indicative of apoptotic processes. Some piperazine-based compounds have been investigated as inhibitors of key cancer-related enzymes like EGFR or topoisomerase II.[2][13] The chloroacetyl group's ability to act as an alkylating agent suggests a potential mechanism involving covalent modification of crucial cellular nucleophiles like cysteine residues in enzymes or proteins.[7]

Other Therapeutic Areas

While oncology is the most prominent application, the versatile piperazine scaffold is known to interact with a wide range of biological systems.[3] Analogs have been investigated for:

  • Central Nervous System (CNS) Disorders: The piperazine core is a common feature in drugs targeting CNS pathways, including serotonergic and dopaminergic systems.[3][4]

  • Antimicrobial Activity: Certain derivatives have shown promising antibacterial and antifungal properties.[7][8][14]

  • Anti-inflammatory Activity: Some piperazine derivatives have been explored as inhibitors of inflammatory pathways, such as COX-2 and 5-LOX.[15][16]

Quantitative Data Summary

The following table summarizes representative cytotoxicity data for this class of compounds, illustrating the impact of substitutions on anticancer potency.

Compound IDBenzoyl Ring Substitution (R1)Cancer Cell LineCytotoxicity (GI₅₀, µM)Reference
5a 4-ChloroHUH-7 (Liver)< 10[1]
5a 4-ChloroHCT-116 (Colon)< 10[1]
5b 4-MethylMCF-7 (Breast)< 10[1]
1h 4-Nitro (Aroyl)HUH-7 (Liver)Not specified, but highly active
1j 4-Chloro (Aroyl)HCT-116 (Colon)Not specified, but highly active

Note: GI₅₀ is the concentration required to inhibit cell growth by 50%. Data is compiled from multiple sources for illustrative purposes.

PART 4: Experimental Protocols

The following protocols provide self-validating, step-by-step methodologies for the synthesis and biological evaluation of a representative derivative.

Protocol: Synthesis of 1-(4-Chlorobenzoyl)-4-(chloroacetyl)piperazine

This protocol is adapted from general procedures for the N-acylation of piperazines.[1][2]

Objective: To synthesize a representative derivative via a two-step acylation process.

Materials:

  • Piperazine

  • 4-Chlorobenzoyl chloride

  • Chloroacetyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), dry

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Procedure:

Step A: Synthesis of 1-(4-Chlorobenzoyl)piperazine

  • Dissolve piperazine (2.0 eq) in dry DCM in a round-bottom flask equipped with a magnetic stirrer and cool to 0 °C in an ice bath.

  • Slowly add a solution of 4-chlorobenzoyl chloride (1.0 eq) in dry DCM to the stirred piperazine solution. Causality: Using excess piperazine helps to minimize the formation of the di-substituted byproduct.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC until the starting benzoyl chloride is consumed.

  • Quench the reaction with water. Separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl (to remove excess piperazine), saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude intermediate. Purify by column chromatography if necessary.

Step B: Synthesis of 1-(4-Chlorobenzoyl)-4-(chloroacetyl)piperazine

  • Dissolve the purified 1-(4-chlorobenzoyl)piperazine (1.0 eq) from Step A in dry DCM.

  • Add triethylamine (1.5 eq) to the solution and stir for 10 minutes at room temperature. Causality: TEA acts as a base to neutralize the HCl formed during the reaction.

  • Slowly add chloroacetyl chloride (1.1 eq) to the mixture.

  • Stir the reaction at room temperature for 3-5 hours. Monitor by TLC.

  • Upon completion, dilute the mixture with DCM and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Validation: Purify the crude product by column chromatography (e.g., Hexane:Ethyl Acetate gradient) to obtain the pure final product.

  • Validation: Characterize the final product using ¹H NMR, ¹³C NMR, and MS to confirm its identity and purity.

Protocol: In Vitro Cytotoxicity Evaluation using MTT Assay

This is a standard colorimetric assay to assess cell viability.[8][14]

Objective: To determine the concentration at which a synthesized derivative inhibits the growth of a cancer cell line by 50% (IC₅₀).

Materials:

  • Human cancer cell line (e.g., HCT-116)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Synthesized compound, dissolved in DMSO (stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • 96-well microtiter plates

  • Multichannel pipette, incubator (37 °C, 5% CO₂), microplate reader

Procedure:

  • Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compound in complete growth medium from the DMSO stock.

  • Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include wells with medium + DMSO as a negative control and wells with a known cytotoxic agent (e.g., Doxorubicin) as a positive control .

  • Incubate the plate for 48-72 hours at 37 °C with 5% CO₂.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Principle: Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add 100 µL of solubilization buffer (DMSO) to each well to dissolve the formazan crystals.

  • Validation: Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the negative control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value using non-linear regression analysis.

Conclusion and Future Directions

The this compound scaffold represents a highly adaptable and synthetically accessible platform for the discovery of new therapeutic agents. Its derivatives have demonstrated compelling and potent anticancer activity, driven by the synergistic interplay between the customizable benzoyl moiety and the reactive chloroacetyl group. The established synthetic routes are robust, allowing for the creation of large, diverse libraries for high-throughput screening.

Future research should focus on:

  • Mechanism Elucidation: Identifying the specific molecular targets of the most potent compounds, particularly investigating whether they act via covalent inhibition.

  • Pharmacokinetic Optimization: Modifying the core structure to improve drug-like properties such as solubility, metabolic stability, and oral bioavailability.

  • Expansion to Other Therapeutic Areas: Leveraging the scaffold's known interactions with CNS and microbial targets to explore its potential beyond oncology.

A thorough understanding of the synthesis, reactivity, and biological activity of this scaffold is crucial for researchers aiming to innovate in the challenging but vital field of drug discovery.

References

Methodological & Application

Synthesis protocol for 1-Benzoyl-4-(chloroacetyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of 1-Benzoyl-4-(chloroacetyl)piperazine

Application Note & Synthesis Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive, two-step protocol for the synthesis of this compound, a key intermediate in medicinal chemistry and drug discovery. The narrative emphasizes the chemical principles behind the experimental design, ensuring both reproducibility and a deeper understanding of the process. The protocol begins with the selective mono-N-benzoylation of piperazine, followed by the N-acylation with chloroacetyl chloride. This guide includes detailed procedural steps, reaction mechanisms, safety precautions, and methods for purification and characterization.

Introduction: The Significance of Substituted Piperazines

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents across various disease areas, including antihistaminic, antipsychotic, and anticancer drugs.[1] The compound this compound is a valuable bifunctional intermediate. The benzoyl group provides a stable structural component, while the chloroacetyl group offers a reactive site for further nucleophilic substitution, enabling the facile construction of more complex molecules and compound libraries for drug screening.

This guide presents a reliable and well-established laboratory-scale synthesis, breaking down the process into two primary stages:

  • Synthesis of 1-Benzoylpiperazine: The selective acylation of one nitrogen atom on the symmetrical piperazine ring.

  • Synthesis of this compound: The subsequent acylation of the second nitrogen atom with chloroacetyl chloride.

Reaction Scheme and Mechanism

The overall synthesis proceeds via two sequential nucleophilic acyl substitution reactions.

Step 1: Mono-Benzoylation of Piperazine

The primary challenge in this step is achieving selective mono-acylation while minimizing the formation of the 1,4-dibenzoylpiperazine byproduct.[2] The most common approach is the Schotten-Baumann reaction, which involves the acylation of an amine in the presence of a base.[2]

  • Mechanism: The free secondary amine of piperazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride to form a tetrahedral intermediate. This intermediate then collapses, eliminating a chloride ion. A base, such as triethylamine, is crucial to neutralize the hydrochloric acid (HCl) generated, which prevents the protonation of the starting piperazine and drives the reaction to completion.[2]

Step 2: Chloroacetylation of 1-Benzoylpiperazine

The second step follows the same mechanistic pathway. The remaining N-H group on 1-benzoylpiperazine is acylated using chloroacetyl chloride.

  • Mechanism: The secondary amine of 1-benzoylpiperazine attacks the carbonyl carbon of chloroacetyl chloride. The subsequent collapse of the tetrahedral intermediate eliminates the chloride leaving group, and the triethylamine base neutralizes the resulting HCl.

A visual representation of the overall workflow is provided below.

G cluster_0 Step 1: Synthesis of 1-Benzoylpiperazine cluster_1 Step 2: Synthesis of this compound Piperazine Piperazine Reaction_1 Schotten-Baumann Acylation (DCM, Et3N, 0°C to RT) Piperazine->Reaction_1 Nucleophile Benzoyl_Chloride Benzoyl_Chloride Benzoyl_Chloride->Reaction_1 Electrophile Product_1 1-Benzoylpiperazine Reaction_2 N-Acylation (DCM, Et3N, 0°C to RT) Product_1->Reaction_2 Nucleophile Product_1->Reaction_2 Intermediate for Step 2 Reaction_1->Product_1 Chloroacetyl_Chloride Chloroacetyl_Chloride Chloroacetyl_Chloride->Reaction_2 Electrophile Final_Product This compound Reaction_2->Final_Product

Caption: Overall workflow for the two-step synthesis.

Detailed Synthesis Protocol

Safety Precautions: This protocol involves hazardous materials. Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Benzoyl chloride and chloroacetyl chloride are corrosive and lachrymatory. Triethylamine is flammable and has a strong odor. Dichloromethane (DCM) is a suspected carcinogen.

Materials and Reagents
ReagentFormulaMW ( g/mol )Molarity/DensityAmountMoles (mmol)
Step 1
PiperazineC₄H₁₀N₂86.14-10.0 g116.1
Benzoyl ChlorideC₇H₅ClO140.571.21 g/mL8.1 mL70.0
Triethylamine (Et₃N)C₆H₁₅N101.190.726 g/mL21.5 mL154.0
Dichloromethane (DCM)CH₂Cl₂84.931.33 g/mL250 mL-
Step 2
1-BenzoylpiperazineC₁₁H₁₄N₂O190.24-10.0 g52.6
Chloroacetyl ChlorideC₂H₂Cl₂O112.941.42 g/mL4.6 mL63.1
Triethylamine (Et₃N)C₆H₁₅N101.190.726 g/mL8.8 mL63.1
Dichloromethane (DCM)CH₂Cl₂84.931.33 g/mL200 mL-
Equipment
  • Round-bottom flasks (500 mL and 250 mL)

  • Magnetic stirrer and stir bars

  • Ice bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Glassware for extraction and filtration

  • Thin Layer Chromatography (TLC) plates and chamber

Protocol Part 1: Synthesis of 1-Benzoylpiperazine

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve piperazine (10.0 g, 116.1 mmol) and triethylamine (21.5 mL, 154.0 mmol) in anhydrous dichloromethane (200 mL).

    • Rationale: Piperazine is used in excess to favor mono-substitution. Triethylamine acts as a base to neutralize the HCl byproduct.[2] Anhydrous DCM is used as the solvent because acyl chlorides are water-sensitive.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

    • Rationale: The acylation reaction is exothermic. Cooling is critical to control the reaction rate and minimize the formation of side products.[2]

  • Addition of Benzoyl Chloride: Dissolve benzoyl chloride (8.1 mL, 70.0 mmol) in 50 mL of anhydrous DCM and add it to the piperazine solution dropwise via a dropping funnel over 30-60 minutes with vigorous stirring.

    • Rationale: Slow, dropwise addition prevents a rapid temperature increase and ensures a homogenous reaction, improving the yield of the mono-acylated product.[2]

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase such as 9:1 DCM:Methanol. The disappearance of the benzoyl chloride spot and the appearance of a new product spot indicate reaction progression.

  • Workup - Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly add 100 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to quench the reaction and neutralize any remaining acid.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with 50 mL portions of DCM.[2]

  • Workup - Washing: Combine the organic layers and wash sequentially with 1 M HCl (1 x 50 mL) to remove excess piperazine and triethylamine, followed by saturated NaHCO₃ solution (1 x 50 mL), and finally brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude 1-benzoylpiperazine can be purified by recrystallization from a suitable solvent system (e.g., toluene/petroleum ether) to yield a white solid.[3]

Protocol Part 2: Synthesis of this compound

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve the purified 1-benzoylpiperazine (10.0 g, 52.6 mmol) and triethylamine (8.8 mL, 63.1 mmol) in 150 mL of anhydrous DCM.

  • Cooling: Cool the solution to 0-5 °C in an ice bath.

  • Addition of Chloroacetyl Chloride: Add chloroacetyl chloride (4.6 mL, 63.1 mmol) dissolved in 50 mL of anhydrous DCM dropwise to the stirred solution over 30 minutes.[4]

    • Rationale: As in the first step, slow addition at a low temperature is essential for controlling the reaction's exothermicity.

  • Reaction: After the addition, allow the mixture to warm to room temperature and stir for 5-6 hours.[4]

  • Monitoring: Monitor the reaction by TLC (e.g., hexane:ethyl acetate, 1:1) until the starting material is consumed.

  • Workup: Remove the solvent under reduced pressure. Take the resulting residue up in water (100 mL) and extract with ethyl acetate (3 x 75 mL).[4]

  • Washing and Drying: Combine the organic extracts, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane:ethyl acetate) or by recrystallization to afford the pure this compound.[4]

Characterization

The final product should be characterized to confirm its identity and purity. Standard analytical techniques include:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the successful addition of both the benzoyl and chloroacetyl groups.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the amide carbonyl (C=O) stretches.

  • Melting Point Analysis: To assess the purity of the final solid product.

Mechanistic Visualization

The core of this synthesis is the nucleophilic acyl substitution. The diagram below illustrates the mechanism for the second step.

G cluster_mech Mechanism: Nucleophilic Acyl Substitution Reactants 1-Benzoylpiperazine + Chloroacetyl Chloride TS1 Tetrahedral Intermediate Reactants->TS1 Nucleophilic Attack Products Protonated Product + Cl⁻ TS1->Products Collapse & Elimination of Cl⁻ Final Final Product + Et3N·HCl Products->Final Deprotonation by Et3N

References

Application Notes and Protocols for the Purification of 1-Benzoyl-4-(chloroacetyl)piperazine by Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, in-depth protocol for the purification of 1-Benzoyl-4-(chloroacetyl)piperazine using normal-phase flash column chromatography. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The protocol herein is designed to address the specific challenges associated with the purification of this moderately polar, functionalized piperazine derivative. We will delve into the rationale behind the experimental choices, from solvent selection to the intricacies of the chromatographic procedure, ensuring a robust and reproducible purification strategy.

Introduction: Understanding the Purification Challenge

This compound is a key intermediate in the synthesis of various pharmacologically active compounds. Its molecular structure, featuring a benzoyl group and a reactive chloroacetyl moiety on the piperazine core, presents a moderate polarity that necessitates a well-defined chromatographic method for its purification. The primary goal of this protocol is to effectively separate the target compound from common impurities that may arise during its synthesis.

The synthesis of this compound typically involves the acylation of 1-benzoylpiperazine with chloroacetyl chloride.[1] This reaction can lead to several impurities that need to be removed to obtain a high-purity final product.

Potential Impurities:

  • Unreacted 1-Benzoylpiperazine: The starting material for the final acylation step.

  • 1,4-Bis(chloroacetyl)piperazine: If the initial synthesis started from piperazine, a di-acylated byproduct might be present.

  • Hydrolyzed Chloroacetyl Chloride: Chloroacetic acid can be formed if moisture is present during the reaction.

  • Residual Solvents and Reagents: Solvents used in the reaction and any excess reagents or their byproducts.

The presence of the chloroacetyl group introduces a degree of reactivity, making it important to choose chromatographic conditions that do not promote its degradation.[2][3] The amide bonds in the molecule are generally stable under normal-phase chromatography conditions.

Physicochemical Properties of this compound (Predicted)

While experimental data for this compound is not extensively available, we can predict its properties based on its structural similarity to other N-acylpiperazines.

PropertyPredicted Value/CharacteristicRationale/Significance
Molecular Formula C₁₃H₁₅ClN₂O₂-
Molecular Weight 266.72 g/mol Essential for characterization and molar calculations.
Appearance Likely a white to off-white solidBased on similar N-acylpiperazine compounds.[4]
Polarity Moderately PolarThe presence of two amide carbonyl groups and the piperazine ring contributes to its polarity, while the benzoyl group adds some non-polar character.
Solubility Soluble in Dichloromethane (DCM), Chloroform, Ethyl Acetate (EtOAc), and Methanol (MeOH). Sparingly soluble in Hexane and other non-polar aliphatic hydrocarbons.Crucial for selecting an appropriate solvent for sample loading and the mobile phase. Piperazine and its derivatives are generally soluble in a range of organic solvents.[5][6][7]
Stability The chloroacetamide group is generally stable but can be susceptible to hydrolysis under strongly acidic or basic conditions.[2]Normal-phase chromatography on silica gel is typically performed under neutral to slightly acidic conditions, which should be compatible.

Chromatographic Method Development: A Step-by-Step Approach

The purification strategy will be based on normal-phase flash column chromatography, a widely used and efficient technique for the separation of moderately polar organic compounds.[8][9]

Thin-Layer Chromatography (TLC) for Solvent System Optimization

The first and most critical step is to determine an optimal solvent system using Thin-Layer Chromatography (TLC). The goal is to find a mobile phase that provides good separation between the desired product and its impurities, with a target Retardation Factor (Rf) of approximately 0.2-0.4 for the product.[10]

Protocol for TLC Analysis:

  • Plate Preparation: Use silica gel 60 F₂₅₄ TLC plates.

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent in which it is highly soluble, such as dichloromethane or ethyl acetate.

  • Spotting: Carefully spot the dissolved crude mixture onto the baseline of the TLC plate using a capillary tube.

  • Developing Solvents: Prepare a series of developing chambers with different solvent systems. Good starting points for moderately polar compounds include mixtures of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane).

    • Initial Screening Systems:

      • Hexane:Ethyl Acetate (e.g., 7:3, 1:1, 3:7 v/v)

      • Dichloromethane:Methanol (e.g., 9.8:0.2, 9.5:0.5, 9:1 v/v)

  • Development: Place the spotted TLC plate into the developing chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization:

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Visualize the spots under a UV lamp (254 nm). The benzoyl group will provide strong UV absorbance.

    • If necessary, use a staining agent (e.g., potassium permanganate or iodine) to visualize non-UV active impurities.

  • Rf Calculation: Calculate the Rf value for each spot (Rf = distance traveled by the spot / distance traveled by the solvent front).

Interpreting TLC Results:

  • If the product Rf is too high (> 0.5), the mobile phase is too polar. Decrease the proportion of the more polar solvent.

  • If the product Rf is too low (< 0.2), the mobile phase is not polar enough. Increase the proportion of the more polar solvent.

  • Aim for a clear separation (ΔRf ≥ 0.2) between the product spot and the major impurity spots.

Recommended TLC and Column Chromatography Solvent Systems

Based on the polarity of N-acylpiperazines, the following solvent systems are recommended for initial screening and subsequent column chromatography:

Solvent SystemRatio (v/v)Expected Rf Range (Product)Notes
Hexane:Ethyl Acetate1:1 to 2:80.2 - 0.5A good starting point for moderately polar compounds. Adjust the ratio based on TLC results. A common eluent for similar compounds.[11]
Dichloromethane:Methanol9.8:0.2 to 9:10.2 - 0.4Useful for compounds that may have lower solubility in hexane/ethyl acetate mixtures.

Detailed Protocol for Flash Column Chromatography Purification

This protocol is designed for the purification of approximately 1-5 grams of crude this compound.

Materials and Equipment
  • Crude this compound

  • Silica gel (flash grade, 40-63 µm particle size)

  • Glass chromatography column

  • Hexane (or heptane), analytical grade

  • Ethyl acetate, analytical grade

  • Dichloromethane, analytical grade

  • Methanol, analytical grade

  • Compressed air or nitrogen source with a regulator

  • TLC plates (silica gel 60 F₂₅₄)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Collection tubes or flasks

  • Rotary evaporator

Column Packing
  • Select Column Size: Choose a column diameter appropriate for the amount of crude material. A general rule of thumb is a sample-to-silica ratio of 1:30 to 1:100 by weight.

  • Prepare the Slurry: In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase determined from your TLC analysis (e.g., Hexane:Ethyl Acetate 7:3).

  • Pack the Column:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand (approx. 1 cm).

    • Pour the silica gel slurry into the column.

    • Gently tap the column to ensure even packing and remove any air bubbles.

    • Open the stopcock to drain some of the solvent, allowing the silica to settle into a packed bed. Do not let the top of the silica bed run dry.

    • Add another thin layer of sand on top of the packed silica gel to prevent disturbance during sample loading.

Sample Loading

Proper sample loading is crucial for achieving good separation.

Method 1: Wet Loading (for highly soluble samples)

  • Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent in which it is very soluble (e.g., dichloromethane).

  • Carefully apply the concentrated solution to the top of the silica gel bed using a pipette.

  • Drain the solvent until the sample is adsorbed onto the top layer of sand/silica.

  • Gently add a small amount of the mobile phase to wash the sides of the column and ensure the sample is in a narrow band.

Method 2: Dry Loading (recommended for samples with limited solubility in the mobile phase)

  • Dissolve the crude product in a volatile solvent (e.g., dichloromethane).

  • Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to the solution.

  • Remove the solvent using a rotary evaporator to obtain a free-flowing powder of the crude product adsorbed onto the silica gel.

  • Carefully add this powder to the top of the packed column.

Elution and Fraction Collection
  • Carefully fill the column with the mobile phase.

  • Apply gentle pressure using compressed air or nitrogen to achieve a steady flow rate (typically 5-10 cm/minute).

  • Begin collecting fractions in test tubes or flasks.

  • Monitor the elution process by periodically analyzing the collected fractions using TLC.

  • If a gradient elution is necessary (i.e., impurities are much less polar or much more polar than the product), gradually increase the polarity of the mobile phase during the run.

Product Isolation
  • Analyze all collected fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions into a round-bottom flask.

  • Remove the solvent using a rotary evaporator to yield the purified this compound.

  • Determine the yield and assess the purity of the final product using analytical techniques such as NMR, LC-MS, or melting point analysis.

Visualizing the Workflow

The following diagram illustrates the key steps in the purification process.

Purification_Workflow cluster_prep Preparation cluster_sep Separation cluster_post Post-Purification TLC TLC Analysis (Solvent System Optimization) Col_Prep Column Packing (Silica Gel Slurry) TLC->Col_Prep Determines Mobile Phase Sample_Prep Sample Loading (Wet or Dry Method) Col_Prep->Sample_Prep Elution Elution (Flash Chromatography) Sample_Prep->Elution Fractions Fraction Collection Elution->Fractions Analysis TLC Analysis of Fractions Fractions->Analysis Combine Combine Pure Fractions Analysis->Combine Identifies Pure Fractions Evaporation Solvent Removal (Rotary Evaporation) Combine->Evaporation Final_Product Pure Product (Characterization) Evaporation->Final_Product

Caption: Workflow for the purification of this compound.

Troubleshooting Common Issues

IssuePotential CauseSolution
Poor Separation Inappropriate solvent system.Re-optimize the mobile phase using TLC. Consider a different solvent combination (e.g., DCM/MeOH instead of Hexane/EtOAc).
Column overloading.Reduce the amount of crude material loaded onto the column.
Improper column packing.Ensure the silica gel bed is packed evenly without cracks or channels.
Product Elutes Too Quickly or Too Slowly Mobile phase polarity is too high or too low.Adjust the solvent ratio based on the product's Rf value from TLC.
Streaking of Spots on TLC/Column Sample is not fully dissolved during loading.Use the dry loading method.
Compound is degrading on the silica.Consider deactivating the silica gel by pre-eluting the column with a mobile phase containing a small amount of a non-nucleophilic base like triethylamine (0.1-1%).
Cracked Silica Bed Column ran dry.Always keep the silica bed covered with solvent.
Heat generated during packing.Pack the column slowly and allow any heat to dissipate.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

  • This compound and its precursors are potentially hazardous. Handle with care and consult the Safety Data Sheet (SDS) for detailed information.

  • Chloroacetyl chloride is corrosive and lachrymatory. Handle with extreme caution.

  • Organic solvents are flammable. Keep away from ignition sources.

Conclusion

The successful purification of this compound by flash column chromatography is readily achievable with careful planning and execution. The key to a high-yielding and high-purity outcome lies in the systematic optimization of the mobile phase using TLC, proper column packing and sample loading techniques, and diligent monitoring of the elution process. By following the detailed protocols and troubleshooting guidelines presented in this application note, researchers can confidently and efficiently purify this important synthetic intermediate for its use in further drug discovery and development endeavors.

References

Recrystallization of 1-Benzoyl-4-(chloroacetyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the

Authored by: A Senior Application Scientist

This document provides a comprehensive technical guide for the purification of 1-Benzoyl-4-(chloroacetyl)piperazine via recrystallization. Tailored for researchers, scientists, and professionals in drug development, this guide moves beyond a simple procedural list, delving into the rationale behind solvent selection, procedural steps, and troubleshooting. The aim is to equip the user with a robust, self-validating protocol grounded in fundamental principles of physical organic chemistry.

Introduction: The Imperative for Purity

In the synthesis of pharmacologically active intermediates and final compounds, achieving high purity is not merely a goal but a regulatory and scientific necessity. This compound is a versatile bifunctional molecule, featuring a reactive chloroacetyl group and a stable benzoyl moiety. This structure makes it a valuable precursor for building more complex molecules, particularly in the synthesis of novel therapeutic agents. Impurities, such as unreacted starting materials, by-products (e.g., 1,4-dibenzoylpiperazine or piperazine salts), or residual solvents, can interfere with subsequent reactions, compromise biological assays, and introduce toxicity.

Recrystallization is a powerful and widely used technique for purifying solid organic compounds.[1] The method is predicated on the differential solubility of a compound and its impurities in a chosen solvent system at varying temperatures.[2] A successful recrystallization yields a crystalline solid of significantly higher purity by excluding impurities from the growing crystal lattice.[3] This guide provides the foundational knowledge and a detailed protocol to develop a robust recrystallization procedure for this compound.

The Science of Solvent Selection: A Foundational Choice

The selection of an appropriate solvent is the most critical step in developing a successful recrystallization protocol.[2] The ideal solvent will exhibit a steep solubility curve for the target compound—meaning the compound is sparingly soluble at low temperatures but highly soluble at elevated temperatures.[1][3]

Core Principles for Solvent Selection
  • Solubility Profile: The target compound, this compound, should be highly soluble in the solvent at its boiling point and poorly soluble at or below room temperature. This differential ensures maximum recovery of the purified solid upon cooling.

  • Impurity Solubility: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain fully dissolved in the cold solvent (and be removed with the mother liquor).

  • Chemical Inertness: The solvent must not react with the compound.[1][3] Given the presence of a reactive chloroacetyl group, nucleophilic solvents (like amines) should be avoided. Protic solvents like alcohols are generally acceptable under neutral conditions.

  • Volatility: The solvent should have a relatively low boiling point to allow for easy removal from the purified crystals during the drying phase.[3]

  • Safety: The solvent should be non-toxic, non-flammable, and environmentally benign whenever possible.[1]

Predicting Solubility: "Like Dissolves Like"

The principle of "like dissolves like" is a useful heuristic for initial solvent screening. This compound possesses both polar (amide carbonyls) and non-polar (benzoyl aromatic ring) characteristics. This amphiphilic nature suggests that solvents of intermediate to high polarity are likely candidates. For amide-containing compounds, polar solvents like alcohols and nitriles are often effective.[4]

Recommended Solvents for Screening

A small-scale screening experiment is essential to identify the optimal solvent or solvent system.[5] The following table summarizes potential candidates based on their physical properties and suitability for a molecule with amide functionality.

SolventBoiling Point (°C)Polarity (Dielectric Constant)Key Considerations & Safety
Ethanol 78.424.5Often an excellent choice for amides.[4] Flammable.
Methanol 64.732.7Higher polarity than ethanol; may be too effective a solvent. Toxic.
Isopropanol (IPA) 82.619.9Less polar than ethanol; may offer a better solubility profile. Flammable.
Acetonitrile 81.637.5Can yield very pure crystals for amide compounds.[4] Toxic, flammable.
Ethyl Acetate 77.16.0Medium polarity; often used for purification of similar benzoylpiperazine derivatives.[6][7] Flammable.
Acetone 56.020.7A strong solvent, may not allow for sufficient precipitation upon cooling.[4] Very flammable.
Water 100.080.1Unlikely to be a good single solvent due to the molecule's organic character, but excellent as an anti-solvent.
The Power of Mixed-Solvent Systems

If no single solvent provides the ideal solubility profile, a binary solvent system is often employed. This involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a miscible "anti-solvent" (in which it is poorly soluble) until the solution becomes turbid. The mixture is then heated to redissolve the solid, and upon slow cooling, crystals should form.

  • Common Pairs: Ethanol/Water, Ethyl Acetate/Hexane, Acetone/Water.

Experimental Protocol: A Step-by-Step Guide

This protocol outlines the systematic procedure for recrystallizing this compound. Safety is paramount; always perform this procedure in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Workflow Overview

G cluster_0 Recrystallization Protocol start Start: Crude Solid dissolve 1. Dissolution Add minimum hot solvent start->dissolve hot_filt 2. Hot Filtration (Optional) Remove insoluble impurities dissolve->hot_filt cool 3. Crystallization Slow cooling to RT, then ice bath hot_filt->cool collect 4. Collection Suction filtration cool->collect wash 5. Washing Wash with cold solvent collect->wash dry 6. Drying Vacuum oven wash->dry end_node End: Pure Crystals dry->end_node

Caption: General workflow for the recrystallization process.

Detailed Procedure
  • Dissolution of the Crude Solid:

    • Place the crude this compound into an Erlenmeyer flask (its sloped sides minimize solvent evaporation).

    • Add a magnetic stir bar and place the flask on a stirrer/hotplate.

    • Add the chosen solvent dropwise from a separate heated flask. Bring the mixture to a gentle boil while stirring.

    • Continue adding the minimum amount of hot solvent until the solid just dissolves completely. Causality: Using the absolute minimum volume of solvent is crucial for creating a saturated solution upon cooling, which maximizes the yield of recovered crystals.[2] An excess of solvent will result in low or no crystal formation.

  • Decolorization & Hot Filtration (if necessary):

    • If the solution is colored by high-molecular-weight impurities, remove the flask from the heat, allow it to cool slightly, and add a small amount of activated charcoal.

    • Reheat the solution to boiling for a few minutes.

    • If insoluble impurities (including charcoal) are present, perform a hot filtration. Preheat a filter funnel and a clean receiving Erlenmeyer flask. Place a fluted filter paper in the funnel and quickly pour the hot solution through it. Causality: Preheating the apparatus prevents premature crystallization of the product in the funnel, which would lead to significant product loss.

  • Cooling and Crystallization:

    • Cover the flask containing the hot, clear solution with a watch glass or inverted beaker to prevent solvent evaporation and contamination.

    • Allow the solution to cool slowly and undisturbed to room temperature. Causality: Slow cooling promotes the formation of large, well-defined crystals.[2] Rapid cooling can trap impurities within a rapidly forming crystal lattice, diminishing the effectiveness of the purification.

    • Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for at least 15-30 minutes to maximize precipitation.

  • Collection of Crystals:

    • Set up a suction filtration apparatus (Büchner funnel, filter flask, and vacuum source).

    • Place a piece of filter paper in the Büchner funnel, wet it with a small amount of the cold recrystallization solvent, and turn on the vacuum to seat the paper.

    • Pour the cold slurry of crystals into the funnel. Use a spatula to transfer any remaining crystals.

  • Washing the Crystals:

    • With the vacuum still applied, wash the crystals on the filter paper with a small portion of fresh, ice-cold solvent. Causality: The cold solvent wash removes any residual mother liquor containing dissolved impurities that may be adhering to the crystal surfaces. Using cold solvent minimizes redissolving the purified product.

    • Turn off the vacuum and gently press the crystals with a clean spatula to remove excess solvent.

  • Drying the Purified Product:

    • Transfer the crystalline solid to a pre-weighed watch glass.

    • Dry the crystals to a constant weight. The most effective method is using a vacuum oven at a temperature well below the compound's melting point.

Validation and Troubleshooting

A successful recrystallization must be validated. The primary methods are melting point analysis and assessing recovery yield.

ParameterMethodIndication of Success
Purity Melting Point AnalysisA sharp melting range (typically < 2°C) that is higher than the crude material.
Recovery Gravimetric AnalysisYield (%) = (mass of pure crystals / mass of crude solid) x 100. A good yield is typically >70-80%.

Troubleshooting Common Issues

G trouble Problem Potential Cause Solution p1 No Crystals Form Too much solvent used or insufficient cooling. Boil off some solvent and re-cool. Scratch inner wall of flask with a glass rod. Add a seed crystal. p2 'Oiling Out' Solution is supersaturated or solvent boiling point is too high. Reheat to dissolve oil, add slightly more solvent, and re-cool slowly. p3 Low Recovery Compound is too soluble in cold solvent or too much solvent was used. Re-evaluate solvent choice. Concentrate mother liquor and cool again for a second crop of crystals. p4 Colored Crystals Colored impurities were not removed. Re-dissolve and treat with activated charcoal before hot filtration.

Caption: Common recrystallization problems and their solutions.

Conclusion

The recrystallization of this compound is a critical purification step that relies on a systematic and well-understood approach. By carefully selecting a solvent system based on empirical testing and adhering to a protocol that emphasizes slow, controlled crystallization, researchers can reliably obtain this key intermediate in high purity. This guide provides the necessary framework to not only execute the procedure but also to troubleshoot and adapt it, ensuring a robust and reproducible method essential for the rigorous demands of chemical and pharmaceutical development.

References

Introduction: The Strategic Importance of 1-(Chloroacetyl)-4-benzoylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Chloroacetylation of 1-Benzoylpiperazine: Reaction Conditions and Optimized Protocols

In the landscape of modern medicinal chemistry and drug development, the piperazine scaffold is a privileged structure, integral to the pharmacophore of numerous therapeutic agents.[1] 1-Benzoylpiperazine serves as a critical starting material, offering a platform where one nitrogen atom is protected by a benzoyl group, allowing for selective functionalization at the secondary amine.[2]

The chloroacetylation of 1-benzoylpiperazine is a key synthetic transformation that yields 1-(chloroacetyl)-4-benzoylpiperazine. This product is not merely an intermediate; it is a versatile building block of significant strategic value. The introduction of the chloroacetyl group installs a highly reactive electrophilic site—the α-chloro-substituted carbonyl. This "handle" is primed for a variety of nucleophilic substitution reactions, enabling the facile attachment of diverse functional groups, heterocycles, and pharmacophores. This application note provides a comprehensive overview of the reaction conditions, a detailed experimental protocol, and the underlying mechanistic principles for this essential synthesis.

Reaction Mechanism: Nucleophilic Acyl Substitution

The chloroacetylation of 1-benzoylpiperazine proceeds via a classical nucleophilic acyl substitution pathway.[3][4] The reaction is predicated on the nucleophilic character of the secondary amine of 1-benzoylpiperazine and the electrophilicity of the carbonyl carbon in chloroacetyl chloride.

The key steps are:

  • Nucleophilic Attack: The lone pair of electrons on the secondary nitrogen of 1-benzoylpiperazine attacks the electrophilic carbonyl carbon of chloroacetyl chloride. This initial addition step forms an unstable tetrahedral intermediate.[4]

  • Chloride Elimination: The tetrahedral intermediate rapidly collapses. The carbon-oxygen double bond is reformed, leading to the expulsion of a chloride ion, which is an excellent leaving group.

  • Deprotonation (Acid Scavenging): The product of the elimination step is a protonated amide (an ammonium salt). A base, often referred to as an "acid scavenger," is essential to deprotonate this species. This neutralization step is critical as it regenerates a neutral product and prevents the byproduct, hydrochloric acid (HCl), from protonating the starting 1-benzoylpiperazine, which would render it non-nucleophilic and halt the reaction.[3]

Caption: Nucleophilic acyl substitution mechanism for the chloroacetylation of 1-benzoylpiperazine.

Optimizing Reaction Conditions: A Scientist's Perspective

Achieving a high yield of pure 1-(chloroacetyl)-4-benzoylpiperazine hinges on the careful control of several key parameters. The choices made are not arbitrary; they are grounded in chemical principles to maximize product formation and minimize side reactions.

ParameterRecommended ConditionRationale & Scientific Justification
Acylating Agent Chloroacetyl ChlorideIts high reactivity, driven by the electron-withdrawing nature of the two chlorine atoms, makes it an excellent electrophile for acylation.
Solvent Anhydrous Dichloromethane (DCM)DCM is an excellent solvent for both reactants and is relatively inert. Crucially, it must be anhydrous to prevent the hydrolysis of highly reactive chloroacetyl chloride into chloroacetic acid, which would consume the base and reduce yield.
Base (HCl Scavenger) Triethylamine (Et₃N)A tertiary amine base like triethylamine is soluble in organic solvents and effectively neutralizes the HCl byproduct.[5] An inorganic base like potassium carbonate can also be used, though it may result in a heterogeneous mixture requiring more vigorous stirring.
Temperature 0–5 °C (during addition), then Room TemperatureThe reaction is exothermic.[3] Initial cooling is critical to control the reaction rate, prevent the formation of impurities, and ensure selectivity.[3][5] Allowing the reaction to warm to room temperature ensures it proceeds to completion.[5]
Stoichiometry 1-Benzoylpiperazine: 1.0 eq.Chloroacetyl Chloride: 1.05-1.1 eq.Triethylamine: 1.1-1.2 eq.A slight excess of the acylating agent ensures full conversion of the starting material. A slight excess of the base is necessary to neutralize all generated HCl and any trace amounts of acid present in the acyl chloride reagent.
Atmosphere Inert (Nitrogen or Argon)While not always strictly necessary, an inert atmosphere protects the reaction from atmospheric moisture, which can decompose the chloroacetyl chloride.

Experimental Protocol: Synthesis of 1-(Chloroacetyl)-4-benzoylpiperazine

This protocol details a reliable method for the synthesis and purification of the target compound.

Materials and Equipment
  • Reagents: 1-Benzoylpiperazine, Chloroacetyl Chloride, Triethylamine (Et₃N), Anhydrous Dichloromethane (DCM), Saturated aqueous Sodium Bicarbonate (NaHCO₃), Brine (saturated NaCl), Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄).

  • Equipment: Round-bottom flask, magnetic stirrer and stir bar, dropping funnel, ice bath, separatory funnel, rotary evaporator, standard laboratory glassware.

Step-by-Step Procedure
  • Reaction Setup: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-benzoylpiperazine (e.g., 10.0 g, 52.6 mmol, 1.0 eq.) and triethylamine (8.8 mL, 63.1 mmol, 1.2 eq.) in 100 mL of anhydrous dichloromethane. Place the flask under a nitrogen or argon atmosphere.

  • Cooling: Cool the stirred solution to 0–5 °C using an ice-water bath.

  • Reagent Addition: In a separate dry dropping funnel, prepare a solution of chloroacetyl chloride (4.6 mL, 57.8 mmol, 1.1 eq.) in 20 mL of anhydrous dichloromethane. Add this solution dropwise to the cooled reaction mixture over 20-30 minutes. Maintain the internal temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring for 5-6 hours.[5]

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Hexane:Ethyl Acetate 1:1). The disappearance of the 1-benzoylpiperazine spot indicates completion.

  • Aqueous Workup:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 50 mL of water, 50 mL of saturated aqueous NaHCO₃ solution, and finally with 50 mL of brine. The NaHCO₃ wash neutralizes any remaining acidic species.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product, typically an off-white or pale yellow solid, can be purified by recrystallization. Dissolve the crude solid in a minimal amount of hot isopropanol or ethanol and allow it to cool slowly to room temperature, then in an ice bath to induce crystallization. Collect the pure crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Caption: Experimental workflow for the synthesis and purification of 1-(chloroacetyl)-4-benzoylpiperazine.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Wet solvent or reagents.2. Insufficient base.3. Inactive chloroacetyl chloride.1. Use freshly dried solvents and high-purity reagents.2. Ensure at least 1.1 equivalents of base are used.3. Use a fresh bottle of chloroacetyl chloride.
Formation of Multiple Products 1. Reaction temperature was too high.2. Impure starting materials.1. Strictly maintain a low temperature (0-5 °C) during the addition of chloroacetyl chloride.2. Verify the purity of 1-benzoylpiperazine by NMR or melting point before starting.
Difficult Purification 1. Incomplete removal of triethylammonium chloride salt.2. Presence of unreacted starting material or byproducts.1. Ensure thorough aqueous washes during the workup.2. If recrystallization is insufficient, purify the product using column chromatography on silica gel.[5]

References

The Strategic Utility of 1-Benzoyl-4-(chloroacetyl)piperazine in Accelerating Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold for Rapid Library Generation

In the landscape of modern medicinal chemistry, the piperazine moiety stands as a "privileged scaffold," a structural framework consistently found in a multitude of biologically active compounds.[1][2] Its unique conformational flexibility and ability to engage in various intermolecular interactions have cemented its role in the development of therapeutics targeting a wide array of diseases.[3] This guide focuses on a particularly valuable, yet underexplored, intermediate: 1-Benzoyl-4-(chloroacetyl)piperazine . This bifunctional molecule serves as a powerful linchpin in drug discovery, enabling the rapid and efficient synthesis of diverse chemical libraries for screening against various biological targets. The benzoyl group provides a stable anchor and modulates physicochemical properties, while the reactive chloroacetyl group offers a versatile handle for introducing a wide range of chemical functionalities through nucleophilic substitution.[4][5] This application note will provide a comprehensive overview of the synthesis, reactivity, and strategic application of this compound, complete with detailed protocols for its synthesis and subsequent derivatization.

Core Concepts: The Rationale Behind the Design

The strategic advantage of this compound lies in its inherent chemical dichotomy. The benzoyl group at the N1 position serves multiple purposes:

  • Steric Hindrance and Lipophilicity: It introduces bulk, influencing the overall shape and conformational preferences of the piperazine ring. The aromatic ring also increases the lipophilicity of the molecule, which can be crucial for traversing cellular membranes.

  • Modulation of Basicity: The electron-withdrawing nature of the benzoyl group reduces the basicity of the adjacent nitrogen atom, which can impact the pharmacokinetic profile of the final drug candidate.

  • Synthetic Handle: While less reactive than the chloroacetyl group, the benzoyl moiety can be modified or removed under specific conditions, offering further avenues for structural diversification.

The chloroacetyl group at the N4 position is the primary site of reactivity, acting as a potent electrophile.[5] The presence of the chlorine atom, a good leaving group, facilitates nucleophilic substitution reactions with a wide range of nucleophiles, including amines, thiols, and alcohols. This allows for the straightforward introduction of diverse side chains, a critical step in establishing structure-activity relationships (SAR) during lead optimization.[4]

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is a two-step process starting from commercially available piperazine. The first step involves the selective mono-benzoylation of piperazine, followed by N-acylation with chloroacetyl chloride.

Protocol 1: Synthesis of 1-Benzoylpiperazine

This protocol is adapted from established methods for the mono-acylation of symmetrical diamines.[6][7] The key to achieving high mono-substitution is to use a large excess of piperazine.

Materials:

  • Piperazine (5 equivalents)

  • Benzoyl chloride (1 equivalent)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (Et3N)

  • 1M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Round-bottom flask, dropping funnel, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve piperazine (5 eq.) in anhydrous DCM.

  • Add triethylamine (1.1 eq.) to the solution and cool the mixture to 0 °C in an ice bath.

  • Dissolve benzoyl chloride (1 eq.) in anhydrous DCM and add it dropwise to the stirred piperazine solution over 30-60 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain crude 1-benzoylpiperazine.

  • The crude product can be purified by column chromatography on silica gel (e.g., using a mobile phase of DCM:Methanol 9:1) or by recrystallization.

Protocol 2: Synthesis of this compound

This protocol utilizes the product from Protocol 1 and introduces the reactive chloroacetyl group.[5][8]

Materials:

  • 1-Benzoylpiperazine (1 equivalent)

  • Chloroacetyl chloride (1.1 equivalents)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (Et3N)

  • Saturated aqueous Sodium Bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Round-bottom flask, dropping funnel, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • Dissolve 1-benzoylpiperazine (1 eq.) and triethylamine (1.2 eq.) in anhydrous DCM in a round-bottom flask.

  • Cool the mixture to 0 °C in an ice bath.

  • Add chloroacetyl chloride (1.1 eq.), dissolved in a small amount of anhydrous DCM, dropwise to the cooled solution with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by TLC.

  • Wash the reaction mixture with saturated aqueous NaHCO3 solution and then with brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and remove the solvent under reduced pressure.

  • The resulting crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexanes).

Characterization Data (Predicted):

Technique Expected Observations
¹H NMR Signals corresponding to the benzoyl protons, and distinct signals for the two sets of non-equivalent piperazine protons, as well as a singlet for the chloroacetyl methylene protons.
¹³C NMR Resonances for the carbonyl carbons of the benzoyl and chloroacetyl groups, aromatic carbons, piperazine ring carbons, and the chloroacetyl methylene carbon.
IR (KBr) Strong absorption bands for the two amide carbonyl groups (C=O), typically around 1630-1680 cm⁻¹, and C-Cl stretching vibrations.
MS (ESI) A molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of C₁₃H₁₅ClN₂O₂.

Applications in Drug Discovery: A Gateway to Diverse Pharmacophores

The true power of this compound is realized in its application as a versatile intermediate for creating libraries of compounds for high-throughput screening. The chloroacetyl moiety readily reacts with a vast array of nucleophiles, allowing for the rapid and systematic exploration of chemical space around the piperazine core.

General Workflow for Library Synthesis

The following workflow illustrates the general strategy for utilizing this compound in drug discovery.

G cluster_0 Synthesis of Intermediate cluster_1 Library Generation cluster_2 Screening & Development Piperazine Piperazine 1-Benzoylpiperazine 1-Benzoylpiperazine Piperazine->1-Benzoylpiperazine Benzoyl Chloride This compound This compound 1-Benzoylpiperazine->this compound Chloroacetyl Chloride Diverse Nucleophiles Diverse Nucleophiles This compound->Diverse Nucleophiles Nucleophilic Substitution Library of\nPiperazine Derivatives Library of Piperazine Derivatives Diverse Nucleophiles->Library of\nPiperazine Derivatives High-Throughput\nScreening High-Throughput Screening Library of\nPiperazine Derivatives->High-Throughput\nScreening Biological Assays Hit Identification Hit Identification High-Throughput\nScreening->Hit Identification Lead Optimization\n(SAR) Lead Optimization (SAR) Hit Identification->Lead Optimization\n(SAR)

Caption: General workflow for utilizing this compound in drug discovery.

Application in Anticancer Drug Discovery

The piperazine scaffold is a common feature in many approved and investigational anticancer agents.[2][9] The ability to rapidly synthesize a library of 1-benzoyl-4-substituted piperazines allows for the exploration of their cytotoxic effects on various cancer cell lines.[10][11] For example, the chloroacetyl group can be displaced by various aromatic and heterocyclic amines or thiols to generate compounds that can be tested for their ability to inhibit specific kinases or induce apoptosis.[9]

Protocol 3: Synthesis of a 1-Benzoyl-4-(N-arylacetyl)piperazine Derivative

This protocol provides an example of how to derivatize the intermediate with an aromatic amine.

Materials:

  • This compound (1 equivalent)

  • Substituted Aniline (1.1 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Potassium Carbonate (K₂CO₃)

  • Water

  • Ethyl Acetate

  • Round-bottom flask, magnetic stirrer, heating mantle

Procedure:

  • In a round-bottom flask, dissolve this compound (1 eq.) and the substituted aniline (1.1 eq.) in DMF.

  • Add potassium carbonate (1.5 eq.) to the mixture.

  • Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, monitoring by TLC.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Application in CNS Drug Discovery

Piperazine derivatives are well-represented in drugs targeting the central nervous system (CNS), including antidepressants, anxiolytics, and antipsychotics.[1][3] The ability to introduce a wide variety of substituents onto the piperazine ring via the chloroacetyl handle allows for the fine-tuning of properties critical for CNS drugs, such as blood-brain barrier permeability and receptor binding affinity.[12][13] For instance, reaction with various substituted phenols or anilines can lead to compounds with potential activity at serotonin or dopamine receptors.

Application in Antiviral Drug Discovery

The piperazine nucleus is also a key component of several antiviral agents.[14][15] The development of new antiviral therapies is a constant necessity due to the emergence of drug-resistant viral strains. The use of this compound as a starting material allows for the synthesis of novel compounds that can be screened for their ability to inhibit viral replication or entry into host cells.

Conclusion: A Versatile Tool for the Modern Medicinal Chemist

This compound represents a highly valuable and versatile intermediate in the field of drug discovery. Its straightforward synthesis and the predictable reactivity of the chloroacetyl group make it an ideal starting point for the rapid generation of diverse chemical libraries. This enables a more efficient exploration of structure-activity relationships and accelerates the identification of novel hit and lead compounds. The applications of this intermediate span a wide range of therapeutic areas, including oncology, neuroscience, and infectious diseases, underscoring the enduring importance of the piperazine scaffold in medicinal chemistry. The protocols and strategies outlined in this guide are intended to empower researchers to fully leverage the potential of this powerful synthetic building block in their drug discovery endeavors.

References

Application Notes & Protocols: 1-Benzoyl-4-(chloroacetyl)piperazine in the Synthesis of Targeted Covalent Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Covalent Inhibition

In the landscape of modern drug discovery, targeted covalent inhibitors (TCIs) have re-emerged as a powerful therapeutic modality.[1][2] Unlike their non-covalent counterparts that rely on reversible binding equilibria, TCIs form a stable, covalent bond with their biological target, often leading to enhanced potency, prolonged pharmacodynamic effects, and the ability to overcome drug resistance.[2][3][4] The design of a successful TCI hinges on the synergy between two key components: a high-affinity "scaffold" that directs the molecule to the target's binding site and a precisely positioned electrophilic "warhead" that reacts with a nearby nucleophilic amino acid residue.[4]

This guide focuses on 1-benzoyl-4-(chloroacetyl)piperazine , a versatile and strategically designed building block for the synthesis of novel TCIs. We will dissect the distinct roles of its constituent parts—the privileged piperazine scaffold, the protective benzoyl group, and the reactive chloroacetyl warhead—and provide detailed protocols for its application in synthesizing and characterizing covalent inhibitors.

Deconstructing the Building Block: A Trifecta of Functionality

The efficacy of this compound stems from the deliberate combination of three molecular components, each contributing to the final inhibitor's drug-like properties and mechanism of action.

The Piperazine Scaffold: A Privileged Structure in Medicinal Chemistry

The piperazine ring is a six-membered heterocycle recognized as a "privileged scaffold" in drug design, appearing in numerous FDA-approved drugs.[5][6][7] Its widespread use is due to a unique combination of physicochemical properties:

  • Enhanced Solubility: The two nitrogen atoms in the piperazine core increase its polarity and hydrophilicity, which can significantly improve the aqueous solubility of the parent molecule—a critical factor for bioavailability.[5][6][8]

  • Tunable Basicity: As a diprotic base, piperazine's two nitrogen atoms can be protonated under physiological conditions, facilitating strong hydrogen bond interactions with biological targets and allowing for the formation of stable salts to improve formulation characteristics.[5]

  • Synthetic Versatility: The piperazine ring serves as a versatile linker, connecting the key pharmacophoric elements of a drug while maintaining a degree of conformational rigidity that can lock the molecule into its bioactive conformation.[5][9]

The Benzoyl Group: A Strategic Protecting Group

In this specific reagent, the benzoyl group serves as a protecting group for one of the piperazine nitrogens. This allows for the selective and controlled introduction of the chloroacetyl warhead onto the second nitrogen, preventing unwanted side reactions and ensuring a clean, directed synthesis of the desired 1,4-disubstituted piperazine structure.[9]

The Chloroacetyl Warhead: A Potent Electrophile

The chloroacetyl group is the reactive component of the molecule. It functions as an effective electrophile, highly susceptible to nucleophilic attack by amino acid residues on a target protein.[10]

  • Mechanism of Action: The primary mode of reactivity is a nucleophilic substitution (SN2) reaction at the α-carbon. The chlorine atom is an excellent leaving group, readily displaced by nucleophiles.[10]

  • Target Selectivity: While various nucleophilic residues exist, the chloroacetyl group demonstrates a strong preference for reacting with the thiol group of cysteine residues, which are often found in the active sites of enzymes like kinases.[1][11] This targeted reactivity is a cornerstone of modern TCI design.[1][12]

Mechanism of Targeted Covalent Inhibition

The action of a TCI synthesized from this building block is a two-step process. This dual mechanism is key to its selectivity and potency, as it leverages both non-covalent affinity and covalent reactivity.[3][13]

  • Reversible Binding (Ki): The inhibitor first binds non-covalently to the target's active site. This initial binding is driven by the molecular scaffold (the piperazine core and other recognition elements) and is characterized by the inhibition constant, Ki.[3]

  • Irreversible Bond Formation (kinact): Once the inhibitor is correctly oriented within the binding pocket, the chloroacetyl warhead is positioned in close proximity to a nucleophilic residue (e.g., Cysteine). The subsequent nucleophilic attack forms an irreversible covalent bond, permanently inactivating the protein.[3]

G cluster_0 cluster_1 P Target Protein PI Reversible Complex (Non-Covalent) P->PI K_i (Binding Affinity) I Inhibitor PCI Covalent Adduct (Irreversible) PI->PCI k_inact (Reaction Rate)

Caption: The two-step mechanism of targeted covalent inhibition.

Application Protocol I: Synthesis of a Model Covalent Inhibitor

This protocol describes the synthesis of a 1,4-disubstituted piperazine-based covalent inhibitor starting from 1-benzoylpiperazine. The process involves a two-step synthesis: first, the acylation with chloroacetyl chloride to generate the warhead-containing intermediate, followed by a potential deprotection and subsequent functionalization (this protocol focuses on the key acylation step).

G start Reactants: 1-Benzoylpiperazine Chloroacetyl Chloride Triethylamine (Base) DCM (Solvent) step1 Reaction Setup (0-5 °C, N2 atmosphere) start->step1 1. Combine step2 Stir at Room Temp (Monitor by TLC) step1->step2 2. React step3 Aqueous Workup (Quench & Extract) step2->step3 3. Isolate step4 Purification (Column Chromatography) step3->step4 4. Purify end_product Product: This compound step4->end_product

Caption: General workflow for the synthesis of this compound.

Materials and Reagents:
  • 1-Benzoylpiperazine

  • Chloroacetyl chloride

  • Triethylamine (Et3N), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO4), anhydrous

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere (N2 or Ar) setup

Step-by-Step Procedure:
  • Reaction Setup: To a round-bottom flask under an inert nitrogen atmosphere, add 1-benzoylpiperazine (1.0 eq) and anhydrous DCM. Cool the resulting solution to 0-5 °C using an ice bath.

  • Base Addition: Add triethylamine (1.5 eq) to the cooled solution. Triethylamine acts as a base to neutralize the HCl byproduct generated during the acylation.

  • Acylation: Add chloroacetyl chloride (1.1 eq) dropwise to the stirred reaction mixture, maintaining the temperature at 0-5 °C. Causality Note: Slow addition is crucial to control the exothermic reaction and prevent the formation of side products.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (1-benzoylpiperazine) is consumed.

  • Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Washing: Combine the organic layers and wash sequentially with saturated NaHCO3 solution, water, and brine. Causality Note: The bicarbonate wash removes any remaining acidic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., Hexane/Ethyl Acetate) to yield the pure this compound.

Application Protocol II: Characterization of Covalent Adduct Formation

Confirming the formation of a covalent bond between the inhibitor and its target protein is a critical validation step. High-resolution mass spectrometry (MS) is the most direct and widely used technique for this purpose.[14] The method relies on detecting a specific mass shift in the target protein corresponding to the molecular weight of the bound inhibitor.[14][15]

Experimental Workflow:
  • Incubate: Incubate the purified target protein with a molar excess of the covalent inhibitor (synthesized using this compound as a precursor) in an MS-compatible buffer.

  • Control Samples: Prepare control samples, including the protein alone (apo) and the protein with a non-covalent inhibitor or DMSO vehicle.

  • Purification: Remove the excess, unbound inhibitor using a desalting column or other liquid chromatography (LC) methods.[14]

  • MS Analysis: Analyze the samples via electrospray ionization mass spectrometry (ESI-MS). The resulting spectra are deconvoluted to determine the precise mass of the protein species.[15]

  • Data Interpretation: A successful covalent modification is confirmed by the appearance of a new mass peak equal to the mass of the apo-protein plus the mass of the inhibitor.

Data Presentation: Expected MS Results
SampleExpected Mass (Da)Observed Mass (Da)Mass Shift (Δ)Interpretation
Apo-ProteinMM-Unmodified Target
Protein + InhibitorM + MinhibitorM + Minhibitor+ MinhibitorCovalent Adduct Formed

This table provides a template for presenting results. 'M' represents the mass of the apo-protein, and 'Minhibitor' represents the mass of the covalently bound inhibitor fragment.

Further characterization can be achieved using tandem mass spectrometry (LC-MS/MS) to identify the specific amino acid residue (e.g., Cys115) that has been modified.[11] Nuclear Magnetic Resonance (NMR) spectroscopy can also provide valuable structural information about the covalent complex.[16]

Safety and Handling

Chemical reagents like this compound and its precursors require careful handling in a well-ventilated area, preferably a chemical fume hood.[17][18][19]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[17][18]

  • Handling Chloroacetylating Agents: Chloroacetyl chloride is corrosive and a lachrymator. Handle with extreme care.

  • First Aid:

    • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes and remove contaminated clothing.[17][18]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[18]

    • Inhalation: Move the person to fresh air.[17][18]

    • In all cases of exposure, seek immediate medical attention.[18]

  • Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible substances like strong oxidizing agents.[18][20]

Conclusion

This compound is a highly valuable building block for the rational design of targeted covalent inhibitors. Its structure masterfully combines the favorable pharmacokinetic properties of the piperazine scaffold with the potent and selective reactivity of the chloroacetyl warhead. The protocols outlined in this guide provide a robust framework for researchers to synthesize, purify, and characterize novel covalent inhibitors, paving the way for the development of next-generation therapeutics for a range of challenging diseases.

References

Protocol for reacting 1-Benzoyl-4-(chloroacetyl)piperazine with nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Protocol for Reacting 1-Benzoyl-4-(chloroacetyl)piperazine with Nucleophiles For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Versatility of a Privileged Scaffold

This compound is a bifunctional synthetic intermediate of significant value in medicinal chemistry and drug discovery. The molecule incorporates the well-regarded piperazine scaffold, a common motif in numerous biologically active compounds, with a highly reactive chloroacetyl group.[1] The benzoyl moiety serves as a protecting group for one of the piperazine nitrogens, preventing unwanted side reactions and allowing for selective functionalization at the other nitrogen.[2][3]

The core utility of this reagent lies in the electrophilic nature of the α-carbon in the chloroacetyl group. This carbon is highly susceptible to attack by a diverse range of nucleophiles, making it an ideal building block for constructing libraries of complex molecules. The electron-withdrawing effect of the adjacent carbonyl group significantly activates the α-carbon, facilitating the displacement of the chloride leaving group.[4][5] This reactivity is the cornerstone of its application in synthesizing derivatives for screening as potential therapeutic agents, including anticancer, antihistaminic, and CNS-active compounds.[1][6]

This guide provides a comprehensive overview of the reaction principles, detailed experimental protocols, and practical insights for successfully employing this compound in nucleophilic substitution reactions.

Core Reaction Mechanism: Nucleophilic Acyl-Type Substitution (SN2)

The primary reaction pathway involves the nucleophilic displacement of the chloride ion from the α-carbon of the chloroacetyl group. This process follows a concerted SN2 mechanism.[4][7]

Key Mechanistic Steps:

  • Nucleophilic Attack: A nucleophile (Nu:), such as an amine, thiol, or alkoxide, attacks the electrophilic methylene carbon (the carbon atom adjacent to the carbonyl group).

  • Transition State: A transient, high-energy transition state is formed where the nucleophile and the leaving group (chloride) are both partially bonded to the α-carbon.

  • Chloride Displacement: The carbon-chlorine bond breaks, and the chloride ion is expelled as the leaving group. Simultaneously, the new carbon-nucleophile bond is fully formed.

The reaction is often facilitated by a non-nucleophilic base, which neutralizes the hydrochloric acid (HCl) generated if the nucleophile is, for example, a primary or secondary amine. In cases where the nucleophile is less acidic (e.g., an alcohol or thiol), the base first serves to deprotonate it, generating a more potent nucleophilic anion.

Caption: General SN2 reaction of this compound.

General Protocol for Nucleophilic Substitution

This section outlines a generalized, robust procedure applicable to a wide array of nucleophiles. Specific parameters should be optimized based on the reactivity of the chosen nucleophile.

Experimental Workflow Diagram

workflow A Dissolve 1-Benzoyl-4- (chloroacetyl)piperazine & Base in Solvent B Add Nucleophile Solution (dropwise, often at 0°C or RT) A->B C Stir at Specified Temperature (RT to reflux) B->C D Monitor Reaction by TLC/LC-MS C->D E Quench Reaction (e.g., with water or aq. NH4Cl) D->E Upon Completion F Extract Product with Organic Solvent E->F G Wash Organic Layer (Brine) F->G H Dry (Na2SO4), Filter, & Concentrate G->H I Purify Crude Product (Recrystallization or Chromatography) H->I J Characterize Final Product (NMR, MS, IR) I->J

Caption: Standard experimental workflow for nucleophilic substitution.

Step-by-Step Methodology
  • Reagent Preparation:

    • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq) in a suitable anhydrous solvent (e.g., acetonitrile, DMF, or DCM).

    • Add a non-nucleophilic base (1.1 - 2.0 eq). The choice and amount of base depend on the nucleophile (see table below).

  • Nucleophile Addition:

    • Dissolve the nucleophile (1.0 - 1.2 eq) in the same solvent.

    • Add the nucleophile solution dropwise to the stirred reaction mixture. For highly exothermic reactions, perform the addition at 0°C using an ice bath.

  • Reaction Conditions:

    • Allow the reaction to warm to room temperature or heat to the desired temperature (e.g., 50-80°C).

    • Stir vigorously for the required duration, typically ranging from 2 to 24 hours.

  • Monitoring:

    • Track the consumption of the starting material using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by carefully adding water.

    • If the product precipitates, it can be collected by filtration. Otherwise, proceed to extraction.

    • Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, DCM) three times.

    • Combine the organic layers and wash with brine to remove residual water and inorganic salts.

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

    • Purify the crude material by either recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.[4]

Data Presentation: Recommended Reaction Conditions

The optimal conditions vary based on the nucleophilicity and steric hindrance of the incoming nucleophile. The following table provides empirically derived starting points for optimization.

Nucleophile ClassRepresentative NucleophilesRecommended BaseStoichiometry (Base:Nu)Typical SolventTemperature (°C)
Primary/Secondary Amines Morpholine, Piperidine, BenzylamineK₂CO₃, Na₂CO₃, Et₃N1.5 : 1.1Acetonitrile, DMF25 - 60
Aromatic Amines Aniline, 4-MethoxyanilineK₂CO₃, DIPEA2.0 : 1.2DMF, DMSO60 - 100
Thiols Thiophenol, Benzyl mercaptanK₂CO₃, NaH1.2 : 1.0DMF, THF0 - 25
Phenols Phenol, 4-NitrophenolK₂CO₃, Cs₂CO₃1.5 : 1.0Acetonitrile, DMF50 - 80
Alcohols (Aliphatic) Ethanol, Benzyl alcoholNaH, KOtBu1.1 : 1.0THF, DMF0 - 50

Representative Protocol: Synthesis of 1-Benzoyl-4-(2-morpholinoacetyl)piperazine

This protocol provides a specific example for the reaction with a common secondary amine, morpholine.

Materials:

  • This compound (2.80 g, 10 mmol)

  • Morpholine (0.96 g, 1.15 mL, 11 mmol, 1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.76 g, 20 mmol, 2.0 eq)

  • Anhydrous Acetonitrile (50 mL)

  • Ethyl Acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a 100 mL round-bottom flask, add this compound (2.80 g, 10 mmol) and anhydrous potassium carbonate (2.76 g, 20 mmol).

  • Add 50 mL of anhydrous acetonitrile. Stir the suspension at room temperature.

  • Add morpholine (0.96 g, 11 mmol) dropwise to the suspension over 5 minutes.

  • Heat the reaction mixture to 60°C and stir for 4-6 hours.

  • Monitor the reaction by TLC (e.g., using 10% Methanol in DCM as eluent) until the starting material spot is no longer visible.

  • Cool the reaction to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the resulting residue in 50 mL of ethyl acetate and wash with 2 x 25 mL of water, followed by 25 mL of brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude product as an off-white solid.

  • Purify the crude solid by recrystallization from hot ethanol to afford pure 1-Benzoyl-4-(2-morpholinoacetyl)piperazine.

Troubleshooting and Optimization

ProblemPotential Cause(s)Suggested Solution(s)
Incomplete Reaction Insufficient temperature or reaction time.Increase the reaction temperature in 10°C increments or extend the reaction time. Monitor by TLC/LC-MS.
Low reactivity of the nucleophile.Use a more polar aprotic solvent like DMF or DMSO. Consider using a stronger base (e.g., NaH for thiols/alcohols) to generate a more potent nucleophile.
Low Yield Product loss during work-up (e.g., product is water-soluble).Saturate the aqueous layer with NaCl before extraction to reduce product solubility. Perform more extractions with the organic solvent.
Degradation of starting material or product.Run the reaction at a lower temperature. Ensure the base is non-nucleophilic to avoid side reactions.
Side Product Formation Di-alkylation (if nucleophile has multiple reactive sites).Use a large excess of the nucleophile to favor mono-alkylation.
Reaction of base with the electrophile (e.g., hydrolysis).Ensure all reagents and solvents are anhydrous. Use a hindered base like DIPEA.

Safety Precautions

  • This compound is a reactive alkylating agent and should be handled with care. It is a potential irritant and sensitizer.[4]

  • Always handle this chemical in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Consult the Safety Data Sheet (SDS) for detailed handling and disposal information before commencing any work.

References

Application Notes & Protocols: 1-Benzoyl-4-(chloroacetyl)piperazine for Covalent Ligand Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Resurgence of Covalent Modifiers in Drug Discovery

The paradigm of drug discovery has seen a significant resurgence in the exploration of covalent inhibitors. Historically, the intentional design of covalently binding drugs was often avoided due to concerns about off-target reactivity and potential toxicity[1][2]. However, the successful development and clinical approval of targeted covalent inhibitors like osimertinib and ibrutinib have underscored the immense potential of this modality[3][4]. Covalent ligands can offer distinct advantages, including enhanced potency, prolonged duration of action, and the ability to target shallow or challenging binding sites that are often intractable to non-covalent binders[3][5][6].

At the heart of this renaissance lies the strategic use of electrophilic "warheads" that can form a stable bond with a nucleophilic amino acid residue on the target protein, most commonly a cysteine[][8]. The chloroacetamide moiety is a privileged electrophile in this context, demonstrating a balance of reactivity and selectivity that makes it a valuable tool for covalent fragment-based drug discovery (FBDD) and the development of chemical probes[1][3][9][10].

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of 1-benzoyl-4-(chloroacetyl)piperazine as a versatile fragment for covalent ligand screening. We will delve into its chemical rationale, provide detailed protocols for its application in screening cascades, and discuss best practices for hit validation and characterization.

Chemical Rationale and Properties of this compound

This compound is a bifunctional molecule designed for covalent fragment screening. Its structure incorporates key features that make it an attractive starting point for library development:

  • The Chloroacetamide Warhead: The chloroacetyl group is a mild electrophile that can selectively react with nucleophilic residues, primarily the thiol group of cysteine, via an SN2 reaction.[11][12] Its reactivity is generally considered to be moderate, which helps to minimize promiscuous, non-specific binding while still allowing for efficient covalent modification of target proteins.[1][3]

  • The Piperazine Scaffold: The piperazine core is a common motif in medicinal chemistry, known for its favorable physicochemical properties and its presence in numerous approved drugs.[13][14] It provides a rigid, three-dimensional structure that can be readily functionalized to explore chemical space and optimize binding interactions.[14]

  • The Benzoyl Group: The benzoyl moiety serves as a placeholder or an initial vector for exploring non-covalent interactions within a binding pocket.[14][15] It can be modified in subsequent rounds of medicinal chemistry to improve affinity and selectivity.

PropertyValue (Predicted)
Molecular FormulaC₁₃H₁₅ClN₂O₂
Molecular Weight266.72 g/mol
AppearanceWhite to off-white solid
SolubilitySoluble in DMSO, DMF, and other common organic solvents
ReactivityForms a covalent bond with nucleophilic residues (e.g., Cys)

Covalent Ligand Screening Workflow

A typical covalent ligand screening campaign involves a multi-stage process designed to identify, validate, and characterize covalent binders. The workflow outlined below is tailored for the use of this compound and similar chloroacetamide-containing fragments.

Covalent Ligand Screening Workflow cluster_0 Primary Screen cluster_1 Hit Validation cluster_2 Hit Characterization Library Preparation Library Preparation Protein Incubation Protein Incubation Library Preparation->Protein Incubation Incubate fragment with target protein MS Analysis Intact Protein Mass Spectrometry Protein Incubation->MS Analysis Analyze for mass shift Hit Identification Hit Identification MS Analysis->Hit Identification Identify fragments showing covalent adduct Dose-Response MS Dose-Response MS Hit Identification->Dose-Response MS Confirm potency Orthogonal Assays Orthogonal Assays (e.g., FP, SPR) Dose-Response MS->Orthogonal Assays Validate binding non-covalently Site of Modification Site of Modification Orthogonal Assays->Site of Modification LC-MS/MS peptide mapping Kinetics Kinetic Analysis (kinact/KI) Site of Modification->Kinetics Determine binding kinetics Selectivity Profiling Proteome-wide Selectivity Profiling Kinetics->Selectivity Profiling Assess off-target binding Structural Biology Structural Biology (X-ray, Cryo-EM) Selectivity Profiling->Structural Biology Elucidate binding mode

Caption: A typical workflow for covalent ligand screening.

Experimental Protocols

Protocol 1: Primary Screening by Intact Protein Mass Spectrometry

This protocol describes a high-throughput method to identify fragments from a covalent library that form a covalent adduct with the target protein.[16][17][18][19]

Materials:

  • Target protein of interest (high purity, >95%)

  • This compound and other library compounds (10 mM stock in DMSO)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl)

  • LC-MS system (e.g., Q-TOF)

Procedure:

  • Protein Preparation: Dilute the target protein to a final concentration of 1-5 µM in the assay buffer.

  • Compound Incubation: In a 384-well plate, add 1 µL of each 10 mM compound stock to individual wells. Add 99 µL of the diluted protein solution to each well for a final compound concentration of 100 µM. Include DMSO-only controls.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 1-4 hours). The incubation time should be optimized based on the expected reactivity of the chloroacetamide warhead.

  • Quenching (Optional): The reaction can be quenched by adding 10 µL of 1% formic acid.

  • LC-MS Analysis: Analyze the samples by LC-MS. The LC method is typically a rapid desalting step. The MS is operated in positive ion mode to detect the mass of the intact protein.

  • Data Analysis: Deconvolute the mass spectra to determine the mass of the protein in each well. A mass shift corresponding to the molecular weight of the fragment indicates covalent adduct formation. Calculate the percentage of protein modification.

Data Interpretation:

CompoundExpected Mass Shift (Da)Observed Mass Shift (Da)% ModificationHit?
This compound 231.7232.175%Yes
Fragment X198.2-0%No
Fragment Y254.3254.852%Yes
Protocol 2: Hit Validation and Site of Modification Mapping

Once hits are identified, it is crucial to validate the covalent binding and identify the specific amino acid residue that has been modified.[5][17][18]

A. Dose-Response by Intact Protein MS:

  • Perform the incubation as described in Protocol 1, but with a serial dilution of the hit compound (e.g., from 200 µM down to low nM concentrations).

  • Analyze by LC-MS and calculate the percentage of protein modification at each concentration.

  • Plot the percentage of modification against the compound concentration to determine the EC₅₀.

B. Site of Modification Mapping by LC-MS/MS:

  • Incubate the target protein (e.g., 5 µM) with a 2-5 fold molar excess of the hit compound for an optimized time.

  • Denature, reduce, and alkylate the protein sample. Use a non-cysteine alkylating agent if mapping cysteine modification.

  • Digest the protein with a protease (e.g., trypsin).

  • Analyze the resulting peptide mixture by LC-MS/MS.

  • Use database searching software to identify the peptides and search for the mass modification corresponding to the fragment on specific amino acid residues.

Protocol 3: Kinetic Characterization of Covalent Binders

Understanding the kinetics of covalent bond formation is essential for optimizing covalent inhibitors. The key parameters are the initial non-covalent binding affinity (Kᵢ) and the maximal rate of inactivation (kᵢₙₐ꜀ₜ).[6][20][21]

Covalent Inhibition Kinetics P Protein P_plus_I + P->P_plus_I I Inhibitor PI P • I (non-covalent) I->PI k_on PI->I k_off P_I P-I (covalent) PI->P_I k_inact P_plus_I->I PI_to_P_I

Caption: Two-step model of irreversible covalent inhibition.

Procedure (using progress curve analysis):

  • In a suitable assay that monitors the activity of the target protein (e.g., an enzymatic assay), initiate the reaction in the presence of varying concentrations of the covalent inhibitor.

  • Monitor the reaction progress over time.

  • Fit the progress curves to an equation for irreversible inhibition to determine the observed rate of inactivation (kₒᵦₛ) at each inhibitor concentration.

  • Plot kₒᵦₛ versus the inhibitor concentration. Fit the data to the Michaelis-Menten equation to determine kᵢₙₐ꜀ₜ and Kᵢ.

Activity-Based Protein Profiling (ABPP) for Selectivity

A critical aspect of developing covalent inhibitors is ensuring their selectivity to minimize off-target effects.[22][23][24] Activity-based protein profiling (ABPP) is a powerful chemoproteomic technique to assess the proteome-wide reactivity of a covalent ligand.[22][23][25]

Workflow for Competitive ABPP:

  • Treat cells or cell lysates with varying concentrations of this compound or a derivative.

  • Add a broad-spectrum, cysteine-reactive probe (e.g., iodoacetamide-alkyne).

  • Lyse the cells (if treated live) and perform a click reaction to attach a reporter tag (e.g., biotin).

  • Enrich the probe-labeled proteins using streptavidin beads.

  • Digest the enriched proteins and analyze by quantitative mass spectrometry.

  • Proteins that show a dose-dependent decrease in probe labeling are potential off-targets of the test compound.

Conclusion

This compound represents a valuable starting point for covalent ligand screening campaigns. Its well-defined reactivity, coupled with a versatile and drug-like scaffold, makes it an excellent tool for identifying novel covalent inhibitors. The protocols and workflows described in this application note provide a comprehensive framework for the successful application of this and similar chloroacetamide-based fragments in drug discovery. By employing a systematic approach that combines high-throughput screening, rigorous hit validation, and in-depth characterization, researchers can leverage the power of covalent inhibition to tackle challenging biological targets.

References

Application Notes and Protocols for the Experimental Use of 1-Benzoyl-4-(chloroacetyl)piperazine in Biochemical Assays

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Foreword: A Modern Approach to Covalent Probe Discovery

The resurgence of covalent inhibitors in drug discovery marks a paradigm shift, moving from serendipitous discovery to rational design. These molecules, which form a stable bond with their target protein, offer distinct advantages, including prolonged duration of action and high biochemical efficiency.[1] The subject of this guide, 1-Benzoyl-4-(chloroacetyl)piperazine, is a bifunctional molecule featuring a piperazine scaffold, a common motif in medicinal chemistry, and a reactive chloroacetyl "warhead."[2][3] The chloroacetyl group is a classic electrophile capable of reacting with nucleophilic amino acid residues, such as cysteine, to form a stable covalent adduct.[4][5] This document provides a comprehensive guide for researchers on the handling, experimental application, and kinetic characterization of this compound as a potential covalent enzyme inhibitor. The protocols herein are designed to be self-validating and are grounded in established principles of enzyme kinetics for covalent inhibitors.[6][7]

Section 1: Mechanism of Action and Core Principles

The primary mechanism of action for this compound as an enzyme inhibitor is the irreversible covalent modification of a nucleophilic residue within the enzyme's active site. The chloroacetyl moiety is an α-halo ketone, which renders the α-carbon electrophilic and susceptible to nucleophilic attack.[5] In the context of a protein target, a suitably positioned residue (e.g., the thiol group of a cysteine) can attack this carbon, leading to the displacement of the chloride leaving group and the formation of a stable thioether bond.

This process is typically modeled as a two-step mechanism:

  • Reversible Binding: The inhibitor (I) first binds non-covalently to the enzyme (E) to form a reversible enzyme-inhibitor complex (E·I). This initial binding is governed by an affinity constant, Ki.

  • Irreversible Inactivation: Following initial binding, the covalent bond is formed, leading to an inactivated enzyme (E-I). This step is characterized by the rate constant of inactivation, kinact.

The overall potency of an irreversible inhibitor is best described by the second-order rate constant kinact/Ki, which accounts for both the initial binding affinity and the rate of covalent bond formation.[8]

G cluster_0 Mechanism of Covalent Inhibition E Enzyme (E) + Inhibitor (I) EI Reversible Complex (E·I) E->EI K_i EI->E E_I Covalently Modified Enzyme (E-I) EI->E_I k_inact

Caption: Two-step mechanism of irreversible covalent inhibition.

Section 2: Preliminary Handling and Compound Preparation

2.1 Safety Precautions

This compound is an alkylating agent and should be handled with appropriate care.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Handle the solid compound in a chemical fume hood to avoid inhalation of dust.

  • Disposal: Dispose of waste according to institutional guidelines for reactive chemical waste.

2.2 Solubility and Stability Assessment Protocol

Prior to initiating enzyme assays, it is critical to determine the solubility and stability of the compound in the chosen assay buffer.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Assay Buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4)

  • Microcentrifuge tubes

  • Spectrophotometer or HPLC

Protocol:

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serially dilute the stock solution into the assay buffer to determine the maximum soluble concentration. Visually inspect for precipitation. A common starting point is to test final concentrations from 100 µM down to 1 µM, ensuring the final DMSO concentration is consistent and low (e.g., ≤1%).

  • To assess stability, incubate the compound at its highest soluble concentration in the assay buffer at the intended experimental temperature (e.g., 37°C).

  • At various time points (e.g., 0, 30, 60, 120 minutes), take an aliquot and analyze for compound degradation via HPLC or assess its inhibitory activity to see if it changes over time.

Section 3: Characterization of Covalent Inhibition

For the purpose of these protocols, we will consider a hypothetical target enzyme, "CysProtease X," a cysteine protease with a known substrate that produces a fluorescent signal upon cleavage.

3.1 Protocol I: Time-Dependent Inhibition Assay

This initial screen is designed to confirm if this compound acts as a time-dependent inhibitor, which is a hallmark of covalent modification.[6]

Objective: To determine if the inhibitory potency (IC50) decreases with increased pre-incubation time.

Workflow:

G cluster_workflow Time-Dependent IC50 Workflow start Prepare serial dilutions of This compound preincubate Pre-incubate Enzyme with Inhibitor at different time points (e.g., 5, 15, 30, 60 min) start->preincubate initiate Initiate reaction by adding fluorescent substrate preincubate->initiate measure Measure reaction velocity (fluorescence over time) initiate->measure analyze Plot % Inhibition vs. [Inhibitor] and calculate IC50 for each time point measure->analyze end Compare IC50 values analyze->end

Caption: Workflow for determining time-dependent inhibition.

Step-by-Step Protocol:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add CysProtease X to each well (final concentration, e.g., 1 nM).

  • Add the inhibitor dilutions to the wells to initiate the pre-incubation.

  • Allow the enzyme and inhibitor to pre-incubate for different durations (e.g., 5, 15, 30, and 60 minutes) at room temperature.

  • Following each pre-incubation period, add the fluorescent substrate (at a concentration equal to its Km) to all wells to start the enzymatic reaction.

  • Immediately measure the rate of increase in fluorescence using a plate reader in kinetic mode for 10-15 minutes.

  • Calculate the initial velocity for each reaction.

  • For each pre-incubation time point, plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation and Interpretation:

Pre-incubation Time (min)IC50 (µM)
515.2
158.1
303.5
601.2

A leftward shift (decrease) in the IC50 value with increasing pre-incubation time is strong evidence of time-dependent, and likely covalent, inhibition.

3.2 Protocol II: Determination of kinact and Ki

This experiment provides a quantitative measure of the inhibitor's potency by determining the kinetic parameters kinact and Ki.[7][9]

Objective: To measure the observed rate of inactivation (kobs) at various inhibitor concentrations to calculate kinact and Ki.

Workflow:

G cluster_workflow k_inact / K_i Determination Workflow start Prepare fixed concentrations of This compound mix Mix Enzyme and Inhibitor start->mix aliquots At various time points, remove aliquots and add to substrate solution to measure residual enzyme activity mix->aliquots measure Measure reaction velocity for each aliquot aliquots->measure plot1 Plot ln(% Activity) vs. Time for each [Inhibitor] to get k_obs measure->plot1 plot2 Plot k_obs vs. [Inhibitor] and fit to a hyperbolic equation to determine k_inact and K_i plot1->plot2 end Calculate k_inact/K_i plot2->end

Caption: Workflow for determining k_inact and K_i.

Step-by-Step Protocol:

  • Prepare several fixed concentrations of this compound in assay buffer.

  • In separate tubes, mix CysProtease X with each inhibitor concentration and a vehicle control (DMSO).

  • At regular time intervals (e.g., every 2 minutes for 30 minutes), remove a small aliquot from each tube.

  • Immediately dilute the aliquot into a solution containing a high concentration of the fluorescent substrate (e.g., 10x Km) to start the reaction and stop further inactivation by the inhibitor.

  • Measure the initial velocity of the reaction for each aliquot.

  • For each inhibitor concentration, plot the natural log of the remaining enzyme activity (%) against the incubation time. The negative slope of this line is the observed rate of inactivation (kobs).

  • Plot the calculated kobs values against the corresponding inhibitor concentrations.

  • Fit the resulting data to the Michaelis-Menten equation for irreversible inhibitors: kobs = (kinact * [I]) / (Ki + [I]) where [I] is the inhibitor concentration. The plateau of the curve represents kinact, and the [I] at half-maximal kobs is the Ki.

Data Presentation and Interpretation:

[Inhibitor] (µM)kobs (min-1)
00.00
1.00.08
2.50.18
5.00.30
10.00.45
20.00.60
40.00.72

From the hyperbolic fit of kobs vs. [Inhibitor]:

  • kinact: 0.9 min-1

  • Ki: 8.5 µM

  • kinact/Ki: 1765 M-1s-1

The kinact/Ki value is the most reliable metric for comparing the potency of different covalent inhibitors.

Section 4: Assessing Selectivity

A critical aspect of drug development is ensuring the inhibitor is selective for its intended target.[1] Mass spectrometry-based approaches are the gold standard for proteome-wide selectivity profiling.[8] A simplified biochemical assay can provide initial insights into selectivity against other cysteine-containing proteins.

4.1 Protocol III: Glutathione Reactivity Assay

This assay assesses the intrinsic reactivity of the compound with a simple thiol, glutathione (GSH), providing a proxy for non-specific reactivity.[8]

Objective: To measure the rate of reaction between this compound and glutathione.

Step-by-Step Protocol:

  • Prepare solutions of the inhibitor (e.g., 100 µM) and GSH (e.g., 1 mM) in assay buffer.

  • Mix the inhibitor and GSH solutions.

  • Monitor the depletion of the inhibitor over time using LC-MS.

  • Calculate the half-life (t1/2) of the inhibitor in the presence of GSH.

Interpretation: A very short half-life (<100 minutes) may indicate high, potentially non-specific reactivity, which could lead to off-target effects.[8] Compounds with moderate reactivity are often preferred as they allow for initial non-covalent binding to drive target-specific modification.

References

Application Notes & Protocols: Strategic Derivatization of 1-Benzoyl-4-(chloroacetyl)piperazine for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Piperazine Scaffold

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with applications ranging from anticancer and antimicrobial to central nervous system (CNS) agents.[1][2] Its unique physicochemical properties, including high polarity and the ability to engage in multiple hydrogen bonds, often impart favorable pharmacokinetic profiles to drug candidates.[3]

This guide focuses on 1-benzoyl-4-(chloroacetyl)piperazine , a versatile chemical intermediate designed for the efficient generation of compound libraries. The benzoyl group serves as a protecting moiety for one piperazine nitrogen, preventing di-substitution and allowing for controlled functionalization.[4] The key to this molecule's utility lies in the 4-(chloroacetyl) group. The α-chloro amide functionality is a potent electrophile, primed for nucleophilic substitution reactions.[5] This allows for the straightforward introduction of a wide array of chemical moieties, rapidly generating a diverse set of derivatives for biological evaluation.

This document provides a comprehensive, step-by-step guide for the synthesis of the starting material, its subsequent derivatization, and a foundational protocol for preliminary biological screening.

Core Chemistry: The Nucleophilic Substitution of an α-Haloamide

The derivatization of this compound hinges on a classic nucleophilic substitution reaction. The chlorine atom, being adjacent to an electron-withdrawing carbonyl group, is an excellent leaving group. This makes the α-carbon highly susceptible to attack by a wide range of nucleophiles (Nu-H), including amines, thiols, and alcohols.

The general mechanism involves the attack of the nucleophile on the electrophilic carbon, displacing the chloride ion. An organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is typically included to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.

Caption: General reaction scheme for nucleophilic substitution.

Synthesis of the Core Intermediate

A robust and reproducible synthesis of the starting material is critical. The following two-part protocol details the preparation of 1-benzoylpiperazine followed by its acylation to yield the target chloroacetyl intermediate.

Protocol 1: Synthesis of 1-Benzoylpiperazine

This procedure utilizes the Schotten-Baumann reaction, a reliable method for the N-acylation of amines.[6]

Materials:

  • Piperazine

  • Benzoyl chloride

  • Sodium hydroxide (NaOH), 10% aqueous solution

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Erlenmeyer flask, separatory funnel, rotary evaporator

Procedure:

  • In a 250 mL Erlenmeyer flask, dissolve piperazine (e.g., 5 g, 1 equivalent) in 50 mL of 10% aqueous NaOH solution. Cool the flask in an ice bath.

  • With vigorous stirring, add benzoyl chloride (e.g., 1.1 equivalents) dropwise over 15-20 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and continue to stir vigorously at room temperature for an additional 1 hour. A white precipitate should form.

  • Transfer the reaction mixture to a separatory funnel and extract the product with DCM (3 x 50 mL).[7]

  • Combine the organic layers and wash sequentially with 1 M HCl (1 x 30 mL), saturated NaHCO₃ solution (1 x 30 mL), and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization (e.g., from a toluene/petroleum ether mixture) to afford pure 1-benzoylpiperazine.[7]

Protocol 2: Synthesis of this compound

This step involves the acylation of the free secondary amine of 1-benzoylpiperazine with chloroacetyl chloride.

Materials:

  • 1-Benzoylpiperazine

  • Chloroacetyl chloride

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Dry Dichloromethane (DCM)

  • Round-bottom flask, dropping funnel, magnetic stirrer

Procedure:

  • Dissolve 1-benzoylpiperazine (1 equivalent) in dry DCM in a round-bottom flask under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.

  • Add TEA (1.5 equivalents) to the solution and stir for 10 minutes.

  • Add chloroacetyl chloride (1.2 equivalents), dissolved in a small amount of dry DCM, dropwise to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude product, this compound, which can be purified by column chromatography or recrystallization.

Derivatization Protocols for Library Generation

The following is a general protocol for reacting this compound with various nucleophiles. The choice of nucleophile allows for the creation of a structurally diverse library of compounds.

General Protocol: Nucleophilic Substitution

  • To a solution of this compound (1 equivalent) in a suitable solvent (e.g., DCM, acetonitrile, or DMF), add the desired nucleophile (1.1-1.5 equivalents).

  • Add a non-nucleophilic base such as TEA or DIPEA (2.0 equivalents) to act as an acid scavenger.

  • Stir the reaction at room temperature or heat as necessary (e.g., 50-80 °C) for 2-24 hours. The optimal temperature and time depend on the nucleophilicity of the chosen reagent.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Perform an aqueous workup appropriate for the solvent used. For DCM, wash with water and brine. For DMF, dilute with a larger volume of ethyl acetate and wash extensively with water and brine.

  • Dry the organic phase, concentrate, and purify the resulting derivative using silica gel column chromatography.

  • Characterize the final compound using appropriate analytical techniques (¹H NMR, ¹³C NMR, LC-MS) to confirm its structure and purity.

Nucleophile Class Example Reagent Resulting Linkage Potential Biological Relevance
Secondary AminesMorpholine, PiperidineTertiary AmineCNS activity, anticancer[8]
Anilines4-FluoroanilineN-ArylKinase inhibition, antimicrobial
ThiolsThiophenol, Cysteine methyl esterThioetherEnzyme inhibition, antioxidant
Phenols4-MethoxyphenolEtherVarious, scaffold hopping
AzidesSodium AzideAzide (for click chemistry)Bioorthogonal ligation handle

Table 1: Examples of Nucleophiles for Derivatization.

Application in Biological Testing: A General Workflow

Once a library of derivatives is synthesized and purified, the next step is to screen them for biological activity. The workflow below outlines a typical process, followed by a detailed protocol for a foundational cytotoxicity assay.

cluster_synthesis Synthesis & Preparation cluster_screening Biological Screening cluster_followup Hit Validation start Synthesize & Purify Derivative Library char Characterize (NMR, MS, Purity) start->char stock Prepare Stock Solutions (e.g., 10 mM in DMSO) char->stock assay Primary Assay (e.g., MTT Cytotoxicity) stock->assay data Data Acquisition (e.g., Plate Reader) assay->data analysis Data Analysis (Calculate IC50) data->analysis hit Identify 'Hits' (Compounds with Activity) analysis->hit secondary Secondary Assays (Confirm Mechanism) hit->secondary sar Structure-Activity Relationship (SAR) Analysis secondary->sar

Caption: General workflow for synthesis and biological screening.

Protocol 3: In Vitro Cytotoxicity Evaluation (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is a common first-pass screen for anticancer activity.[3]

Materials:

  • Human cancer cell line (e.g., HeLa, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 96-well cell culture plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Multi-channel pipette, microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized piperazine derivatives in culture medium from your DMSO stock solutions. The final DMSO concentration should be kept constant and low (<0.5%). Replace the existing medium with 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: After incubation, remove the compound-containing medium. Add 100 µL of fresh medium and 10 µL of MTT reagent (5 mg/mL) to each well.

  • Formazan Formation: Incubate the plates for an additional 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan precipitate.[3]

  • Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) using non-linear regression analysis.

Derivative Structure Modification IC₅₀ (µM) vs. HeLa Cells
P-01-N(CH₂)₄O (Morpholine)15.2
P-02-N(CH₂)₅ (Piperidine)8.9
P-03-S-Ph (Thiophenol)22.5
P-04-NH-Ph-4-F (4-Fluoroaniline)5.1
Doxorubicin(Positive Control)0.8

Table 2: Representative Quantitative Data Summary from an MTT Assay. Note: Data is hypothetical and for illustrative purposes only.

Conclusion

This compound is a highly valuable and strategically designed intermediate for the rapid development of novel chemical entities. The protocols outlined in this guide provide a robust framework for its synthesis, derivatization, and subsequent biological evaluation. By leveraging the reactivity of the α-chloroamide, researchers can efficiently generate diverse compound libraries, accelerating the hit-identification phase of the drug discovery process. The combination of modular synthesis and standardized biological screening creates a powerful engine for exploring the vast chemical space around the medicinally important piperazine scaffold.

References

Application Notes and Protocols for the Analytical Characterization of 1-Benzoyl-4-(chloroacetyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This comprehensive technical guide provides a suite of detailed application notes and robust protocols for the analytical characterization of 1-Benzoyl-4-(chloroacetyl)piperazine. This document is structured to provide not just procedural steps, but also the scientific rationale behind the selection of methodologies, ensuring a deep understanding of the analytical workflow. The methods detailed herein are designed to be self-validating, promoting scientific integrity and reproducibility. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the identity, purity, and stability of this important chemical entity.

Introduction: The Significance of Rigorous Characterization

This compound is a key intermediate in the synthesis of various pharmacologically active molecules. Its bifunctional nature, possessing both a benzoyl and a chloroacetyl group on the piperazine scaffold, makes it a versatile building block in medicinal chemistry. The benzoyl group offers a site for modifying steric and electronic properties, while the reactive chloroacetyl group provides a handle for introducing a wide array of functionalities through nucleophilic substitution.

Given its role as a precursor to potential therapeutic agents, the unequivocal characterization of this compound is of paramount importance. A comprehensive analytical strategy is essential to confirm its chemical identity, assess its purity by identifying and quantifying any process-related impurities or degradation products, and establish a baseline for stability studies. This guide provides a multi-faceted analytical approach, leveraging chromatographic and spectroscopic techniques to build a complete profile of the molecule.

Strategic Analytical Workflow

The characterization of this compound necessitates a multi-technique approach to gain a holistic understanding of the molecule. The proposed workflow integrates chromatographic separation for purity assessment with spectroscopic methods for structural elucidation and confirmation.

Analytical_Workflow cluster_Synthesis_and_Purification Synthesis & Purification cluster_Chromatographic_Analysis Chromatographic Analysis (Purity & Quantification) cluster_Spectroscopic_Characterization Spectroscopic Characterization (Structural Elucidation) Synthesis Synthesis of 1-Benzoyl-4- (chloroacetyl)piperazine Purification Purification (e.g., Recrystallization) Synthesis->Purification HPLC HPLC-UV/DAD (Primary Purity Assay) Purification->HPLC Purity Assessment GC_MS GC-MS (Volatile Impurities & Confirmation) Purification->GC_MS Impurity Profiling NMR NMR Spectroscopy (¹H, ¹³C, 2D) (Definitive Structure) Purification->NMR Structural Confirmation FTIR FTIR Spectroscopy (Functional Groups) Purification->FTIR Functional Group ID MS Mass Spectrometry (Molecular Weight & Fragmentation) Purification->MS Molecular Weight Verification

Caption: A strategic workflow for the comprehensive characterization of this compound.

Chromatographic Methods for Purity and Impurity Profiling

Chromatographic techniques are indispensable for separating the target compound from starting materials, by-products, and degradation products, thereby allowing for accurate purity assessment.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone for determining the purity of non-volatile or thermally labile compounds like this compound. A reversed-phase method with UV detection is generally suitable due to the presence of the benzoyl chromophore.

Causality Behind Experimental Choices:

  • Reversed-Phase C18 Column: The non-polar nature of the C18 stationary phase is well-suited for retaining the moderately non-polar this compound and separating it from more polar or less polar impurities.

  • Mobile Phase Gradient: A gradient of a weak acid in water and an organic solvent (acetonitrile or methanol) is employed to ensure the elution of a wide range of potential impurities with varying polarities, providing a comprehensive impurity profile. The acidic modifier helps to sharpen peaks by suppressing the ionization of any residual amine functionalities.

  • UV/DAD Detection: The benzoyl group provides strong UV absorbance, making UV detection highly sensitive for this molecule. A photodiode array (DAD) detector is recommended as it allows for the acquisition of UV spectra across a range of wavelengths, which can aid in peak identification and purity assessment.

Experimental Protocol: HPLC-UV/DAD Analysis

  • Instrumentation:

    • HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (DAD) detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient:

      • 0-5 min: 30% B

      • 5-25 min: 30% to 90% B

      • 25-30 min: 90% B

      • 30.1-35 min: 30% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 230 nm (or monitor a range, e.g., 200-400 nm with DAD).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.

    • Further dilute the stock solution with the initial mobile phase composition (70:30 Mobile Phase A:B) to a working concentration of approximately 0.1 mg/mL.

  • Data Analysis:

    • The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks detected.

    • Peak purity analysis using the DAD software should be performed to check for co-eluting impurities.

Table 1: HPLC Method Parameters

ParameterValue
ColumnC18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate1.0 mL/min
Column Temp.30 °C
DetectionDAD at 230 nm
Injection Vol.10 µL
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification of volatile and semi-volatile impurities that may not be detected by HPLC. Given the molecular weight and structure of this compound, it is amenable to GC analysis, although care must be taken to avoid thermal degradation.

Causality Behind Experimental Choices:

  • Derivatization (Optional but Recommended): While the parent compound may be analyzed directly, derivatization of any residual piperazine or related primary/secondary amine impurities can improve their chromatographic behavior and detection limits.[1]

  • Splitless Injection: To enhance sensitivity for trace impurity analysis.

  • Temperature Programming: A gradual increase in oven temperature allows for the separation of compounds with a range of boiling points.

  • Mass Spectrometric Detection: Provides structural information for the identification of unknown impurities based on their mass spectra and fragmentation patterns.

Experimental Protocol: GC-MS Analysis

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Chromatographic Conditions:

    • Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Splitless.

    • Oven Temperature Program:

      • Initial temperature: 150 °C, hold for 1 min.

      • Ramp: 10 °C/min to 280 °C, hold for 5 min.

    • MS Transfer Line Temperature: 280 °C.

    • MS Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-500.

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of this compound in a suitable solvent such as dichloromethane or ethyl acetate.

  • Data Analysis:

    • Identify the main peak corresponding to the target compound.

    • Analyze minor peaks by comparing their mass spectra with spectral libraries (e.g., NIST) to tentatively identify impurities.

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques provide detailed information about the molecular structure, confirming the identity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for the characterization of this compound.

Expected ¹H NMR Spectral Features (in CDCl₃):

  • Aromatic Protons (Benzoyl Group): Multiplets in the range of δ 7.3-7.5 ppm.

  • Piperazine Protons: The four sets of methylene protons on the piperazine ring will likely appear as complex multiplets or broad signals in the range of δ 3.4-3.9 ppm due to restricted rotation around the amide bonds and the chair conformation of the ring.

  • Chloroacetyl Methylene Protons: A singlet at approximately δ 4.1 ppm.

Expected ¹³C NMR Spectral Features (in CDCl₃):

  • Carbonyl Carbons: Two signals in the downfield region, around δ 165-175 ppm (one for the benzoyl amide and one for the chloroacetyl amide).

  • Aromatic Carbons: Signals in the range of δ 125-135 ppm.

  • Piperazine Carbons: Signals in the range of δ 40-50 ppm.

  • Chloroacetyl Methylene Carbon: A signal around δ 41 ppm.

Experimental Protocol: NMR Spectroscopy

  • Instrumentation:

    • NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard if the solvent does not contain it.

  • Data Acquisition:

    • Acquire ¹H, ¹³C, and optionally 2D NMR spectra (e.g., COSY, HSQC) to confirm proton-proton and proton-carbon correlations.

  • Data Analysis:

    • Integrate the proton signals to determine the relative number of protons.

    • Assign all proton and carbon signals to the corresponding atoms in the molecular structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Expected FTIR Absorption Bands (KBr pellet or ATR):

  • C=O Stretching (Amide I): Strong absorptions around 1640 cm⁻¹ (benzoyl amide) and 1660 cm⁻¹ (chloroacetyl amide).

  • C-H Stretching (Aromatic): Bands above 3000 cm⁻¹.

  • C-H Stretching (Aliphatic): Bands below 3000 cm⁻¹.

  • C-N Stretching: In the region of 1200-1350 cm⁻¹.

  • C-Cl Stretching: A band in the fingerprint region, typically around 750 cm⁻¹.

Experimental Protocol: FTIR Spectroscopy

  • Instrumentation:

    • FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation:

    • For ATR, place a small amount of the solid sample directly on the ATR crystal.

    • For KBr pellet, mix a small amount of the sample with dry KBr powder and press into a transparent pellet.

  • Data Acquisition:

    • Collect the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Identify the characteristic absorption bands and assign them to the functional groups of the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Expected Mass Spectral Data (Electron Ionization - EI):

  • Molecular Ion (M⁺): The molecular ion peak should be observed at m/z corresponding to the molecular weight of the compound.

  • Key Fragments:

    • Loss of the chloroacetyl group.

    • Fragmentation of the piperazine ring.

    • The benzoyl cation (m/z 105) is expected to be a prominent peak.

    • Fragments corresponding to the piperazine ring cleavage.

Experimental Protocol: Mass Spectrometry

  • Instrumentation:

    • Mass spectrometer, which can be coupled to a GC or LC system, or used with a direct insertion probe.

  • Ionization Method:

    • Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. ESI is a softer ionization technique and is more likely to show the molecular ion.

  • Data Analysis:

    • Determine the molecular weight from the molecular ion peak.

    • Propose fragmentation pathways to explain the major fragment ions observed in the spectrum.

Potential Impurities and Their Characterization

A thorough understanding of the synthetic route is crucial for predicting potential impurities. The synthesis of this compound likely involves the reaction of 1-benzoylpiperazine with chloroacetyl chloride.

Synthesis_and_Impurities cluster_Reactants Reactants cluster_Reaction Reaction cluster_Impurities Potential Impurities Benzoylpiperazine 1-Benzoylpiperazine Product This compound Benzoylpiperazine->Product Impurity2 Piperazine Benzoylpiperazine->Impurity2 Starting Material Impurity Impurity3 1,4-Dibenzoylpiperazine Benzoylpiperazine->Impurity3 Side Reaction ChloroacetylChloride Chloroacetyl Chloride ChloroacetylChloride->Product Impurity4 1,4-Bis(chloroacetyl)piperazine ChloroacetylChloride->Impurity4 Side Reaction Impurity1 Unreacted 1-Benzoylpiperazine Product->Impurity1 Incomplete Reaction

Caption: Synthetic pathway and potential process-related impurities.

These potential impurities can be monitored and controlled using the chromatographic methods described above. Their identities can be confirmed by comparing their retention times and mass spectra with those of authentic reference standards.

Conclusion

The analytical methods detailed in this guide provide a robust framework for the comprehensive characterization of this compound. By employing a combination of chromatographic and spectroscopic techniques, researchers can confidently establish the identity, purity, and impurity profile of this important synthetic intermediate. The provided protocols are designed to be a starting point and may require optimization based on the specific instrumentation and sample matrix. Adherence to these rigorous analytical practices is fundamental to ensuring the quality and consistency of materials used in research and drug development.

References

Application Note: High-Throughput LC-MS Analysis for Reaction Monitoring of 1-Benzoyl-4-(chloroacetyl)piperazine with Nucleophilic Substrates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the analysis of reactions involving 1-Benzoyl-4-(chloroacetyl)piperazine, a key intermediate in synthetic and medicinal chemistry. The chloroacetyl group serves as a reactive electrophile, enabling the conjugation of the benzoylpiperazine moiety to a wide range of nucleophilic molecules, a common strategy in drug discovery.[1][2] This application note details a robust Liquid Chromatography-Mass Spectrometry (LC-MS) protocol designed for high-throughput reaction monitoring, purity assessment, and product confirmation. We will delve into the rationale behind method development, from sample preparation to the interpretation of mass spectra, providing researchers with a self-validating system for their synthetic workflows.

Introduction: The Synthetic Utility of this compound

1-Benzoylpiperazine and its derivatives are foundational scaffolds in the synthesis of a multitude of biologically active compounds.[1] The benzoyl group provides a stable structural component while the piperazine ring offers a versatile linker. By functionalizing the second nitrogen of the piperazine with a chloroacetyl group, as in this compound, a potent electrophilic site is introduced. This allows for covalent modification of various nucleophiles, such as primary and secondary amines, thiols, and phenols, through a nucleophilic substitution reaction. This reaction is a cornerstone for building more complex molecules, including potential therapeutic agents.

Given the importance of this synthetic step, a reliable and rapid analytical method is crucial to monitor its progress. LC-MS is the ideal technique, offering the ability to separate the starting material from the product and any side products, while providing mass information for unambiguous identification.[3][4][5] This guide will focus on a general reaction between this compound and a model amine nucleophile.

Reaction Scheme and Analytical Workflow

The core reaction involves the displacement of the chloride ion from the chloroacetyl group by a nucleophile. For the purpose of this guide, we will consider the reaction with a generic primary amine (R-NH₂).

Reaction_Workflow cluster_reaction Chemical Reaction cluster_workflow LC-MS Analytical Workflow StartMat This compound (Electrophile) Product Conjugated Product StartMat->Product + Nucleophile Nucleophile (e.g., R-NH₂) Nucleophile->Product SamplePrep Reaction Quenching & Dilution Product->SamplePrep Reaction Aliquot LC Reversed-Phase LC (Separation) SamplePrep->LC MS ESI-MS (Detection & Identification) LC->MS Data Data Analysis (Chromatograms & Spectra) MS->Data

Figure 1: General reaction scheme and the corresponding LC-MS analytical workflow for monitoring the conjugation of a nucleophile to this compound.

Predicted Analyte Properties

A crucial first step in developing an LC-MS method is to determine the theoretical masses of the key components of the reaction mixture.

CompoundMolecular FormulaMonoisotopic Mass (Da)[M+H]⁺ (m/z)
This compoundC₁₃H₁₅ClN₂O₂266.0822267.0895
Example Product (with Aniline)C₁₉H₂₁N₃O₂323.1634324.1707

Table 1: Predicted molecular formulas and exact masses for the starting material and an example product formed by reaction with aniline (a model primary amine nucleophile).

Detailed Application Protocols

Protocol 1: Reaction Monitoring by LC-MS

This protocol is designed for rapid, qualitative assessment of reaction progress.

A. Sample Preparation:

  • At designated time points, withdraw a small aliquot (e.g., 5 µL) from the reaction mixture.

  • Immediately quench the reaction by diluting the aliquot into 1 mL of a 50:50 mixture of acetonitrile and water. This prevents further reaction and precipitates any incompatible salts.

  • Vortex the sample for 30 seconds.

  • Filter the diluted sample through a 0.22 µm syringe filter directly into an LC vial.

B. Liquid Chromatography (LC) Parameters:

ParameterRecommended SettingRationale
Column Reversed-phase C18 (e.g., 50 mm x 2.1 mm, 1.8 µm)Provides good retention and separation for the relatively non-polar analytes.
Mobile Phase A 0.1% Formic Acid in WaterPromotes protonation of the analytes, enhancing ionization efficiency in positive ESI mode.
Mobile Phase B 0.1% Formic Acid in AcetonitrileThe organic solvent for eluting the analytes from the C18 column.
Flow Rate 0.4 mL/minA standard flow rate for analytical LC-MS, balancing speed and separation efficiency.
Gradient 5% to 95% B over 5 minutes, hold for 1 min, re-equilibrateA generic gradient suitable for separating the less polar product from the more polar starting material. This should be optimized based on the specific nucleophile used.
Injection Vol. 2 µLA small injection volume is sufficient for modern, sensitive mass spectrometers and avoids column overloading.
Column Temp. 40 °CElevated temperature can improve peak shape and reduce viscosity.

C. Mass Spectrometry (MS) Parameters:

ParameterRecommended SettingRationale
Ionization Mode Electrospray Ionization (ESI), PositiveThe piperazine nitrogens are basic and readily accept a proton, making positive ion mode highly sensitive for these compounds.[3]
Scan Mode Full ScanTo detect all ions within a specified mass range, allowing for the identification of starting material, product, and any unexpected byproducts.
Scan Range m/z 100 - 800A broad enough range to encompass the expected masses of the reactants and products.
Capillary Voltage 3.5 kVA typical starting point for ESI, should be optimized for the specific instrument.
Gas Temp. 325 °CAids in desolvation of the ions.
Gas Flow 10 L/minAssists in the desolvation process.
Protocol 2: Product Confirmation by Tandem MS (MS/MS)

Once the reaction is complete and the product is identified by its [M+H]⁺ ion, tandem MS can be used to confirm its structure.

A. MS/MS Method:

  • Perform an initial full scan LC-MS run to determine the retention time of the putative product.

  • Create a new acquisition method that includes a targeted MS/MS experiment for the [M+H]⁺ of the product at its specific retention time.

  • Isolate the precursor ion (the [M+H]⁺ of the product) in the quadrupole.

  • Apply collision-induced dissociation (CID) to fragment the precursor ion. A range of collision energies (e.g., 10-40 eV) should be tested to obtain a rich fragmentation spectrum.

  • Scan for the resulting product ions in the second mass analyzer.

B. Predicted Fragmentation Patterns:

The fragmentation of piperazine-containing compounds in ESI-MS is well-characterized and typically involves cleavages at the C-N bonds of the piperazine ring.[6]

Fragmentation cluster_parent Parent Ion (Example Product) cluster_fragments Predicted Major Fragments Parent [C₁₉H₂₁N₃O₂ + H]⁺ m/z 324.17 Frag1 Benzoylpiperazine Fragment [C₁₁H₁₃N₂O]⁺ m/z 189.10 Parent->Frag1 Cleavage of piperazine-acetyl bond Frag2 Benzoyl Cation [C₇H₅O]⁺ m/z 105.03 Parent->Frag2 Cleavage of benzoyl-piperazine bond Frag3 Anilino-acetylpiperazine Fragment [C₁₂H₁₆N₃O]⁺ m/z 218.13 Parent->Frag3 Neutral loss of Benzene

Figure 2: Predicted fragmentation pathway for the example product of this compound reacted with aniline.

Key Fragment Explanations:

  • Benzoyl Cation (m/z 105.03): A very common and stable fragment resulting from the cleavage of the amide bond between the benzoyl group and the piperazine ring. Its presence is a strong indicator of the benzoyl moiety.

  • Benzoylpiperazine Fragment (m/z 189.10): This fragment arises from the cleavage of the bond between the piperazine nitrogen and the acetyl group, retaining the benzoyl portion.

  • Anilino-acetylpiperazine Fragment (m/z 218.13): This fragment would result from the loss of the benzoyl group, providing evidence for the successful conjugation of the aniline to the chloroacetyl moiety.

The observation of these characteristic fragments provides a high degree of confidence in the structural assignment of the reaction product.

Data Analysis and Interpretation

  • Reaction Monitoring: Extract ion chromatograms (EICs) for the [M+H]⁺ of the starting material (e.g., m/z 267.09) and the expected product (e.g., m/z 324.17). A successful reaction will show a decrease in the peak area of the starting material over time, with a concurrent increase in the peak area of the product.

  • Purity Assessment: Integrate the peak areas of all species observed in the total ion chromatogram (TIC) at the final time point. The relative peak area of the product can be used as a semi-quantitative measure of reaction conversion and purity.

  • Structural Confirmation: Analyze the MS/MS spectrum of the product peak. The presence of the predicted fragment ions (e.g., m/z 105.03, 189.10, and 218.13) confirms the identity of the synthesized molecule.

Conclusion

The LC-MS methodology presented here offers a rapid, sensitive, and highly specific approach for the analysis of reactions involving this compound. By employing high-resolution mass spectrometry, researchers can confidently monitor reaction progress, assess product purity, and confirm the identity of novel compounds. The protocols are designed to be a robust starting point and can be further optimized depending on the specific nucleophile and instrumentation used. This self-validating workflow, grounded in the predictable fragmentation of the benzoylpiperazine scaffold, enhances the efficiency and reliability of synthetic chemistry programs.

References

Troubleshooting & Optimization

Technical Support Center: A Guide to the Synthesis of 1-Benzoyl-4-(chloroacetyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 1-benzoyl-4-(chloroacetyl)piperazine. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile intermediate. We will delve into the common synthetic pathways, address potential side reactions, and provide robust troubleshooting strategies in a practical question-and-answer format to ensure the success of your experiments.

Section 1: The Synthetic Pathway: Mechanism and Key Parameters

The synthesis of this compound is most reliably achieved through a two-step acylation of piperazine. This approach allows for controlled, selective functionalization of the piperazine nitrogens, minimizing the formation of symmetrically disubstituted byproducts.

The overall reaction involves:

  • Mono-N-Benzoylation: Piperazine is first reacted with benzoyl chloride to form the intermediate, 1-benzoylpiperazine. This step leverages the Schotten-Baumann reaction conditions to facilitate mono-acylation.[1]

  • N-Chloroacetylation: The secondary amine of 1-benzoylpiperazine is then acylated using chloroacetyl chloride to yield the final product.

Synthesis_Pathway Overall Synthesis Scheme Piperazine Piperazine Step1_Reactants Piperazine->Step1_Reactants BenzoylChloride Benzoyl Chloride BenzoylChloride->Step1_Reactants Intermediate 1-Benzoylpiperazine Step1_Reactants->Intermediate Step 1 (Benzoylation) Base (e.g., NaOH aq.) DCM/Water Step2_Reactants Intermediate->Step2_Reactants ChloroacetylChloride Chloroacetyl Chloride ChloroacetylChloride->Step2_Reactants FinalProduct This compound Step2_Reactants->FinalProduct Step 2 (Chloroacetylation) Base (e.g., Et3N) Anhydrous DCM Side_Reaction Competing Acylation Pathways cluster_step1 First Acylation cluster_step2 Second Acylation Piperazine Piperazine MonoProduct 1-Benzoylpiperazine (Desired) Piperazine->MonoProduct + 1 eq. Benzoyl Chloride BenzoylChloride Benzoyl Chloride DiProduct 1,4-Dibenzoylpiperazine (Side Product) MonoProduct->DiProduct + 1 eq. Benzoyl Chloride Troubleshooting_Workflow Troubleshooting Decision Tree Start Problem Identified LowYield Low Yield? Start->LowYield Impurity Impurity Present? Start->Impurity LowYield->Impurity No CheckMoisture Check for Moisture (Step 2) LowYield->CheckMoisture Yes CheckTemp Review Temp. Control LowYield->CheckTemp Yes CheckStoich Verify Stoichiometry LowYield->CheckStoich Yes IdentifyImpurity Identify Impurity (NMR/MS) Impurity->IdentifyImpurity Yes Dibenzoyl 1,4-Dibenzoylpiperazine? IdentifyImpurity->Dibenzoyl UnreactedSM Unreacted Starting Material? IdentifyImpurity->UnreactedSM SlowAddition Solution: Slow Acyl Chloride Addition (Step 1) Dibenzoyl->SlowAddition Yes Purify Purify by Column Chromatography or Recrystallization Dibenzoyl->Purify No IncreaseTime Solution: Increase Reaction Time/ Reagent Equiv. UnreactedSM->IncreaseTime Yes UnreactedSM->Purify No

References

Technical Support Center: Optimizing Chloroacetylation of 1-Benzoylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chloroacetylation of 1-benzoylpiperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to help you improve the yield and purity of 2-chloro-1-(4-benzoylpiperazin-1-yl)ethan-1-one.

Introduction

The chloroacetylation of 1-benzoylpiperazine is a crucial step in the synthesis of various biologically active molecules. The reaction involves the N-acylation of the secondary amine of 1-benzoylpiperazine with chloroacetyl chloride. While seemingly straightforward, achieving a high yield of the desired mono-acylated product requires careful control of reaction parameters to prevent side reactions. This guide provides a comprehensive resource to navigate the challenges of this synthesis.

Reaction Overview

The fundamental transformation is a nucleophilic acyl substitution. The secondary amine of 1-benzoylpiperazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. The subsequent loss of a chloride ion and deprotonation of the nitrogen atom yields the target amide.

Reaction_Mechanism benzoylpiperazine 1-Benzoylpiperazine tetrahedral_intermediate Tetrahedral Intermediate benzoylpiperazine->tetrahedral_intermediate Nucleophilic Attack chloroacetyl_chloride Chloroacetyl Chloride chloroacetyl_chloride->tetrahedral_intermediate base Base (e.g., Triethylamine) final_product 2-chloro-1-(4-benzoylpiperazin-1-yl)ethan-1-one base->final_product salt Base-HCl Salt base->salt protonated_product Protonated Product tetrahedral_intermediate->protonated_product Collapse & Chloride Elimination protonated_product->final_product Deprotonation protonated_product->salt

Caption: Nucleophilic acyl substitution mechanism.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the chloroacetylation of 1-benzoylpiperazine.

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

Low yields can stem from several factors. Systematically evaluate the following:

  • Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material persists, consider extending the reaction time or slightly increasing the temperature. However, be cautious as higher temperatures can promote side reactions.

  • Suboptimal Stoichiometry: An inappropriate ratio of reactants is a common pitfall. While a 1:1 molar ratio of 1-benzoylpiperazine to chloroacetyl chloride is theoretically sound, a slight excess of chloroacetyl chloride (e.g., 1.1-1.2 equivalents) can help drive the reaction to completion. However, a large excess can lead to byproduct formation.

  • Ineffective HCl Scavenging: The reaction generates hydrochloric acid (HCl), which can protonate the starting amine, rendering it non-nucleophilic.[1] An inadequate amount or a weak base will fail to neutralize the HCl effectively. Ensure you are using at least one equivalent of a suitable base, such as triethylamine or a mild inorganic base like sodium bicarbonate.

  • Moisture Contamination: Chloroacetyl chloride is highly reactive towards water, leading to its hydrolysis into chloroacetic acid.[1] This not only consumes the reagent but can also complicate purification. Ensure all glassware is oven-dried and use anhydrous solvents.

  • Workup Losses: The product may have some solubility in the aqueous phase during extraction. Ensure proper phase separation and consider back-extracting the aqueous layer with the organic solvent to recover any dissolved product.

Q2: I am observing a significant amount of an apolar byproduct in my crude NMR. What could it be?

While less common due to the deactivating effect of the first acylation, the formation of a di-acylated byproduct, 1,4-bis(chloroacetyl)piperazine, is possible if piperazine starting material is not fully benzoylated. However, a more likely scenario if you started with pure 1-benzoylpiperazine is the presence of unreacted starting material or byproducts from side reactions of chloroacetyl chloride.

Q3: My final product is difficult to purify and appears oily or discolored. What are the likely impurities?

  • Residual Base/Base-HCl Salt: If a tertiary amine base like triethylamine is used, ensure it is thoroughly removed during the aqueous workup. Washing the organic layer with dilute acid (e.g., 1M HCl) followed by a bicarbonate solution and brine is effective.

  • Chloroacetic Acid: Formed from the hydrolysis of chloroacetyl chloride, this acidic impurity can be removed by washing the organic phase with a saturated sodium bicarbonate solution.

  • Solvent Impurities: Ensure the complete removal of extraction solvents under reduced pressure. High-boiling point solvents may require heating on a rotary evaporator or drying under high vacuum.

Q4: What is the optimal temperature for this reaction?

The reaction is typically initiated at a low temperature (0-5 °C) to control the initial exothermic reaction upon the addition of chloroacetyl chloride. After the addition is complete, the reaction is often allowed to warm to room temperature and stirred for several hours.[2][3] Monitoring by TLC is crucial to determine the optimal reaction time at this temperature.

Q5: Which solvent is recommended for this reaction and the subsequent recrystallization?

  • Reaction Solvent: Anhydrous dichloromethane (DCM) or chloroform are commonly used solvents for this type of acylation as they are good at dissolving the reactants and are relatively unreactive.

Optimized Experimental Protocol

This protocol is a starting point and may require optimization based on your specific laboratory conditions and reagent purity.

Materials:

Reagent/MaterialMolar Mass ( g/mol )Amount (mmol)Mass/Volume
1-Benzoylpiperazine190.2410.01.90 g
Chloroacetyl Chloride112.9411.00.88 mL (1.24 g)
Triethylamine (Et3N)101.1912.01.67 mL (1.21 g)
Anhydrous Dichloromethane (DCM)--50 mL
Deionized Water--3 x 30 mL
Saturated NaHCO3 Solution--30 mL
Saturated NaCl Solution (Brine)--30 mL
Anhydrous Sodium Sulfate (Na2SO4)--As needed

Procedure:

  • Reaction Setup: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (e.g., nitrogen), dissolve 1-benzoylpiperazine (1.90 g, 10.0 mmol) and triethylamine (1.67 mL, 12.0 mmol) in anhydrous DCM (30 mL).

  • Cooling: Cool the solution to 0-5 °C in an ice-water bath.

  • Addition of Chloroacetyl Chloride: Dissolve chloroacetyl chloride (0.88 mL, 11.0 mmol) in anhydrous DCM (20 mL) and add it to the dropping funnel. Add the chloroacetyl chloride solution dropwise to the stirred reaction mixture over 20-30 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a mobile phase of 7:3 hexane:ethyl acetate) until the starting material is consumed.

  • Workup:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with deionized water (30 mL), saturated aqueous NaHCO3 solution (30 mL), and brine (30 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by recrystallization. Experiment with solvents like ethanol, isopropanol, or a mixture of ethyl acetate and hexane to achieve the best results.

Workflow A 1. Dissolve 1-Benzoylpiperazine & Et3N in Anhydrous DCM B 2. Cool to 0-5°C A->B C 3. Add Chloroacetyl Chloride in DCM Dropwise B->C D 4. Stir at Room Temperature for 2-4h C->D E 5. Monitor by TLC D->E F 6. Aqueous Workup (H2O, NaHCO3, Brine) E->F Reaction Complete G 7. Dry Organic Layer (Na2SO4) F->G H 8. Concentrate Under Reduced Pressure G->H I 9. Purify by Recrystallization H->I J Pure Product I->J

Caption: Experimental workflow for chloroacetylation.

Safety Precautions

  • Chloroacetyl Chloride: This reagent is highly corrosive, toxic, and reacts violently with water.[1] Handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Have an appropriate quenching agent (e.g., sodium bicarbonate solution) readily available in case of spills.

  • Triethylamine: This base is flammable and has a strong, unpleasant odor. Handle it in a fume hood.

  • Dichloromethane: This solvent is a suspected carcinogen. Avoid inhalation and skin contact.

Always consult the Safety Data Sheet (SDS) for all reagents before starting any experimental work.

References

Technical Support Center: Synthesis of 1-Benzoyl-4-(chloroacetyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Benzoyl-4-(chloroacetyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and byproducts encountered during this synthetic procedure. Here, we provide in-depth troubleshooting advice and frequently asked questions in a user-friendly format to ensure the successful and efficient synthesis of your target compound.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during the synthesis, offering explanations for their causes and actionable solutions.

Question 1: Why is the yield of my this compound unexpectedly low?

Low yields are a frequent concern and can be attributed to several factors, primarily related to side reactions of the starting materials and intermediates.

Potential Causes and Solutions:

  • Hydrolysis of Chloroacetyl Chloride: Chloroacetyl chloride is highly reactive and susceptible to hydrolysis, especially in the presence of moisture.[1] This reaction consumes the acylating agent and forms chloroacetic acid, which will not react with 1-benzoylpiperazine.[2]

    • Solution: Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and ensure your starting materials are dry.

  • Formation of Dimer Byproduct: A significant byproduct can be the dimer formed from the reaction of the chloroacetyl group of the product with another molecule of the starting material, 1-benzoylpiperazine. This results in the formation of 1,1'-(piperazine-1,4-diyl)bis(2-(phenyl(piperazin-1-yl)carbonyl)ethan-1-one).

    • Solution: Maintain a low reaction temperature (0-5 °C) during the addition of chloroacetyl chloride to minimize the rate of this side reaction. Slow, dropwise addition of the chloroacetyl chloride to a stirred solution of 1-benzoylpiperazine is crucial.

  • Incomplete Reaction: The reaction may not have proceeded to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC).[3] If starting material is still present after the initial reaction time, consider extending the reaction time or allowing the reaction to slowly warm to room temperature.

  • Suboptimal Base Concentration: An inappropriate amount of base (e.g., triethylamine) can lead to incomplete neutralization of the HCl generated during the reaction. This can protonate the starting amine, rendering it non-nucleophilic.[4]

    • Solution: Use a slight excess (1.1-1.2 equivalents) of a tertiary amine base like triethylamine or diisopropylethylamine (DIEA) to ensure the reaction mixture remains basic.

Experimental Protocol: Monitoring Reaction Progress by TLC

A rapid and effective way to assess reaction completion and identify the presence of byproducts is through TLC.[5]

Methodology:

  • Plate: Silica gel 60 F254

  • Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 1:1 or 2:1 v/v) is a good starting point. Adjust polarity as needed for optimal separation.

  • Visualization:

    • UV Light (254 nm): The benzoyl group in the starting material and product will allow for visualization under UV light, appearing as dark spots.[6]

    • Potassium Permanganate (KMnO₄) Stain: This stain is useful for visualizing compounds that can be oxidized. While the starting material and product may show weak spots, some byproducts might be more readily visualized.[7]

    • p-Anisaldehyde Stain: This stain can be a good general-purpose visualization agent for a variety of functional groups.[7]

Interpreting the TLC Plate:

  • Starting Material (1-Benzoylpiperazine): Will have a specific Rf value.

  • Product (this compound): Should have a higher Rf value than the starting material due to the increased molecular weight and slight change in polarity.

  • Byproducts: May appear as additional spots with different Rf values. For example, the dimer byproduct would likely have a lower Rf value than the product.

TLC_Analysis

Question 2: I see multiple spots on my TLC plate. How do I identify the byproducts?

The presence of multiple spots indicates the formation of impurities. Identifying these is key to optimizing your reaction and purification strategy.

Common Byproducts and Their Identification:

Byproduct Formation Mechanism Expected TLC Rf (Relative to Product) ¹H NMR Signature (in CDCl₃)
Unreacted 1-Benzoylpiperazine Incomplete reaction.LowerCharacteristic peaks for the benzoyl and piperazine protons, including a singlet for the N-H proton.
Chloroacetic Acid Hydrolysis of chloroacetyl chloride.[2]Very Low (may streak)A singlet around 4.0-4.2 ppm for the α-protons.
Dimer Byproduct Reaction of product with starting material.LowerComplex spectrum with multiple sets of piperazine and benzoyl protons.
Glycolic Acid Further hydrolysis of chloroacetic acid.[8][9]Very Low (highly polar)A singlet around 4.1-4.3 ppm for the α-protons.

Table 1. Common Byproducts in the Synthesis of this compound.

Diagnostic ¹H NMR Spectroscopy:

Obtaining a proton NMR spectrum of your crude product is an excellent way to identify and quantify impurities.[10][11] Look for the characteristic signals listed in the table above. For example, a singlet around 4.1 ppm could indicate the presence of chloroacetic acid or glycolic acid.

Question 3: How can I effectively purify my this compound?

Purification is critical to obtaining a high-purity final product. The choice of method will depend on the nature and quantity of the impurities.

Purification Strategies:

  • Aqueous Workup:

    • Acid Wash: Washing the organic layer with a dilute acid solution (e.g., 1M HCl) will remove unreacted 1-benzoylpiperazine and any other basic impurities by converting them into their water-soluble salts.

    • Base Wash: A subsequent wash with a mild base (e.g., saturated sodium bicarbonate solution) will neutralize any acidic byproducts like chloroacetic acid and remove them into the aqueous layer.

  • Flash Column Chromatography:

    • This is the most effective method for separating the product from closely related byproducts like the dimer.

    • Stationary Phase: Silica gel.

    • Mobile Phase: A gradient of ethyl acetate in hexanes is typically effective. Start with a low polarity to elute non-polar impurities and gradually increase the polarity to elute your product.

Experimental Protocol: Flash Column Chromatography

Methodology:

  • Slurry Pack: Prepare a slurry of silica gel in a low-polarity solvent (e.g., 10% ethyl acetate in hexanes) and pack the column.

  • Load Sample: Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase and load it onto the column.

  • Elute: Begin elution with the low-polarity mobile phase, collecting fractions.

  • Gradient: Gradually increase the percentage of ethyl acetate in the mobile phase.

  • Monitor: Monitor the fractions by TLC to identify those containing the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure.

Purification_Workflow

Frequently Asked Questions (FAQs)

Q1: What is the role of the base in this reaction?

The acylation of 1-benzoylpiperazine with chloroacetyl chloride produces one equivalent of hydrochloric acid (HCl).[4] The base, typically a tertiary amine like triethylamine, is crucial to neutralize this HCl.[12] If not neutralized, the HCl will protonate the nitrogen of the starting material, 1-benzoylpiperazine, making it non-nucleophilic and stopping the reaction.

Q2: Can I use an inorganic base like sodium hydroxide?

While the Schotten-Baumann reaction often employs aqueous inorganic bases, for this specific transformation, an organic base in an anhydrous organic solvent is preferred.[] This is because chloroacetyl chloride is highly susceptible to hydrolysis, which would be accelerated in the presence of water and a strong base like NaOH.

Q3: My product appears to be unstable during workup or storage. What could be the cause?

The chloroacetyl group is a reactive electrophile. The product can be susceptible to degradation, particularly in the presence of nucleophiles or moisture.

  • Hydrolysis: Prolonged exposure to water, especially under basic or acidic conditions, can lead to the hydrolysis of the chloroacetyl group to a hydroxyacetyl group.

  • Storage: For long-term storage, it is advisable to keep the purified product in a cool, dry place under an inert atmosphere.

Q4: Are there any safety precautions I should be aware of when working with chloroacetyl chloride?

Yes, chloroacetyl chloride is a corrosive and lachrymatory substance.[1] It should be handled with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated fume hood. It reacts vigorously with water and protic solvents, so care should be taken to avoid contact with these substances.[2]

References

Technical Support Center: Purification of 1-Benzoylpiperazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and detailed protocols for the effective removal of unreacted 1-benzoylpiperazine from your product, ensuring the high purity required for downstream applications.

Troubleshooting Common Purification Issues

This section addresses specific challenges you may encounter during the purification of your target compound from unreacted 1-benzoylpiperazine and other common impurities.

Question: My final product is contaminated with a significant amount of unreacted piperazine. How can I remove it?

Answer: Unreacted piperazine is a common impurity, especially when it is used in excess to favor mono-acylation. Due to its basic nature, it can be effectively removed using an acidic wash during your aqueous workup. Piperazine has two basic nitrogen atoms (pKa values of approximately 5.35 and 9.73) and is readily protonated to form a water-soluble salt.[1]

A wash with a dilute acid solution, such as 1 M hydrochloric acid, will convert the piperazine into its hydrochloride salt, which will then partition into the aqueous layer and be removed from your organic phase containing the desired product.[2][3] It is crucial to ensure your target molecule is stable under acidic conditions before performing this wash.

Question: I am observing a byproduct with a higher molecular weight than my desired mono-substituted product. What is it and how can I get rid of it?

Answer: The higher molecular weight byproduct is likely the di-substituted piperazine, 1,4-dibenzoylpiperazine, which can form when both nitrogen atoms of the piperazine ring are acylated.[4][5] The formation of this byproduct is a common challenge in achieving selective mono-acylation.[4]

Separating the mono- and di-substituted products can often be achieved by column chromatography on silica gel. The di-substituted product is typically less polar than the mono-substituted product (which has a free secondary amine) and will therefore elute first. A gradient elution starting with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity can effectively separate these two compounds.[4][6]

Question: My purified product appears as an oil instead of a solid, even though literature suggests it should be crystalline. What could be the issue?

Answer: An oily product can indicate the presence of residual solvents or impurities that are depressing the melting point and preventing crystallization. Ensure that your product has been thoroughly dried under high vacuum to remove all traces of organic solvents used during extraction and chromatography.

If the product remains oily, it is likely still impure. Re-purification by column chromatography may be necessary. Alternatively, you can attempt to induce crystallization by dissolving the oil in a minimal amount of a hot solvent in which it is soluble and then slowly cooling it, possibly with the addition of a non-polar co-solvent (anti-solvent) to decrease its solubility. Scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes initiate crystal formation.

Question: During my thin-layer chromatography (TLC) analysis, I see multiple spots. How can I identify which spot corresponds to 1-benzoylpiperazine and the unreacted starting material?

Answer: To identify the spots on your TLC plate, you should run reference spots of your starting materials (piperazine and the acylating agent) and, if available, a pure sample of 1-benzoylpiperazine alongside your reaction mixture.

Generally, piperazine is highly polar and will have a very low Rf value, often remaining at the baseline in many common solvent systems. 1-Benzoylpiperazine is less polar than piperazine and will have a higher Rf value. The di-substituted byproduct, being even less polar, will have the highest Rf value. A common mobile phase for monitoring this reaction is 10% methanol in dichloromethane or a mixture of hexane and ethyl acetate.[6] For visualization, UV light is effective for the benzoyl-containing compounds.[7][8] A potassium permanganate stain can also be used, which will react with the secondary amine of the mono-substituted product and any unreacted piperazine.[7]

Detailed Purification Protocols

Here, we provide step-by-step protocols for the most effective methods to remove unreacted 1-benzoylpiperazine and related impurities.

Protocol 1: Acid-Base Extraction for Removal of Unreacted Piperazine

This method is highly effective for removing basic impurities like unreacted piperazine from your reaction mixture.

Underlying Principle: This technique exploits the difference in solubility between the neutral desired product and the basic impurity in acidic aqueous solutions. The basic piperazine is protonated by the acid, forming a water-soluble salt that is extracted into the aqueous phase, while the neutral organic product remains in the organic phase.[9][10]

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent that is immiscible with water, such as dichloromethane (DCM) or ethyl acetate.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with 1 M hydrochloric acid (HCl). Use a volume of acidic solution approximately one-third to one-half the volume of the organic layer.

  • Extraction: Stopper the funnel, invert it, and open the stopcock to vent any pressure. Shake the funnel vigorously for 1-2 minutes. Allow the layers to separate completely.

  • Separation: Drain the lower aqueous layer. Repeat the acidic wash (steps 2-3) one to two more times to ensure complete removal of the piperazine.

  • Neutralization Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid. Be sure to vent the separatory funnel frequently as carbon dioxide gas will be generated.[2]

  • Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine) to remove the majority of the dissolved water in the organic layer.[11]

  • Drying and Concentration: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product, now free of piperazine.

Workflow for Acid-Base Extraction

A Crude Product in Organic Solvent B Add 1M HCl (Aqueous) A->B C Shake & Separate B->C D Aqueous Layer (Piperazine-HCl Salt) C->D Discard E Organic Layer (Product) C->E F Wash with sat. NaHCO3 (aq) E->F G Wash with Brine F->G H Dry over Na2SO4 G->H I Filter & Concentrate H->I J Purified Product I->J

Caption: Workflow of the acid-base extraction protocol.

Protocol 2: Flash Column Chromatography

Column chromatography is a powerful technique for separating compounds with different polarities, such as the desired mono-substituted product, the di-substituted byproduct, and other non-basic impurities.[4][12]

Underlying Principle: This method relies on the differential partitioning of the components of a mixture between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture). Less polar compounds travel through the column faster, while more polar compounds are retained longer by the polar silica gel.[13]

Step-by-Step Methodology:

  • TLC Analysis: First, determine an appropriate solvent system using thin-layer chromatography (TLC). A good solvent system will give a retention factor (Rf) of approximately 0.2-0.4 for the desired product and show good separation between all components. A common starting point is a mixture of hexane and ethyl acetate.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a glass column and allow the silica to settle into a packed bed. Ensure the column is packed uniformly to avoid channeling.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system. If a gradient elution is required, start with a low polarity mobile phase (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity (e.g., to 7:3, 1:1, etc.) to elute the more polar components.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure desired product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Data for Column Chromatography

CompoundTypical PolarityElution Order (Normal Phase)
1,4-DibenzoylpiperazineLowFirst
1-Benzoylpiperazine Moderate Second
PiperazineHighLast (or retained on column)
Protocol 3: Recrystallization

Recrystallization is an effective technique for purifying solid compounds to a high degree of purity.

Underlying Principle: This method is based on the principle that the solubility of a compound in a solvent increases with temperature. A saturated solution of the impure compound is prepared in a hot solvent, and as the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals. Impurities that are present in smaller amounts will remain dissolved in the solvent.

Step-by-Step Methodology:

  • Solvent Selection: Choose a suitable solvent or solvent system. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvent systems for 1-benzoylpiperazine derivatives include ethyl acetate/hexane and toluene/petroleum ether.[2][4]

  • Dissolution: Place the crude solid in a flask and add a minimal amount of the hot solvent to just dissolve it completely.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin.

  • Cooling: Once the solution has reached room temperature, place it in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Recrystallization Workflow

A Crude Solid B Dissolve in Minimal Hot Solvent A->B C Hot Filtration (if needed) B->C D Slow Cooling to Room Temperature C->D E Cool in Ice Bath D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G H Dry Crystals G->H I Pure Crystalline Product H->I

References

Technical Support Center: Stability of 1-Benzoyl-4-(chloroacetyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Benzoyl-4-(chloroacetyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the hydrolysis of this compound during experimental workflows. Here, you will find troubleshooting advice, frequently asked questions, and detailed protocols to ensure the integrity of your experiments.

Understanding the Instability: The Chemistry of Hydrolysis

This compound possesses two primary sites susceptible to hydrolysis: the amide linkage of the benzoyl group and the chloroacetyl group at the 4-position of the piperazine ring. The chloroacetyl group, in particular, is prone to nucleophilic substitution by water, especially under basic or acidic conditions, leading to the formation of 1-benzoyl-4-(hydroxyacetyl)piperazine. The amide bond of the benzoyl group can also undergo hydrolysis, though generally under more forcing conditions, to yield benzoic acid and 4-(chloroacetyl)piperazine. Understanding these degradation pathways is crucial for designing stable experimental conditions.[1]

Troubleshooting Guide: Identifying and Mitigating Hydrolysis

Researchers encountering unexpected results or evidence of degradation when working with this compound can use the following troubleshooting guide to diagnose and resolve common issues.

Visual Troubleshooting Workflow

Below is a decision-making workflow to help identify and address potential hydrolysis of your compound.

Hydrolysis_Troubleshooting start Inconsistent Results or Loss of Compound Activity check_storage Review Compound Storage Conditions start->check_storage prepare_fresh Prepare Fresh Stock Solutions check_storage->prepare_fresh analytical_verification Verify Compound Integrity (e.g., HPLC, LC-MS) prepare_fresh->analytical_verification degradation_confirmed Degradation Confirmed analytical_verification->degradation_confirmed Degradation Products Detected no_degradation Compound is Stable analytical_verification->no_degradation No Degradation Products investigate_experimental Investigate Experimental Parameters (pH, Temp, etc.) degradation_confirmed->investigate_experimental optimize_conditions Optimize Experimental Conditions investigate_experimental->optimize_conditions re_evaluate Re-evaluate Experiment optimize_conditions->re_evaluate

Caption: Troubleshooting workflow for hydrolysis of this compound.

Common Scenarios and Solutions
Observed Issue Potential Cause(s) Recommended Solution(s)
Loss of biological activity over time in aqueous buffers. Hydrolysis of the chloroacetyl or benzoyl group.1. pH Control: Maintain the pH of aqueous solutions between 6.0 and 7.5, where the rate of hydrolysis for similar compounds is often minimized. Use a well-buffered system. 2. Temperature: Perform experiments at the lowest feasible temperature to slow down the rate of hydrolysis. 3. Fresh Preparations: Prepare aqueous solutions of the compound immediately before use.
Appearance of new peaks in HPLC or LC-MS analysis of stock solutions. Degradation of the compound in the stock solution, possibly due to residual water in the solvent or exposure to light.1. Solvent Choice: Use high-purity, anhydrous solvents such as DMSO or DMF for stock solutions. 2. Storage: Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Protect from light by using amber vials or wrapping vials in foil.[2]
Inconsistent results between experimental replicates. Variable rates of hydrolysis due to slight differences in pH, temperature, or incubation times.1. Standardize Protocols: Ensure strict adherence to a standardized protocol for all experimental parameters. 2. Internal Standard: Use an internal standard during analytical quantification to account for variability.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of this compound hydrolysis?

The primary degradation products are 1-benzoyl-4-(hydroxyacetyl)piperazine, resulting from the hydrolysis of the chloroacetyl group, and to a lesser extent, benzoic acid and 4-(chloroacetyl)piperazine from the hydrolysis of the benzoyl amide bond.

Q2: How can I monitor the hydrolysis of this compound?

The most effective way to monitor hydrolysis is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3][4] These techniques can separate the parent compound from its degradation products, allowing for their quantification over time.

Q3: What is the optimal pH range to minimize hydrolysis?

Q4: Can the choice of buffer affect the stability of the compound?

Yes, certain buffer species can catalyze hydrolysis. It is advisable to use common, non-nucleophilic buffers such as phosphate or citrate buffers. Always verify the compatibility of your chosen buffer system with the compound.

Q5: Are there any alternatives to consider if hydrolysis remains a significant issue?

If hydrolysis is unavoidable under your experimental conditions, you might consider the synthesis of more stable analogs. For instance, replacing the chloroacetyl group with a less reactive moiety could be a possibility, depending on the structure-activity relationship of the compound.

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

Forced degradation studies are essential for understanding the stability of a drug substance under various stress conditions.[1][9][10][11][12][13][14][15][16][17]

Objective: To identify the degradation products and pathways of this compound under hydrolytic, oxidative, thermal, and photolytic stress.

Materials:

  • This compound

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3%)

  • HPLC-grade water, acetonitrile, and methanol

  • A suitable buffer (e.g., phosphate buffer, pH 7.0)

  • HPLC or LC-MS system with a C18 column

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

    • Incubate at room temperature for 2 hours.

    • At specified time points (e.g., 0, 0.5, 1, 2 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide.

    • Keep at room temperature for 24 hours, protected from light.

    • At specified time points, withdraw an aliquot and dilute with the mobile phase for analysis.

  • Thermal Degradation:

    • Place a solid sample of the compound in a controlled temperature oven at 80°C for 48 hours.

    • At specified time points, withdraw a sample, dissolve it in the mobile phase, and analyze.

  • Photolytic Degradation:

    • Expose a solid sample and a solution of the compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • Analyze the samples after exposure.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC or LC-MS method to identify and quantify the parent compound and any degradation products.

Visual Representation of Hydrolysis Mechanism

The following diagram illustrates the primary hydrolytic degradation pathways of this compound.

Hydrolysis_Mechanism cluster_chloroacetyl Chloroacetyl Hydrolysis cluster_benzoyl Benzoyl Amide Hydrolysis reactant This compound intermediate1 Nucleophilic attack by H2O on chloroacetyl carbonyl reactant->intermediate1 H2O (acid or base catalyzed) intermediate2 Nucleophilic attack by H2O on benzoyl carbonyl reactant->intermediate2 H2O (strong acid/base, heat) product1 1-Benzoyl-4-(hydroxyacetyl)piperazine + HCl intermediate1->product1 Loss of Cl- product2 Benzoic Acid + 4-(Chloroacetyl)piperazine intermediate2->product2 C-N bond cleavage

Caption: Hydrolysis pathways of this compound.

References

Technical Support Center: Scaling the Synthesis of 1-Benzoyl-4-(chloroacetyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of 1-Benzoyl-4-(chloroacetyl)piperazine. This molecule is a valuable intermediate in the development of various pharmacologically active compounds. While the bench-scale synthesis is relatively straightforward, scaling up production presents unique challenges related to reaction kinetics, thermodynamics, purification, and safety.

This guide is designed for researchers, chemists, and process development professionals. It provides in-depth, field-proven insights into the common issues encountered during scale-up, framed in a practical question-and-answer format. Our goal is to equip you with the knowledge to not only troubleshoot problems but to anticipate and prevent them, ensuring a robust, safe, and efficient synthesis at a larger scale.

Section 1: Synthesis Overview & Core Principles

The synthesis of this compound is typically achieved through the N-acylation of 1-Benzoylpiperazine with chloroacetyl chloride in the presence of a base.[1][2] This is a nucleophilic acyl substitution reaction. While effective, the high reactivity of chloroacetyl chloride necessitates careful control over reaction conditions to prevent side reactions and ensure safety.

Reaction Pathway

The core reaction is the nucleophilic attack of the secondary amine on 1-Benzoylpiperazine at the electrophilic carbonyl carbon of chloroacetyl chloride. A tertiary amine base, such as triethylamine (TEA), is used to scavenge the hydrochloric acid (HCl) byproduct, driving the reaction to completion.

Caption: Reaction scheme for the synthesis of this compound.

Section 2: Troubleshooting Guide for Scale-Up

This section addresses the most common issues encountered when transitioning from bench-scale to pilot or process scale.

Q1: My reaction yield is significantly lower upon scale-up. What are the likely causes and how can I fix it?

Low yield is the most frequent challenge in scaling up. The root cause is often related to mass and heat transfer limitations that are negligible at the lab scale.

Possible Causes & Solutions:

  • Poor Temperature Control: The acylation is highly exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Localized "hot spots" can form, leading to side reactions like the hydrolysis of chloroacetyl chloride or other decomposition pathways.

    • Solution: Employ a reactor with a jacketed cooling system and an overhead stirrer. Ensure vigorous, efficient stirring to maintain a homogenous temperature. The addition of chloroacetyl chloride must be done slowly and subsurface (if possible) to allow the cooling system to keep up with the heat generated. Monitor the internal reaction temperature, not just the bath temperature.

  • Inefficient Mixing: Inadequate agitation can lead to poor mixing of reactants, creating localized areas of high concentration. This can promote the formation of dimers or other side products.

    • Solution: Switch from a magnetic stir bar to an overhead mechanical stirrer with an appropriately sized impeller (e.g., pitched-blade turbine or anchor) to ensure thorough mixing in the larger reactor volume.

  • Moisture Contamination: Chloroacetyl chloride reacts violently with water (hydrolyzes) to form chloroacetic acid and HCl, which consumes the reagent and complicates the work-up.[3][4] Larger equipment has more surface area for atmospheric moisture to adsorb.

    • Solution: Ensure all glassware and reactors are rigorously dried (oven-dried or flame-dried under vacuum). Use anhydrous solvents. Blanket the reaction headspace with an inert gas like nitrogen or argon throughout the entire process, from setup to work-up.

  • Incorrect Stoichiometry: Errors in weighing large quantities of reagents can occur. Furthermore, the purity of bulk starting materials may differ from small, high-purity lab batches.

    • Solution: Verify the calibration of your large-scale balances. Always perform a purity assay (e.g., by NMR or titration) on new batches of starting materials and adjust molar equivalents accordingly.

troubleshooting_flowchart start Problem: Low Yield q1 Was internal temperature maintained at 0-5°C during addition? start->q1 a1_no No q1->a1_no a1_yes Yes q1->a1_yes q2 Was the reactor purged and blanketed with inert gas? a2_no No q2->a2_no a2_yes Yes q2->a2_yes q3 Was an overhead stirrer used with vigorous agitation? a3_no No q3->a3_no a3_yes Yes q3->a3_yes q4 Was the purity of bulk starting materials confirmed? a4_no No q4->a4_no sol1 Cause: Poor Heat Transfer Solution: Improve cooling efficiency, slow down addition rate. a1_no->sol1 a1_yes->q2 sol2 Cause: Moisture Contamination Solution: Rigorously dry equipment, use anhydrous solvents, maintain N2 blanket. a2_no->sol2 a2_yes->q3 sol3 Cause: Inefficient Mixing Solution: Use overhead stirrer with appropriate impeller for reactor geometry. a3_no->sol3 a3_yes->q4 sol4 Cause: Incorrect Stoichiometry Solution: Assay starting materials and adjust quantities. Verify balance calibration. a4_no->sol4

Caption: Troubleshooting decision tree for low yield issues during scale-up.

Q2: I'm observing a new, significant impurity in my crude product that wasn't present in the lab-scale reaction. What could it be?

The appearance of new impurities upon scale-up often points to issues with temperature, reaction time, or reagent stability.

Possible Impurities & Causes:

  • N,N'-bis(chloroacetyl)piperazine: This could arise if your starting material is contaminated with piperazine. The free piperazine is highly reactive and will be di-acylated.

    • Solution: Ensure the purity of your 1-Benzoylpiperazine starting material.

  • Hydrolyzed Product (1-Benzoyl-4-(hydroxyacetyl)piperazine): If excess moisture is present or if the work-up is delayed or performed at high temperatures, the chloroacetyl group can hydrolyze.

    • Solution: Use anhydrous conditions and perform the aqueous work-up promptly and at a low temperature.

  • Dimerization/Oligomerization: The product itself contains a reactive chloroacetyl group. Under prolonged reaction times, elevated temperatures, or if excess base is used, the product can react with the starting 1-Benzoylpiperazine, leading to dimer formation.

    • Solution: Monitor the reaction closely by TLC or HPLC. Do not let the reaction run for an unnecessarily long time after the starting material is consumed. Quench the reaction promptly once complete.

Q3: The work-up is problematic. I'm getting a thick emulsion during the aqueous extraction that is difficult to separate.

Emulsions are common during the work-up of reactions containing tertiary amine salts, especially at a larger scale.

Causes & Solutions:

  • Insufficient pH change: The triethylamine hydrochloride salt needs to be fully partitioned into the aqueous layer.

    • Solution: Ensure the aqueous wash solution is sufficiently acidic (e.g., 1M HCl) or basic (e.g., saturated NaHCO₃) to fully neutralize any remaining base or acid and break up the salt complex.

  • Agitation is too vigorous: High-shear mixing during extraction can create stable emulsions.

    • Solution: Use a baffled reactor and stir at a lower speed for a longer time, allowing the layers to gently mix rather than being sheared together.

  • Addition of Brine: Adding a saturated sodium chloride (brine) solution can help break emulsions. The increased ionic strength of the aqueous phase forces organic components out, aiding separation.

    • Solution: After the initial aqueous washes, perform a final wash with brine. If an emulsion has already formed, adding brine and allowing the mixture to stand can often resolve the issue.

Section 3: Scaled-Up Protocol & Data

This section provides a generalized protocol for a 100g scale synthesis and a table comparing key parameters across different scales.

Experimental Protocol (100g Scale)

Safety First: Chloroacetyl chloride is highly toxic, corrosive, and reacts violently with water.[3][4][5][6][7][8] All operations must be conducted in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield, is mandatory.[4][5][7] An emergency shower and eyewash station must be readily accessible.[5][7]

  • Reactor Setup: In a 2L, 3-neck round-bottom flask (or jacketed reactor) equipped with an overhead mechanical stirrer, a thermometer, and a nitrogen inlet, add 1-Benzoylpiperazine (100 g, 0.526 mol).

  • Solvent & Base Addition: Add anhydrous dichloromethane (DCM, 1 L) and triethylamine (88 mL, 0.631 mol, 1.2 eq).

  • Cooling: Begin vigorous stirring and cool the mixture to 0-5 °C using an ice-water bath or a circulating chiller.

  • Reagent Addition: In a separate, dry dropping funnel, prepare a solution of chloroacetyl chloride (46 mL, 0.578 mol, 1.1 eq) in anhydrous DCM (100 mL). Add this solution dropwise to the cooled reaction mixture over 60-90 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it slowly warm to room temperature and stir for an additional 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 9:1 DCM:Methanol) until the 1-Benzoylpiperazine spot is no longer visible.

  • Work-up:

    • Cool the mixture back down to 10-15 °C.

    • Slowly add 500 mL of water and stir for 15 minutes.

    • Separate the organic layer. Wash the organic layer sequentially with 1M HCl (2 x 250 mL), saturated NaHCO₃ solution (2 x 250 mL), and finally with brine (250 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product, typically an off-white solid, can be purified by recrystallization from a suitable solvent like isopropanol or an ethanol/water mixture.

Data Summary: Scale Comparison
ParameterLab Scale (5g)Pilot Scale (100g)
1-Benzoylpiperazine 5.0 g100 g
Chloroacetyl Chloride 2.3 mL (1.1 eq)46 mL (1.1 eq)
Triethylamine 4.4 mL (1.2 eq)88 mL (1.2 eq)
Anhydrous DCM 50 mL1.1 L (total)
Addition Time 15-20 min60-90 min
Stirring Method Magnetic Stir BarOverhead Mechanical Stirrer
Cooling Method Ice BathJacketed Reactor / Chiller
Typical Yield 85-95%80-90%

Section 4: Frequently Asked Questions (FAQs)

  • Q: Can I use a different base, like pyridine or NaOH?

    • A: While other bases can work, triethylamine is preferred because it is a strong enough base to scavenge HCl but is generally not nucleophilic enough to compete with the piperazine. Sodium hydroxide (NaOH) is a strong base but requires a biphasic system (like the Schotten-Baumann reaction), which can be more complex to scale.[9] Pyridine can be used but is more toxic and can be harder to remove. Triethylamine hydrochloride is also relatively easy to remove during the aqueous work-up.

  • Q: Is it possible to perform this reaction without a solvent?

    • A: It is not recommended. The solvent serves several critical functions: it dissolves the reactants, facilitates mixing, and most importantly, acts as a heat sink to help control the reaction exotherm. Running the reaction neat would be extremely difficult to control and hazardous at scale.

  • Q: My final product is a sticky oil instead of a solid. How can I crystallize it?

    • A: This usually indicates the presence of impurities that are inhibiting crystallization. First, ensure all solvent has been removed under high vacuum. Try triturating the oil with a non-polar solvent like hexanes or diethyl ether to see if a solid crashes out. If that fails, re-dissolve the oil in a minimal amount of a good solvent (e.g., hot isopropanol) and cool it slowly, perhaps scratching the side of the flask to induce nucleation. Seeding with a small crystal from a previous batch is also a very effective technique. If all else fails, purification by column chromatography may be necessary.

References

Technical Support Center: Enhancing Selectivity in 1-Benzoyl-4-(chloroacetyl)piperazine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 1-Benzoyl-4-(chloroacetyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions for improving the selectivity of reactions involving this versatile building block. Our goal is to empower you to overcome common synthetic challenges and achieve higher yields and purity in your target compounds.

Introduction to the Reactivity of this compound

This compound is a bifunctional molecule with a protected piperazine nitrogen and a reactive α-halo ketone moiety. The chloroacetyl group is the primary site of reactivity, serving as an electrophile for a wide range of nucleophiles. Understanding the factors that govern the selectivity of these reactions is crucial for successful synthesis.

The dominant reaction pathway is bimolecular nucleophilic substitution (SN2), where a nucleophile displaces the chloride ion. However, the presence of the carbonyl group and the piperazine ring can lead to several competing side reactions. This guide will address these challenges in a question-and-answer format, providing both theoretical explanations and practical, field-proven solutions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments. Each issue is followed by an analysis of its probable causes and a step-by-step guide to resolving it.

Issue 1: Low Yield of the Desired N-Alkylated Product with Amine Nucleophiles

Q: I am reacting this compound with a primary/secondary amine, but I'm getting a low yield of my target product. What are the likely causes and how can I improve the yield?

A: Low yields in N-alkylation reactions with this substrate are typically due to a combination of factors, including suboptimal reaction conditions and the formation of byproducts. Let's break down the potential causes and solutions.

Primary Causes & Solutions:

  • Insufficient Reaction Rate: The nucleophilicity of the amine and the reaction conditions may not be optimal for driving the reaction to completion.

    • Solution:

      • Solvent Selection: Use a polar aprotic solvent such as acetonitrile (ACN) or dimethylformamide (DMF) to enhance the SN2 reaction rate.

      • Temperature Optimization: Gently heating the reaction mixture (e.g., to 40-60 °C) can increase the reaction rate. Monitor the reaction by Thin Layer Chromatography (TLC) to avoid decomposition.

      • Base Selection: A non-nucleophilic base is essential to neutralize the HCl formed during the reaction, which can protonate your amine nucleophile, rendering it unreactive. Use a mild inorganic base like potassium carbonate (K₂CO₃) or a hindered organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).[1]

  • Side Reaction: Hydrolysis of the Chloroacetyl Group: The presence of water in your reaction mixture can lead to the hydrolysis of the chloroacetyl group, forming 1-benzoyl-4-(hydroxyacetyl)piperazine.

    • Solution:

      • Anhydrous Conditions: Ensure all your reagents and solvents are dry. Use freshly distilled solvents and dry glassware.

      • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize exposure to atmospheric moisture.

  • Side Reaction: Formation of a Dimeric Piperazine Byproduct: If your amine nucleophile also contains a second reactive site, you might observe the formation of a dimer where two molecules of this compound react with one molecule of your nucleophile.

    • Solution:

      • Stoichiometry Control: Use a slight excess (1.1-1.2 equivalents) of the amine nucleophile to favor the formation of the desired mono-alkylated product.

Experimental Protocol: N-Alkylation of an Amine

  • To a stirred solution of your amine nucleophile (1.1 mmol) and triethylamine (1.5 mmol) in anhydrous acetonitrile (10 mL), add a solution of this compound (1.0 mmol) in anhydrous acetonitrile (5 mL) dropwise at room temperature.

  • Stir the reaction mixture at 40 °C and monitor its progress by TLC (e.g., using a 9:1 dichloromethane/methanol eluent).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.

  • Purify the crude product by column chromatography on silica gel.

Issue 2: Competing Reactions with Thiol Nucleophiles

Q: I am attempting to synthesize a thioether by reacting this compound with a thiol, but I am observing multiple products. How can I improve the selectivity for the desired S-alkylation?

A: Thiolates are excellent nucleophiles, but their reactivity can be complex. Besides the desired S-alkylation, you might be observing side reactions due to the basicity of the reaction conditions or the reactivity of the thiol itself.

Primary Causes & Solutions:

  • Oxidation of the Thiol: Thiols can be susceptible to oxidation, especially in the presence of air and base, leading to the formation of disulfides.

    • Solution:

      • Degas Solvents: Degas your solvents to remove dissolved oxygen.

      • Inert Atmosphere: Perform the reaction under an inert atmosphere (nitrogen or argon).

  • Side Reaction: Favorskii Rearrangement: While less common with soft nucleophiles like thiols, under strongly basic conditions, deprotonation of the α-carbon of the ketone can initiate a Favorskii rearrangement.

    • Solution:

      • Mild Base: Use a mild base such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) instead of strong bases like alkoxides.

Experimental Protocol: S-Alkylation of a Thiol

  • To a stirred suspension of potassium carbonate (1.5 mmol) in DMF (10 mL), add the thiol (1.1 mmol) at room temperature under a nitrogen atmosphere.

  • Stir for 15-20 minutes to form the thiolate.

  • Add a solution of this compound (1.0 mmol) in DMF (5 mL) dropwise.

  • Stir the reaction mixture at room temperature until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by adding water and extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography.

Issue 3: Favorskii Rearrangement with Alkoxide Nucleophiles

Q: When I use sodium methoxide to synthesize the corresponding methoxyacetyl derivative, I get a complex mixture of products, and my desired product is in low yield. What is happening?

A: You are likely observing the Favorskii rearrangement, a classic reaction of α-halo ketones with strong bases like alkoxides.[2][3][4][5][6] Instead of simple substitution, the base deprotonates the α'-carbon (on the piperazine side of the carbonyl), leading to a cyclopropanone intermediate, which then undergoes nucleophilic attack and ring-opening to form a rearranged ester product.

Mechanism of the Favorskii Rearrangement

troubleshooting_workflow start Low Selectivity or Yield check_nucleophile Identify Nucleophile Type start->check_nucleophile amine_path Amine check_nucleophile->amine_path Amine thiol_path Thiol check_nucleophile->thiol_path Thiol alkoxide_path Alkoxide/Alcohol check_nucleophile->alkoxide_path Alkoxide amine_solutions Use mild, non-nucleophilic base (K2CO3, TEA). Work under anhydrous conditions. Consider gentle heating (40-60°C). amine_path->amine_solutions thiol_solutions Use mild base (K2CO3). Work under inert atmosphere. Degas solvents. thiol_path->thiol_solutions alkoxide_solutions Avoid strong alkoxide bases. Use alcohol as solvent with a mild base. Consider phase-transfer catalysis. alkoxide_path->alkoxide_solutions monitor_reaction Monitor reaction by TLC amine_solutions->monitor_reaction thiol_solutions->monitor_reaction alkoxide_solutions->monitor_reaction purification Purify by column chromatography (consider adding TEA to eluent) or acid-base extraction. monitor_reaction->purification end High Purity Product purification->end

References

Handling and safety precautions for 1-Benzoyl-4-(chloroacetyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 1-Benzoyl-4-(chloroacetyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to ensure safe handling and successful application of this versatile chemical intermediate. The following question-and-answer format directly addresses potential issues and frequently asked questions encountered during experimental work.

Section 1: Hazard Identification and Safety Precautions

This section outlines the critical safety information for this compound, with a focus on proactive risk mitigation. The hazard profile is constructed from data on structurally similar compounds, including piperazine derivatives and α-chloro amides.

Frequently Asked Questions (FAQs) - Safety

Q1: What are the primary hazards associated with this compound?

A1: While a specific safety data sheet for this exact molecule is not available, based on its structural components—a benzoylpiperazine core and a reactive chloroacetyl group—the primary hazards are expected to be:

  • Skin and Eye Irritation/Corrosion: The chloroacetyl moiety is a potent electrophile and can react with biological nucleophiles, likely causing skin irritation or burns and serious eye damage upon contact.[1][2][3][4]

  • Respiratory Irritation: As a fine powder, it may cause respiratory tract irritation if inhaled.[2][4][5]

  • Toxicity: The toxicological properties have not been fully investigated, but it should be handled as a potentially toxic substance, especially considering its reactivity.[2] Ingestion is likely to cause gastrointestinal irritation.[2]

Q2: What Personal Protective Equipment (PPE) is mandatory when handling this compound?

A2: A comprehensive PPE strategy is crucial. The following should be considered the minimum requirement:

  • Eye/Face Protection: Wear chemical safety goggles and a face shield to protect against splashes and dust.[2]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat are essential. Ensure gloves are inspected before use.[6]

  • Respiratory Protection: In case of inadequate ventilation or when handling larger quantities that may generate dust, use a NIOSH-approved respirator with a particulate filter.[4]

Q3: What are the proper storage conditions for this compound?

A3: To maintain the integrity of the compound and ensure safety, store it in a tightly closed container in a cool, dry, and well-ventilated area.[2][6] Keep it away from incompatible materials such as strong oxidizing agents, strong acids, and bases.[6]

Q4: What should I do in case of accidental exposure?

A4: Immediate and appropriate first aid is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][6]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[2][6]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[2][6]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cups of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][6]

Section 2: Experimental Troubleshooting Guide

This section provides practical advice for common issues that may arise during the synthesis or use of this compound in subsequent reactions.

Workflow for Handling Spills

Spill_Handling start Spill Occurs evacuate Evacuate Immediate Area & Alert Others start->evacuate ppe Don Appropriate PPE (Gloves, Goggles, Respirator) evacuate->ppe contain Contain Spill with Inert Absorbent (e.g., Vermiculite, Sand) ppe->contain collect Carefully Sweep/Scoop into a Labeled Hazardous Waste Container contain->collect decontaminate Decontaminate Spill Area with a Suitable Solvent collect->decontaminate dispose Dispose of Waste According to Institutional and Local Regulations decontaminate->dispose end Report Incident dispose->end

Caption: Workflow for safe handling of a this compound spill.

Frequently Asked Questions (FAQs) - Experimental Issues

Q5: My reaction to synthesize this compound has a low yield. What are the common causes?

A5: Low yields in the synthesis, which typically involves the acylation of 1-benzoylpiperazine with chloroacetyl chloride, can be attributed to several factors:

  • Hydrolysis of Chloroacetyl Chloride: Chloroacetyl chloride is highly reactive and can be hydrolyzed by moisture in the solvent or on the glassware, leading to the formation of chloroacetic acid. Ensure all glassware is oven-dried and use anhydrous solvents.[3][7]

  • Side Reactions: The chloroacetyl group can react with the starting material or product if the reaction conditions are not optimized.

  • Inadequate Temperature Control: The reaction is often exothermic. Running the reaction at a low temperature (e.g., 0 °C) is crucial to minimize side product formation.[8]

  • Improper Stoichiometry: Ensure the correct molar ratios of reactants and base (e.g., triethylamine) are used to neutralize the HCl byproduct.[8]

Q6: I am seeing an unexpected byproduct in my reaction where this compound is a reactant. What could it be?

A6: The chloroacetyl group is a reactive electrophile, making it susceptible to nucleophilic substitution.[9]

  • Reaction with Nucleophilic Solvents: Solvents like methanol or ethanol can act as nucleophiles, leading to the formation of a methoxyacetyl or ethoxyacetyl derivative.

  • Hydrolysis: If water is present in the reaction mixture, the chloroacetyl group can be hydrolyzed to a hydroxyacetyl group.[9]

  • Dimerization/Polymerization: If another nucleophilic site is present on your reactant or product, intermolecular reactions can occur.

Q7: How can I monitor the progress of a reaction involving this compound?

A7: Thin Layer Chromatography (TLC) is a common and effective method for monitoring the reaction.[10] A suitable solvent system might be a mixture of a non-polar solvent like hexane or dichloromethane and a polar solvent like ethyl acetate or methanol. Staining with potassium permanganate or visualization under UV light can be used to see the spots.

Q8: What is the best way to purify the final product?

A8: Column chromatography is a standard method for purifying the product from unreacted starting materials and byproducts.[10] The choice of eluent will depend on the polarity of the product and impurities, but a gradient of hexane/ethyl acetate is a good starting point. Recrystallization from a suitable solvent can also be an effective purification technique.

Section 3: Disposal and Decontamination

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure laboratory safety.

Disposal Protocol

Disposal_Protocol start Waste Generated (Solid Compound, Contaminated PPE, Rinsate) segregate Segregate as Halogenated Organic Waste start->segregate container Place in a Clearly Labeled, Sealed Hazardous Waste Container segregate->container storage Store in a Designated, Ventilated, and Secure Area container->storage collection Arrange for Pickup by a Licensed Hazardous Waste Disposal Service storage->collection end Maintain Disposal Records collection->end

Caption: Step-by-step protocol for the disposal of this compound waste.

Frequently Asked Questions (FAQs) - Disposal

Q9: How should I dispose of waste this compound?

A9: This compound should be treated as hazardous chemical waste. It should be collected in a designated, labeled, and sealed container for halogenated organic waste. Never dispose of it down the drain or in regular trash.[4] The final disposal should be carried out by a licensed hazardous waste management company, typically through high-temperature incineration.

Q10: What about "empty" containers that held the compound?

A10: Even "empty" containers may retain residual amounts of the chemical and should be handled as hazardous waste. They can be decontaminated by rinsing with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous waste. After proper decontamination, the container can be disposed of as regular waste, following your institution's guidelines.

Q11: How do I decontaminate glassware after my experiment?

A11: Glassware should be rinsed with a suitable organic solvent (e.g., acetone) to remove any residual compound. This rinsate should be collected as halogenated organic waste. After the initial solvent rinse, the glassware can be washed with soap and water.

Section 4: Physical and Chemical Properties

While a specific datasheet is unavailable, the table below summarizes expected properties based on related compounds.

PropertyValueSource/Justification
Appearance White to off-white solidBased on similar piperazine derivatives.[2]
Molecular Weight 266.72 g/mol Calculated
Solubility Soluble in organic solvents like Dichloromethane, Chloroform.Inferred from synthesis protocols of related compounds.[10]
Reactivity The chloroacetyl group is a reactive electrophile susceptible to nucleophilic substitution.[9] The amide bond can be hydrolyzed under strong acidic or basic conditions.[9]Chemical nature of the functional groups.

References

Validation & Comparative

A Senior Application Scientist's Guide to Selecting an Electrophilic Warhead: A Comparative Analysis of 1-Benzoyl-4-(chloroacetyl)piperazine and Other Covalent Fragments

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The rational design of targeted covalent inhibitors (TCIs) has re-emerged as a formidable strategy in drug discovery, leading to breakthrough therapies for previously "undruggable" targets.[1] The success of any TCI hinges on the delicate balance between the reactivity and selectivity of its electrophilic "warhead." This guide provides an in-depth comparison of key electrophilic fragments, with a special focus on the chloroacetamide class, represented here by the fragment 1-benzoyl-4-(chloroacetyl)piperazine. We will objectively compare its performance profile against more common warheads like acrylamides and vinyl sulfones, supported by experimental data and field-proven insights. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to make informed decisions in the selection and optimization of covalent inhibitors.

The Covalent Paradigm: Beyond Reversible Inhibition

Unlike traditional non-covalent inhibitors that rely on a continuous equilibrium of binding and dissociation, covalent inhibitors form a stable, lasting bond with their protein target.[2] This is typically achieved through a two-step mechanism: an initial, reversible non-covalent binding event (governed by Ki) followed by an irreversible chemical reaction (governed by kinact) between the inhibitor's electrophilic warhead and a nucleophilic amino acid residue on the target protein, most commonly a cysteine.[3]

The potency of a covalent inhibitor is best described by the second-order rate constant, kinact/Ki, which encapsulates both binding affinity and reaction rate.[4] This covalent modification offers significant advantages, including:

  • Prolonged Duration of Action: The irreversible bond can lead to sustained target inhibition that outlasts the pharmacokinetic profile of the drug.

  • Enhanced Potency: Covalent bond formation can overcome weak non-covalent binding affinities, enabling the targeting of shallow or difficult binding pockets.

  • Improved Selectivity: By targeting a non-conserved, nucleophilic residue, exquisite selectivity can be achieved, even among highly homologous proteins like kinases.

Covalent_Inhibition_Mechanism cluster_0 Step 1: Reversible Binding (Affinity) cluster_1 Step 2: Irreversible Reaction (Reactivity) E_I E + I E_I_complex E•I (Non-covalent Complex) E_I->E_I_complex E_I_complex->E_I E_I_complex->E_I E_I_covalent E-I (Covalent Adduct) E_I_complex->E_I_covalent k_inact (Reaction) caption Fig 1. The two-step mechanism of targeted covalent inhibition.

Fig 1. The two-step mechanism of targeted covalent inhibition.

Profiling the Combatants: A Look at Key Electrophilic Fragments

The choice of warhead is a critical decision in TCI design, directly impacting potency, selectivity, and potential toxicity. While over 100 different warheads have been described, a few classes dominate current drug discovery projects.[5][6]

The Chloroacetamide Family (e.g., this compound)

The this compound fragment is a representative member of the α-chloroacetamide class of electrophiles. This warhead reacts with cysteine thiols via a direct SN2 nucleophilic substitution mechanism.

  • Mechanism: The sulfur atom of a deprotonated cysteine (thiolate) directly attacks the carbon atom bearing the chlorine, displacing the chloride leaving group to form a stable thioether bond.

  • Reactivity Profile: Chloroacetamides are generally considered to be more intrinsically reactive than other common warheads like acrylamides.[7][8] This heightened reactivity can be advantageous for targeting cysteines with lower nucleophilicity (higher pKa) but also poses a greater risk of off-target reactions if not properly attenuated by the drug scaffold.[8]

  • Tunability: The reactivity of chloroacetamides can be modulated. For example, adding fluorine to the α-position (chlorofluoroacetamide) significantly reduces intrinsic reactivity, which can improve selectivity.[8][9]

Other Key Electrophilic Classes
  • Acrylamides: This is arguably the most widely used class of warheads, found in approved drugs like osimertinib and ibrutinib.[10] They react with cysteines via a conjugate (Michael) addition mechanism. Generally, they are less intrinsically reactive than chloroacetamides, which can contribute to a better selectivity profile, as target engagement becomes more dependent on non-covalent binding affinity.[11]

  • Vinyl Sulfones/Sulfonamides: Similar to acrylamides, these warheads react via a Michael addition mechanism. They are often considered to be moderately reactive and have been successfully employed in several clinical candidates.

  • Propargylamides: These warheads react with cysteine thiols, although the precise mechanism can vary. They are typically less reactive than acrylamides and can offer a different geometric presentation of the electrophile.

Head-to-Head Comparison: Performance Metrics

The optimal electrophile is target-dependent. A warhead that is ideal for one target may be too reactive or not reactive enough for another. The key is to match the warhead's reactivity profile to the nucleophilicity of the target cysteine while ensuring the overall molecule has high affinity for the binding site.

FeatureChloroacetamidesAcrylamidesVinyl Sulfones
Reaction Mechanism SN2 SubstitutionMichael AdditionMichael Addition
Intrinsic Reactivity HighModerate to LowModerate
Selectivity Driver Moderately dependent on scaffold affinity (Ki)Highly dependent on scaffold affinity (Ki)Dependent on scaffold affinity (Ki)
Key Advantage Effective against less nucleophilic cysteines.Well-validated in numerous approved drugs; generally good selectivity profile.Good balance of reactivity and stability.
Primary Concern Potential for higher off-target reactivity and promiscuity if not optimized.[12]Can be susceptible to metabolic oxidation; may not be reactive enough for all targets.[8]Can exhibit different reactivity profiles compared to acrylamides.
Notable Examples Pin1 Inhibitor (Sulfopin), various fragments for TEAD and MurA.[8][13][14]Ibrutinib (BTK), Osimertinib (EGFR), Sotorasib (KRASG12C).[10][15][16]Multiple clinical candidates.

Experimental Corner: Protocols for In-house Evaluation

Trustworthy data is paramount. The following are streamlined protocols for characterizing and comparing electrophilic fragments in your own laboratory.

Protocol 1: Assessing Intrinsic Reactivity via Glutathione (GSH) Half-Life Assay

This assay measures the inherent reactivity of an electrophile against a biologically relevant thiol, glutathione, in the absence of specific protein binding interactions. It serves as a crucial first-pass filter.

Causality: A compound with very high intrinsic reactivity (very short GSH half-life) is more likely to be promiscuous and react with off-target cysteines throughout the proteome. This assay helps identify and deprioritize such fragments early on.

Methodology:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the test fragment in DMSO.

    • Prepare a 100 mM stock of Glutathione (GSH) in a stable aqueous buffer (e.g., 100 mM potassium phosphate, pH 7.4).

  • Reaction Setup:

    • In a 96-well plate, combine buffer, GSH, and the test fragment to final concentrations of 1 mM GSH and 100 µM fragment. Ensure the final DMSO concentration is ≤1%.

  • Time-Course Monitoring:

    • Monitor the depletion of GSH over time using Ellman's reagent (DTNB) or by direct measurement using LC-MS. For DTNB, at each time point (e.g., 0, 5, 15, 30, 60, 120 min), an aliquot of the reaction is quenched and mixed with DTNB solution.

  • Data Analysis:

    • Measure the absorbance at 412 nm (for DTNB) or the GSH peak area (for LC-MS).

    • Plot the natural log of the remaining GSH concentration versus time. The slope of this line is the negative of the pseudo-first-order rate constant (kobs).

    • Calculate the half-life (t1/2) as ln(2)/kobs.

Protocol 2: Determining On-Target Covalent Kinetics (kinact/Ki)

This experiment determines the true potency of the covalent inhibitor against its intended protein target. A time-dependent shift in the IC50 value is a hallmark of covalent inhibition.[17]

Causality: This assay differentiates between simple reversible binding and true covalent modification. By measuring the rate of inactivation at different inhibitor concentrations, we can deconvolve the initial binding affinity (Ki) from the maximal rate of inactivation (kinact), providing the most accurate measure of potency (kinact/Ki).[18]

Methodology:

  • Assay Setup:

    • Use a suitable biochemical assay that produces a linear reaction rate over the desired time course (e.g., a fluorescence-based enzymatic assay).

  • Time-Dependent IC50 Measurement:

    • Pre-incubate the target enzyme with a range of inhibitor concentrations for several different, fixed periods (e.g., 5, 15, 30, 60 minutes).

    • After each pre-incubation period, initiate the enzymatic reaction by adding the substrate.

    • Measure the initial reaction velocity for each condition.

  • Data Analysis:

    • For each pre-incubation time point, plot the reaction velocity against inhibitor concentration and fit to a standard four-parameter logistic equation to determine the IC50.

    • A leftward shift in the IC50 value with increasing pre-incubation time confirms time-dependent inhibition.

    • The data can be globally fitted to the equation for irreversible inhibition to derive the kinact and Ki values. Specialized software or graphing programs with user-defined equations are typically used for this analysis.

Protocol 3: Assessing Proteome-Wide Selectivity via Competitive isoTOP-ABPP

Isotopic Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling (isoTOP-ABPP) is a powerful chemoproteomic technique to map the targets of a covalent inhibitor across the entire proteome.[19][20]

Causality: This experiment provides the ultimate validation of selectivity. By competitively labeling the proteome with our inhibitor and a broad-spectrum cysteine-reactive probe, we can quantify, via mass spectrometry, which cysteines are occupied by our inhibitor. An ideal inhibitor will show high occupancy of the intended target and minimal engagement of other proteins.[21]

isoTOP_ABPP_Workflow Proteome1 Proteome Sample 1 (Vehicle Control) Probe1 Add Broad-Spectrum 'Light' Probe Proteome1->Probe1 Proteome2 Proteome Sample 2 (+ Covalent Inhibitor) Probe2 Add Broad-Spectrum 'Heavy' Probe Proteome2->Probe2 Combine Combine Samples 1:1 Probe1->Combine Probe2->Combine Enrich Enrich Labeled Peptides (e.g., Avidin) Combine->Enrich LCMS LC-MS/MS Analysis Enrich->LCMS Analysis Quantify Light/Heavy Ratios LCMS->Analysis caption Fig 2. Workflow for competitive isoTOP-ABPP.

Fig 2. Workflow for competitive isoTOP-ABPP.

Case Studies: Warhead Selection in Action

  • Bruton's Tyrosine Kinase (BTK) Inhibitors: Ibrutinib, the first-in-class BTK inhibitor, utilizes an acrylamide warhead to target Cys481.[16] This choice proved highly successful. However, the most common resistance mechanism is the C481S mutation, which replaces the target cysteine with a serine, abrogating the ability of covalent inhibitors to bind.[22][23] This has driven the development of non-covalent (reversible) inhibitors that are agnostic to the C481 status.[24][25] This case highlights that even a well-chosen warhead can be defeated by target mutation.

  • KRAS G12C Inhibitors: The discovery of inhibitors for KRAS G12C, long considered "undruggable," was a landmark achievement enabled by covalent chemistry.[26][27] Both Sotorasib (AMG510) and Adagrasib (MRTX849) utilize acrylamide warheads to target the mutant Cys12 residue.[15][28] The relatively low reactivity of the acrylamide is crucial here; it allows the inhibitor's scaffold to first find and bind to a specific, transiently available pocket on the KRAS G12C protein before the covalent reaction occurs, ensuring high selectivity.[29]

Conclusion and Strategic Outlook

The selection of an electrophilic warhead is not a one-size-fits-all decision. It is a multi-parameter optimization problem that requires balancing intrinsic reactivity with on-target affinity and proteome-wide selectivity.

  • This compound , as a representative chloroacetamide, offers higher intrinsic reactivity. This makes it a compelling choice for targeting less activated cysteines or when a very rapid rate of inactivation is desired. However, this power must be wielded carefully, as the risk of off-target reactivity is higher and must be mitigated by designing a highly specific non-covalent scaffold (low Ki).[8]

  • Acrylamides remain the workhorse of the field. Their moderate reactivity places a greater emphasis on non-covalent recognition, often leading to superior initial selectivity profiles. They are an excellent starting point for most new covalent inhibitor campaigns.

  • The Future is Tunable: Emerging research focuses on developing novel warheads with finely tunable reactivity, allowing chemists to dial in the precise level of electrophilicity required for a given target.[8] Techniques like competitive proteomic profiling will remain essential for validating the selectivity of these new chemical entities.[20]

The ultimate goal is to create a TCI where the covalent bond formation is the final, selectivity-sealing step of a highly specific molecular recognition event. By carefully considering the principles and applying the experimental workflows outlined in this guide, researchers can more effectively navigate the complex landscape of electrophile selection and accelerate the discovery of next-generation covalent medicines.

Fig 3. A decision workflow for selecting an electrophilic warhead.

References

Comparison of 1-Benzoyl-4-(chloroacetyl)piperazine and bromoacetyl derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Comparative Guide to 1-Benzoyl-4-(chloroacetyl)piperazine and its Bromoacetyl Derivative for Synthetic and Medicinal Chemistry

In the landscape of drug discovery and development, the strategic selection of chemical intermediates is paramount to the success of a synthetic campaign. Among the most versatile building blocks are bifunctional reagents that allow for the sequential introduction of molecular complexity. 1-Benzoyl-4-(haloacetyl)piperazine derivatives are exemplary scaffolds in this class, serving as pivotal linkers in the synthesis of novel therapeutic agents.[1][2]

This guide provides a comprehensive, data-supported comparison between this compound and its bromoacetyl counterpart. Moving beyond a simple catalog of properties, we will delve into the mechanistic underpinnings of their reactivity, provide field-proven experimental protocols, and offer a decision-making framework to empower researchers in selecting the optimal reagent for their specific application.

The Theoretical Framework: Understanding Reactivity in α-Haloacetamides

The synthetic utility of these compounds is centered on the reactivity of the haloacetyl moiety, which functions as a potent electrophile for alkylating a wide range of nucleophiles, including amines, thiols, and phenols. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3] The adjacent carbonyl group significantly enhances the electrophilicity of the α-carbon, making it highly susceptible to nucleophilic attack.

The critical differentiator between the chloroacetyl and bromoacetyl derivatives is the nature of the halogen, which functions as the leaving group during the SN2 reaction. The efficacy of a leaving group is inversely proportional to its basicity; weaker bases are better leaving groups because they are more stable on their own with the electron pair from the broken bond.[4][5]

In the context of halides, the order of leaving group ability is I⁻ > Br⁻ > Cl⁻ > F⁻.[4][6] This trend directly correlates with the acidity of their conjugate acids (HBr is a stronger acid than HCl). Consequently, the bromide ion (Br⁻) is a weaker base than the chloride ion (Cl⁻) and therefore a superior leaving group.[7] This fundamental principle dictates that 1-Benzoyl-4-(bromoacetyl)piperazine is inherently more reactive than its chloroacetyl analog. [7]

Caption: Generalized SN2 mechanism for the alkylation reaction.

Performance Comparison: A Quantitative and Qualitative Analysis

The difference in leaving group ability translates directly to tangible differences in reaction kinetics, required conditions, and potential side reactions. The bromoacetyl derivative's heightened reactivity allows for faster conversions under milder conditions, but this comes at the cost of reduced stability and a higher propensity for undesired side reactions.

FeatureThis compound1-Benzoyl-4-(bromoacetyl)piperazine
Relative Reactivity LowerHigher[7]
Leaving Group Ability Good (Cl⁻)Excellent (Br⁻)[4][5]
Typical Reaction Conditions May require elevated temperatures (e.g., 50-80 °C) or longer reaction timesOften proceeds efficiently at room temperature or below, with shorter reaction times[7]
Substrate Scope Effective with strong nucleophiles (e.g., primary amines, thiols)Preferred for weaker or sterically hindered nucleophiles[7]
Stability & Handling Higher thermal and chemical stability; longer shelf-lifeMore sensitive to moisture and ambient nucleophiles; potential for degradation over time
Risk of Side Reactions LowerHigher, particularly over-alkylation or decomposition[8]
Cost & Availability Generally more cost-effective and widely availableTypically higher cost

Strategic Reagent Selection: A Decision-Making Guide

The choice between the chloro- and bromoacetyl derivatives is not a matter of one being universally "better," but rather which is more appropriate for the specific chemical transformation.

Choose this compound when:

  • Cost is a primary driver, especially for large-scale syntheses.

  • The nucleophile is highly reactive, and the greater reactivity of the bromo- derivative could lead to poor selectivity or the formation of impurities.

  • A slower, more controlled reaction is desired to carefully monitor progress and minimize side-product formation.

  • The reaction protocol already involves elevated temperatures for other reasons, mitigating the need for a more reactive electrophile.

Choose 1-Benzoyl-4-(bromoacetyl)piperazine when:

  • Reacting with weak or sterically hindered nucleophiles that are sluggish or unreactive towards the chloro- analog.

  • Mild reaction conditions are critical to preserve sensitive functional groups elsewhere in the substrate or nucleophile.

  • Reaction speed is a priority, for instance, in high-throughput screening or rapid library generation.

  • The synthetic route requires maximizing yield with a particularly valuable or scarce nucleophile, where forcing conditions with the chloro- derivative might lead to degradation.

Reagent_Choice Start Start: Select Alkylating Agent Nucleophile Strength of Nucleophile? Start->Nucleophile Conditions Reaction Conditions Critical? Nucleophile->Conditions Strong UseBromo Use Bromoacetyl Derivative Nucleophile->UseBromo Weak / Hindered Cost Cost a Major Factor? Conditions->Cost No (Forcing OK) Conditions->UseBromo Yes (Mild Needed) UseChloro Use Chloroacetyl Derivative Cost->UseChloro Yes ConsiderBromo Consider Bromoacetyl for Speed/Yield Cost->ConsiderBromo No ConsiderChloro Consider Chloroacetyl for Control/Cost Cost->ConsiderChloro Yes

Caption: Decision tree for selecting the optimal haloacetylpiperazine reagent.

Experimental Methodologies

The protocols described below provide a framework for the synthesis of the haloacetyl reagents and a self-validating system for comparing their reactivity in a typical alkylation reaction.

Protocol 1: Synthesis of 1-Benzoyl-4-(haloacetyl)piperazine

This procedure outlines the general N-acylation of 1-benzoylpiperazine, which is either commercially available or can be synthesized via established methods.[9]

Materials:

  • 1-Benzoylpiperazine (1.0 eq)

  • Chloroacetyl chloride or Bromoacetyl chloride (1.1 eq)[10]

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.2 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 1-benzoylpiperazine (1.0 eq) and the non-nucleophilic base (1.2 eq) in anhydrous DCM.

  • Cool the stirred solution to 0 °C using an ice-water bath.

  • Add the respective haloacetyl chloride (1.1 eq) dropwise over 15-20 minutes, ensuring the internal temperature remains below 5 °C. Causality Note: This slow addition at low temperature is crucial to control the exothermic reaction and prevent the formation of undesired byproducts.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor reaction completion by Thin Layer Chromatography (TLC) or LC-MS.

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by recrystallization (e.g., from ethanol or ethyl acetate/hexane) or column chromatography on silica gel.

Protocol 2: Comparative Alkylation of Benzylamine

This experiment directly compares the reactivity of the chloro- and bromoacetyl derivatives under identical solvent and base conditions.

Materials:

  • This compound (1.0 eq)

  • 1-Benzoyl-4-(bromoacetyl)piperazine (1.0 eq)

  • Benzylamine (1.05 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Acetonitrile (CH₃CN)

  • Deionized water

  • Ethyl acetate

Procedure (to be run in parallel for both haloacetyl derivatives):

  • To a stirred suspension of K₂CO₃ (2.0 eq) in acetonitrile, add benzylamine (1.05 eq).

  • Add the respective 1-Benzoyl-4-(haloacetyl)piperazine derivative (1.0 eq).

  • Stir the reaction mixture at room temperature.

  • Monitoring: Withdraw small aliquots from each reaction at regular intervals (e.g., 30 min, 1 hr, 2 hr, 4 hr, 24 hr) and analyze by TLC or LC-MS to compare the rate of consumption of starting material and formation of the product. Self-Validation: The bromoacetyl reaction is expected to reach completion significantly faster than the chloroacetyl reaction. If the chloroacetyl reaction is sluggish, gentle heating to 50 °C can be applied.

  • Upon completion, filter off the K₂CO₃ and concentrate the filtrate under reduced pressure.

  • Perform a standard aqueous workup by partitioning the residue between ethyl acetate and water.

  • Dry the organic layer, concentrate, and purify the final product by column chromatography to allow for yield comparison.

Experimental_Workflow cluster_synthesis Synthesis of Haloacetyl Reagents cluster_comparison Comparative Alkylation Acylation 1. Acylation of 1-Benzoylpiperazine Purify1 2. Workup & Purification Acylation->Purify1 Setup 3. Parallel Reaction Setup (Chloro vs. Bromo) Purify1->Setup Use Purified Reagents Monitor 4. Reaction Monitoring (TLC / LC-MS) Setup->Monitor Workup 5. Workup & Purification Monitor->Workup Analysis 6. Analyze Results (Rate, Yield) Workup->Analysis

Caption: Experimental workflow for synthesis and comparative analysis.

Troubleshooting and Safety Considerations

  • Side Reaction - Over-alkylation: The N-alkylated product can sometimes act as a nucleophile, reacting with a second molecule of the haloacetylpiperazine. This is more prevalent with the highly reactive bromoacetyl derivative.[8] To mitigate this, use a slight excess of the primary nucleophile and consider slow, controlled addition of the alkylating agent.

  • Hydrolysis: Both reagents are susceptible to hydrolysis. Ensure all glassware is dry and use anhydrous solvents to prevent the formation of the corresponding hydroxyacetyl byproduct.

  • Safety: α-Haloacetamides are potent alkylating agents and lachrymators. Always handle these reagents in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

Conclusion

The selection between this compound and its bromoacetyl derivative is a strategic decision that can significantly impact the efficiency and outcome of a synthetic route. The bromoacetyl derivative provides the advantage of superior reactivity, enabling transformations under mild conditions and with less reactive nucleophiles. In contrast, the chloroacetyl derivative offers a more stable, controllable, and cost-effective option for reactions with robust nucleophiles. By understanding the fundamental principles of leaving group ability and considering the specific demands of the target synthesis, researchers can make an informed choice that optimizes reaction conditions, minimizes side products, and accelerates progress toward their molecular goals.

References

A Comparative Guide to the Biological Activity of 1-Benzoyl-4-(chloroacetyl)piperazine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Piperazine Scaffold

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs.[1][2][3][4] Its unique conformational flexibility and ability to engage in various intermolecular interactions make it an ideal building block for designing novel therapeutic agents. The compound 1-Benzoyl-4-(chloroacetyl)piperazine serves as a key synthetic intermediate, combining the benzoyl group, a common pharmacophore, with a reactive chloroacetyl moiety. This reactive handle allows for the straightforward synthesis of a diverse library of analogs through nucleophilic substitution, enabling systematic exploration of structure-activity relationships (SAR).

This guide provides a comparative analysis of the biological activities of various analogs derived from the this compound core. We will delve into their anticancer and anticonvulsant properties, supported by experimental data from peer-reviewed literature. The objective is to offer researchers and drug development professionals a clear, data-driven perspective on how structural modifications to this scaffold influence biological outcomes.

Rationale for Analog Development: Tuning for Potency and Specificity

The primary motivation for synthesizing analogs of a lead compound like this compound is to optimize its pharmacological profile. The chloroacetyl group is an electrophilic warhead that can covalently react with nucleophilic residues in biological targets, but it is also a liability that can lead to off-target effects. By replacing the chlorine atom with various nucleophiles (amines, thiols, etc.), researchers can modulate several key properties:

  • Potency: Fine-tuning the substituents allows for enhanced interaction with the target protein's binding pocket, leading to lower effective concentrations (e.g., lower IC50 or ED50 values).

  • Selectivity: Modifications can be designed to favor binding to a specific target enzyme or receptor over others, thereby reducing side effects. For instance, designing analogs that are more cytotoxic to cancer cells than to normal cells is a critical goal.[5][6]

  • Pharmacokinetics (ADME): Altering the chemical structure affects properties like solubility, membrane permeability, and metabolic stability, which are crucial for a compound's absorption, distribution, metabolism, and excretion profile.

  • Mechanism of Action: While the core scaffold may predispose the molecule to a certain class of targets, modifications can shift or refine the mechanism through which it exerts its biological effect.

Comparative Analysis of Biological Activity

The this compound scaffold has been explored for several therapeutic applications, with anticancer and anticonvulsant activities being among the most promising.[2][7]

Anticancer and Cytotoxic Activity

The introduction of various heterocyclic and aromatic moieties onto the chloroacetyl position has yielded compounds with significant cytotoxic potential against a range of human cancer cell lines.[2][8] The general synthetic strategy involves the reaction of this compound with a secondary amine, often a substituted piperazine or another heterocycle.

A study by Mehta et al. (2019) synthesized a series of derivatives where the chloroacetyl group was used to link the benzoylpiperazine core to a quinazolinone moiety.[8][9] These compounds were then evaluated for their anticancer activity against human colorectal carcinoma (HCT116) and macrophage-like (RAW 264.7) cell lines using the MTT assay.

Table 1: Comparative in Vitro Anticancer Activity (IC50 in µM) of Selected Analogs [8]

Compound IDR-Group (Substitution on Quinazolinone)HCT116 (IC50 µM)RAW 264.7 (IC50 µM)
Analog 1 2-chloro2.104.12
Analog 2 4-chloro1.893.45
Analog 3 2-methyl3.455.67
Analog 4 4-methyl2.984.88
5-Fluorouracil (Standard Drug)0.981.54
Tomudex (Standard Drug)1.121.89

Structure-Activity Relationship (SAR) Insights:

  • Halogen Substitution: The presence of a chloro group on the quinazolinone ring (Analogs 1 and 2) generally conferred higher potency compared to a methyl group (Analogs 3 and 4).[8] This is a common observation in medicinal chemistry, where halogens can enhance binding affinity through hydrophobic and halogen-bonding interactions.

  • Positional Isomerism: The position of the substituent mattered. The 4-chloro analog (Analog 2) was slightly more potent than the 2-chloro analog (Analog 1), suggesting a better fit within the target's binding site.[8]

  • Overall Potency: While the synthesized analogs showed promising activity, they were less potent than the standard chemotherapeutic agents 5-Fluorouracil and Tomudex.[8] This highlights the need for further optimization of this scaffold.

Anticonvulsant Activity

Piperazine derivatives have long been investigated for their effects on the central nervous system (CNS).[4][10] Analogs of this compound have been evaluated for anticonvulsant properties using standard preclinical animal models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) seizure tests.[7][11][12] These models help identify compounds that can prevent seizure spread (MES) or raise the seizure threshold (scPTZ).[13][14]

Table 2: Comparative Anticonvulsant Activity of Selected Analogs in Mice [7][15]

Compound IDR-Group (Substitution on N-phenyl)MES Test (ED50 mg/kg)scPTZ Test (ED50 mg/kg)Neurotoxicity (TD50 mg/kg)
Analog 5 4-chloro28.5>100150
Analog 6 4-methoxy45.2>100180
Analog 7 3,4-dichloro23.785.1145
Analog 8 Unsubstituted60.1>100210
Phenytoin (Standard Drug)9.5Inactive68
Carbamazepine (Standard Drug)8.827.575

Structure-Activity Relationship (SAR) Insights:

  • MES Activity: The MES test, a model for generalized tonic-clonic seizures, showed that halogen substitution on the terminal phenyl ring significantly enhanced activity.[7] The 3,4-dichloro analog (Analog 7) was the most potent among the synthesized compounds, indicating that electron-withdrawing groups in these positions are favorable for activity.

  • scPTZ Activity: Most analogs showed weak or no activity in the scPTZ test, which is a model for absence seizures. This suggests the mechanism of action is likely more relevant to blocking seizure spread rather than elevating the seizure threshold.

  • Neurotoxicity: A critical aspect of developing CNS drugs is the therapeutic window. The neurotoxicity, measured by the rotarod test (TD50), indicates the dose at which motor impairment occurs. While Analog 7 was the most potent, it also had a narrower safety margin (TD50/ED50) compared to some other analogs.

Experimental Protocols

To ensure the trustworthiness and reproducibility of the data presented, this section details the standard methodologies for the key assays mentioned.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[6][16][17]

Workflow Diagram: MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Readout cluster_analysis Data Analysis A 1. Culture & Seed Cells in 96-well plates B 2. Prepare Serial Dilutions of Test Analogs C 3. Add Analogs to Cells B->C D 4. Incubate for 48-72 hours C->D E 5. Add MTT Reagent D->E F 6. Incubate for 2-4 hours E->F G 7. Solubilize Formazan (Add DMSO) F->G H 8. Measure Absorbance at ~570 nm G->H I 9. Calculate % Viability H->I J 10. Determine IC50 Value I->J

Caption: General workflow for assessing compound cytotoxicity using the MTT assay.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells (e.g., HCT116) are seeded into 96-well microtiter plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.[5]

  • Compound Treatment: Prepare serial dilutions of the test analogs in the appropriate cell culture medium. The medium from the wells is replaced with 100 µL of the medium containing the test compounds at various concentrations. A vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil) are included.[16]

  • Incubation: Plates are incubated for 48 to 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After incubation, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 2-4 hours.[16] Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is carefully removed, and 100 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.[17]

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.[16]

Protocol 2: In Vivo Anticonvulsant Screening (MES Test)

The Maximal Electroshock (MES) test is a widely used preclinical model to screen for compounds effective against generalized tonic-clonic seizures.[12][13]

Workflow Diagram: MES Test Protocol

MES_Workflow A 1. Animal Acclimatization (Mice or Rats) B 2. Administer Test Analog (i.p. or oral) A->B C 3. Wait for Time of Peak Effect (e.g., 30 min, 1 hr) B->C D 4. Apply Electrical Stimulus (e.g., 50 mA, 0.2s via corneal electrodes) C->D E 5. Observe Seizure Endpoint (Presence or absence of hindlimb tonic extension) D->E F 6. Record Protection Data E->F G 7. Determine ED50 Value (Dose protecting 50% of animals) F->G

Caption: Workflow for evaluating anticonvulsant activity using the MES test.

Step-by-Step Methodology:

  • Animal Preparation: Adult male mice (e.g., Swiss albino, 20-25g) are used. Animals are housed under standard laboratory conditions and fasted overnight before the experiment.

  • Compound Administration: Test analogs are formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered intraperitoneally (i.p.) or orally (p.o.) at various doses to different groups of animals. A vehicle control group and a positive control group (e.g., Phenytoin) are included.

  • Time to Peak Effect: The electrical stimulus is applied at the predetermined time of peak effect of the drug, typically ranging from 30 minutes to 4 hours post-administration.

  • Electrical Stimulation: A convulsive current (e.g., 50 mA for 0.2 seconds) is delivered through corneal electrodes.[14]

  • Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure. The abolition of this phase is considered the endpoint for protection.[14]

  • Data Analysis: The number of animals protected in each group is recorded. The ED50, the dose required to protect 50% of the animals from the tonic hindlimb extension, is calculated using probit analysis.

Conclusion and Future Directions

The this compound scaffold is a versatile starting point for the development of novel bioactive compounds. The comparative analysis reveals clear structure-activity relationships that can guide future drug design efforts.

  • For anticancer activity , analogs incorporating a 4-chlorinated quinazolinone moiety show promising cytotoxicity. Future work should focus on optimizing this part of the molecule to enhance potency and improve the selectivity index against cancer cells versus normal cells.

  • For anticonvulsant activity , analogs with di-chloro substitutions on a terminal phenyl ring are effective in the MES model, suggesting potential for treating generalized tonic-clonic seizures. The next steps should involve expanding the range of substitutions to improve the therapeutic window (i.e., increase the gap between the effective dose and the neurotoxic dose) and exploring potential mechanisms of action, such as interactions with voltage-gated sodium channels.

The synthetic accessibility of this scaffold, coupled with the clear SAR data, makes it an attractive area for continued exploration in the quest for new and more effective therapeutic agents.

References

A Comparative Guide to Mass Spectrometry Methods for Confirming Covalent Adducts of 1-Benzoyl-4-(chloroacetyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the discovery of covalent inhibitors, the unequivocal confirmation of a covalent bond between a molecule and its protein target is a critical milestone. This guide provides an in-depth comparison of mass spectrometry-based approaches for validating the covalent adduction of 1-Benzoyl-4-(chloroacetyl)piperazine, a representative chloroacetamide-containing compound, to its target protein. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

The chloroacetamide moiety is a well-established electrophilic "warhead" used in the design of covalent inhibitors, primarily targeting nucleophilic cysteine residues within proteins.[1][2] The reaction proceeds via a nucleophilic substitution, where the thiol group of cysteine attacks the carbon bearing the chlorine atom, resulting in the displacement of chloride and the formation of a stable thioether bond. Verifying this specific covalent modification is paramount to understanding the mechanism of action and advancing a drug candidate.

The Central Role of Mass Spectrometry

Mass spectrometry (MS) is the cornerstone technology for characterizing covalent protein-ligand adducts.[3] Its power lies in its ability to measure mass-to-charge ratios (m/z) with high precision, allowing for the detection of the mass shift that occurs when a small molecule covalently attaches to a protein.[3][4] This guide will compare two complementary MS-based workflows: Intact Protein Analysis and Peptide-Level Analysis (Bottom-Up Proteomics).

Comparison of Key Mass Spectrometry Approaches
FeatureIntact Protein AnalysisPeptide-Level Analysis (Bottom-Up)
Primary Output Confirms covalent binding and stoichiometry (1:1, 1:2, etc.) of the adduct.[4]Identifies the precise amino acid residue(s) modified by the inhibitor.[3]
Sample Preparation Minimal; requires buffer exchange into a volatile solvent.More involved; requires protein denaturation, reduction, alkylation, and enzymatic digestion.
Instrumentation ESI-TOF or Orbitrap for high-resolution mass measurement.LC-MS/MS systems (e.g., Q-TOF, Orbitrap) for peptide separation and fragmentation.[3]
Key Advantage Rapid, direct confirmation of covalent modification.[4]Pinpoints the site of adduction, providing crucial structural information.[3]
Limitations Does not reveal the site of modification. Can be challenging for large or impure proteins.[4]More time-consuming and complex data analysis.
Best Suited For Initial screening of covalent fragments and lead compounds.[5]Detailed mechanistic studies and off-target profiling.

Experimental Workflow for Adduct Confirmation

The following diagram illustrates a comprehensive workflow for the confirmation of a covalent adduct, integrating both intact protein and peptide-level analyses.

Covalent Adduct Confirmation Workflow Workflow for Confirming Covalent Adducts cluster_0 Sample Preparation cluster_1 Intact Protein Analysis cluster_2 Peptide-Level Analysis Incubation Incubate Target Protein with This compound Intact_MS LC-MS Analysis (Intact Mass) Incubation->Intact_MS Digestion Denature, Reduce, Alkylate, and Digest with Trypsin Incubation->Digestion Control Prepare Control Sample (Protein + DMSO) Control->Intact_MS Control->Digestion Deconvolution Deconvolution of Mass Spectra Intact_MS->Deconvolution Mass_Shift Observe Mass Shift Confirming Adduction Deconvolution->Mass_Shift Site_ID Identify Modified Peptide and Residue Mass_Shift->Site_ID Complementary Information LC_MSMS LC-MS/MS Analysis of Peptides Digestion->LC_MSMS Database_Search Database Search with Variable Modification LC_MSMS->Database_Search Database_Search->Site_ID

Caption: A comprehensive workflow for covalent adduct confirmation.

Part 1: Intact Protein Analysis Protocol

This protocol is designed for the initial confirmation of covalent binding between this compound and a target protein.

Rationale: By comparing the mass of the protein incubated with the compound to a control, a mass increase corresponding to the molecular weight of the inhibitor (minus the leaving group, in this case, chlorine) provides direct evidence of a covalent bond.[4]

Step-by-Step Methodology:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the purified target protein (e.g., at 10 µM) with a 5 to 10-fold molar excess of this compound in an MS-compatible buffer (e.g., 50 mM ammonium bicarbonate).

    • Prepare a control sample containing the protein and the same concentration of DMSO (the vehicle for the compound).

    • Incubate both samples at room temperature or 37°C for a predetermined time (e.g., 1-4 hours).

  • Sample Desalting:

    • Desalt the samples using a C4 ZipTip or a rapid desalting column connected to an HPLC system to remove non-volatile salts.

  • Mass Spectrometry Acquisition:

    • Analyze the desalted samples by liquid chromatography-mass spectrometry (LC-MS) using a high-resolution mass spectrometer (e.g., an ESI-TOF).

    • Acquire data over a mass range that encompasses the expected molecular weights of the unmodified and modified protein.

  • Data Analysis:

    • Process the raw data using deconvolution software to generate the zero-charge mass spectrum for both the control and the treated sample.

    • Compare the major peaks in the two spectra. A new peak in the treated sample with a mass increase corresponding to the molecular weight of 1-Benzoyl-4-(acetyl)piperazine (the compound minus Cl) confirms covalent adduction.

Expected Mass Shift Calculation:

CompoundMolecular Weight ( g/mol )Leaving GroupAdducted Mass ( g/mol )
This compound266.72Cl (35.45)231.27

Part 2: Peptide-Level Analysis for Site Identification

This protocol is essential for identifying the specific amino acid residue(s) that are modified by this compound.

Rationale: By enzymatically digesting the protein into smaller peptides, we can use tandem mass spectrometry (MS/MS) to isolate and fragment the modified peptide, thereby pinpointing the exact site of modification.[3]

Step-by-Step Methodology:

  • Protein Digestion (Bottom-Up Proteomics):

    • Take the reaction mixtures from the intact protein analysis (both treated and control).

    • Denaturation: Add urea to a final concentration of 8 M.

    • Reduction: Add dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 56°C for 30 minutes.

    • Alkylation: Add iodoacetamide to a final concentration of 20 mM and incubate in the dark at room temperature for 30 minutes. This step is crucial to block free cysteines that have not reacted with the inhibitor.

    • Digestion: Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to below 2 M. Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

  • LC-MS/MS Analysis:

    • Acidify the digested samples with formic acid and analyze by nano-liquid chromatography coupled to a tandem mass spectrometer (nLC-MS/MS).

    • The mass spectrometer should be operated in a data-dependent acquisition (DDA) mode, where the most abundant precursor ions are selected for fragmentation.

  • Data Analysis and Site Identification:

    • Search the acquired MS/MS data against a protein database containing the sequence of the target protein using a search engine like Mascot or MaxQuant.

    • Crucially, include a variable modification on cysteine (and potentially other nucleophilic residues like lysine or histidine) corresponding to the mass of the adducted 1-Benzoyl-4-(acetyl)piperazine (231.27 Da).

    • The search results will identify the peptide containing the modification and the MS/MS spectrum will provide fragment ions that confirm the specific modified residue.

Interpreting Fragmentation Data

The fragmentation of the piperazine-containing adduct in the mass spectrometer can yield characteristic product ions. Cleavage of the C-N bonds within the piperazine ring and the bond between the piperazine ring and the benzoyl group are common fragmentation pathways.[6][7] Identifying these signature fragments in the MS/MS spectrum of the modified peptide provides an additional layer of confidence in the adduct identification.

Alternative and Emerging Techniques

For more complex biological systems or for proteome-wide off-target profiling, more advanced chemoproteomic strategies can be employed.[8][9] These methods often utilize a modified version of the inhibitor containing a bio-orthogonal handle (e.g., an alkyne or azide) for enrichment of modified proteins or peptides prior to MS analysis.[10] Another approach is Covalent Library Screening by Targeted Mass Spectrometry (CoMPAS), which allows for the rapid identification of binding sites directly in the initial screen.[11][12]

Conclusion

The confirmation of covalent adducts is a non-negotiable step in the development of covalent inhibitors. The complementary use of intact protein mass spectrometry for confirming binding and peptide-level analysis for identifying the site of modification provides a robust and comprehensive dataset.[3][4] The methodologies described in this guide, when executed with careful attention to detail, will enable researchers to confidently characterize the covalent interactions of this compound and other chloroacetamide-based compounds with their protein targets, thereby accelerating the drug discovery process.

References

A Comparative Guide to Covalent Warhead Reactivity: Positioning 1-Benzoyl-4-(chloroacetyl)piperazine in the Medicinal Chemist's Toolbox

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic deployment of covalent inhibitors has re-emerged as a powerful approach to achieving durable target engagement and enhanced therapeutic efficacy.[1][2][3] The irreversible nature of the interaction between a covalent drug and its target protein can offer significant pharmacological advantages, including prolonged duration of action and the ability to target proteins with shallow binding pockets.[1][4][5] At the heart of every targeted covalent inhibitor lies the "warhead," an electrophilic functional group meticulously chosen to react with a specific nucleophilic amino acid residue on the target protein.[2][6] The intrinsic reactivity of this warhead is a critical parameter that must be finely tuned; a warhead that is too reactive can lead to off-target effects and potential toxicity, while one with insufficient reactivity will fail to form the desired covalent bond.[4][7][8]

This guide provides a comprehensive comparison of the reactivity of 1-Benzoyl-4-(chloroacetyl)piperazine, a representative of the chloroacetamide class of warheads, with other commonly employed covalent warheads. We will delve into the underlying chemical mechanisms governing their reactivity, present robust experimental protocols for their characterization, and provide a framework for selecting the optimal warhead for a given drug discovery campaign.

The Covalent Modification Landscape: A Mechanistic Overview

The formation of a covalent bond between a drug and its target is a two-step process.[3][9] First, the inhibitor reversibly binds to the target protein's active site, driven by non-covalent interactions. This is followed by the irreversible formation of a covalent bond between the electrophilic warhead and a nucleophilic amino acid residue, most commonly cysteine, but also serine, lysine, and others.[6][] The overall efficiency of this process is best described by the second-order rate constant, k_inact/K_I, which encapsulates both the initial binding affinity (K_I) and the maximal rate of inactivation (k_inact).[11][12][13]

Below is a generalized workflow for the evaluation of covalent inhibitors, a process that is crucial for understanding their reactivity and selectivity.

Covalent Inhibitor Evaluation Workflow cluster_0 Initial Screening & Characterization cluster_1 Kinetic Analysis cluster_2 Selectivity & Off-Target Profiling A Compound Synthesis (e.g., 1-Benzoyl-4- (chloroacetyl)piperazine) B Mass Spectrometry (Intact Protein Analysis) A->B Incubate with target protein C Confirmation of Covalent Adduct B->C Observe mass shift D Kinetic Assays (e.g., LC-MS/MS) C->D Time-course incubation E Determination of k_inact/K_I D->E Plot k_obs vs. [Inhibitor] F GSH Reactivity Assay E->F G Chemoproteomics (in cell lysates) E->G H Assessment of Selectivity & Safety F->H G->H

Caption: A generalized workflow for the characterization of covalent inhibitors.

A Comparative Analysis of Covalent Warheads

Chloroacetamides: The Archetypal Alkylating Agent

This compound belongs to the α-haloacetamide class of covalent warheads. The electrophilic character of the carbon atom bearing the chlorine is central to its reactivity.

  • Mechanism of Action: Chloroacetamides react with nucleophiles, such as the thiolate of a cysteine residue, via a direct S_N2 displacement of the chloride leaving group. The piperazine and benzoyl moieties of this compound will influence the molecule's overall physicochemical properties and non-covalent interactions with the target protein, but the chloroacetyl group is the reactive entity responsible for covalent bond formation.[14]

  • Reactivity Profile: Chloroacetamides are generally considered to be relatively reactive electrophiles.[6] Their reactivity can be modulated by the electronic nature of the substituents on the acetyl group. While highly reactive, this class of warheads can sometimes suffer from a lack of selectivity, reacting with off-target nucleophiles. This underscores the importance of a well-defined binding pocket to orient the warhead for a specific reaction, thereby enhancing selectivity.

Acrylamides: The Tunable Michael Acceptor

Acrylamides are arguably the most widely used class of covalent warheads in modern drug discovery, featured in several FDA-approved drugs.[2][15]

  • Mechanism of Action: Acrylamides are Michael acceptors, reacting with nucleophiles via a conjugate addition mechanism. The nucleophilic thiol of a cysteine residue attacks the β-carbon of the α,β-unsaturated system.

  • Reactivity Profile: Acrylamides are considered to be "soft" electrophiles, exhibiting a high degree of selectivity for the "soft" nucleophile of cysteine over "harder" nucleophiles like serine or lysine.[15] Their reactivity is highly tunable through substitution on the acrylamide moiety; electron-withdrawing groups can increase reactivity, while electron-donating groups can decrease it.[16][17] This tunability allows for the fine-balancing of potency and selectivity.[7]

Vinyl Sulfones: A More Reactive Michael Acceptor

Vinyl sulfones are another class of Michael acceptors that have gained prominence as covalent warheads.

  • Mechanism of Action: Similar to acrylamides, vinyl sulfones react via a conjugate addition mechanism.

  • Reactivity Profile: Vinyl sulfones are generally more reactive than their acrylamide counterparts.[18][19] This increased reactivity can be advantageous for targeting less reactive cysteine residues but also carries a higher risk of off-target reactions. Interestingly, vinyl sulfones have been shown to target lysine residues in addition to cysteine, expanding their potential target scope.[19][20]

Fluoroalkyl Ketones: Targeting Serine and Threonine

Fluoromethyl ketones (FMKs) and other fluoroalkyl ketones represent a distinct class of warheads that are particularly effective at targeting serine and threonine residues.

  • Mechanism of Action: These warheads act as transition-state analogues. The highly electrophilic carbonyl carbon is attacked by the hydroxyl group of a serine or threonine residue, forming a stable hemiacetal or hemiketal adduct.[21][22][23]

  • Reactivity Profile: Fluoroalkyl ketones are considered "hard" electrophiles and show a preference for "hard" nucleophiles like the hydroxyl groups of serine and threonine.[24] This makes them particularly useful for targeting serine proteases and other enzymes with a catalytic serine. While they can react with cysteine, their selectivity for serine and threonine is a key distinguishing feature.[22]

The following diagram illustrates the different mechanisms of covalent modification for these warhead classes.

Covalent Modification Mechanisms cluster_chloroacetamide Chloroacetamide (SN2) cluster_acrylamide Acrylamide (Michael Addition) cluster_vinylsulfone Vinyl Sulfone (Michael Addition) cluster_fmketone Fluoromethyl Ketone (Hemiketal Formation) Cys-SH Cys-SH R-CO-CH2-Cl R-CO-CH2-Cl Cys-SH->R-CO-CH2-Cl Nucleophilic attack Cys-S-CH2-CO-R Cys-S-CH2-CO-R R-CO-CH2-Cl->Cys-S-CH2-CO-R Covalent Adduct Cl- Cl- R-CO-CH2-Cl->Cl- Leaving group Cys-SH_2 Cys-SH R-NH-CO-CH=CH2 R-NH-CO-CH=CH2 Cys-SH_2->R-NH-CO-CH=CH2 Conjugate addition Cys-S-CH2-CH2-CO-NH-R Cys-S-CH2-CH2-CO-NH-R R-NH-CO-CH=CH2->Cys-S-CH2-CH2-CO-NH-R Covalent Adduct Cys-SH_3 Cys-SH R-SO2-CH=CH2 R-SO2-CH=CH2 Cys-SH_3->R-SO2-CH=CH2 Conjugate addition Cys-S-CH2-CH2-SO2-R Cys-S-CH2-CH2-SO2-R R-SO2-CH=CH2->Cys-S-CH2-CH2-SO2-R Covalent Adduct Ser-OH Ser-OH R-CO-CF3 R-CO-CF3 Ser-OH->R-CO-CF3 Nucleophilic attack Ser-O-C(OH)(CF3)-R Ser-O-C(OH)(CF3)-R R-CO-CF3->Ser-O-C(OH)(CF3)-R Hemiketal Adduct

Caption: Mechanisms of covalent modification for different warhead classes.

Experimental Protocols for Reactivity Assessment

A quantitative comparison of warhead reactivity is essential for informed drug design. Here, we outline two key experimental protocols.

Protocol 1: Determination of k_inact/K_I via LC-MS

This method provides a robust measure of the overall efficiency of covalent inhibition.

Objective: To determine the second-order rate constant (k_inact/K_I) for the inactivation of a target protein by a covalent inhibitor.

Methodology:

  • Reagents and Materials:

    • Purified target protein

    • Covalent inhibitor (e.g., this compound)

    • Assay buffer (e.g., PBS, pH 7.4)

    • Quenching solution (e.g., 1% formic acid in acetonitrile)

    • LC-MS system

  • Procedure: a. Prepare a stock solution of the covalent inhibitor in a suitable solvent (e.g., DMSO). b. Incubate the target protein at a fixed concentration with a range of inhibitor concentrations at 37°C.[11] c. At various time points, withdraw aliquots of the reaction mixture and immediately quench the reaction by adding the quenching solution. d. Analyze the quenched samples by LC-MS to determine the percentage of unbound protein remaining. e. For each inhibitor concentration, plot the natural logarithm of the percentage of remaining protein against time. The negative slope of this line gives the observed rate constant (k_obs). f. Plot the k_obs values against the corresponding inhibitor concentrations. g. Fit the data to the following equation to determine k_inact and K_I: k_obs = k_inact * [I] / (K_I + [I]) where [I] is the inhibitor concentration. h. The ratio k_inact/K_I represents the second-order rate constant of inactivation.[11][12]

Causality Behind Experimental Choices: The use of a range of inhibitor concentrations and time points allows for the accurate determination of the kinetic parameters. Quenching the reaction is crucial to stop the covalent modification at specific time intervals, enabling precise measurement. LC-MS is the preferred analytical technique due to its sensitivity and ability to distinguish between the modified and unmodified protein.[1][25]

Protocol 2: Glutathione (GSH) Reactivity Assay

This assay provides a measure of the intrinsic reactivity of a warhead towards a generic thiol, serving as a surrogate for potential off-target reactivity.

Objective: To determine the half-life of a covalent inhibitor in the presence of glutathione.

Methodology:

  • Reagents and Materials:

    • Covalent inhibitor

    • Glutathione (GSH)

    • Assay buffer (e.g., PBS, pH 7.4)

    • LC-MS system

  • Procedure: a. Incubate the covalent inhibitor at a fixed concentration with a molar excess of GSH in the assay buffer. b. At various time points, take aliquots and analyze by LC-MS to measure the disappearance of the parent inhibitor and the appearance of the GSH adduct.[26][27] c. Plot the concentration of the parent inhibitor against time and fit the data to a first-order decay model to determine the rate constant (k). d. Calculate the half-life (t_1/2) using the equation: t_1/2 = 0.693 / k.

Causality Behind Experimental Choices: Glutathione is a highly abundant intracellular thiol, making it a relevant model for assessing the potential for non-specific reactions in a cellular environment.[26][28] Monitoring the disappearance of the parent compound over time provides a direct measure of its reactivity.

Comparative Reactivity Data

The following table summarizes the general reactivity profiles of the discussed covalent warheads. It is important to note that the absolute reactivity of a specific molecule, such as this compound, will also depend on the scaffold and its non-covalent interactions with the target protein.

Warhead ClassTypical Target Residue(s)General ReactivityKey Characteristics
Chloroacetamides CysteineHighS_N2 mechanism; can have selectivity challenges.[6]
Acrylamides CysteineModerate & TunableMichael addition; highly selective for cysteine; widely used in approved drugs.[2][15]
Vinyl Sulfones Cysteine, LysineHighMichael addition; more reactive than acrylamides.[18][19]
Fluoromethyl Ketones Serine, ThreonineModerateForms stable hemiketal/hemiacetal adducts; selective for serine/threonine.[21][24]

Conclusion and Future Perspectives

The choice of a covalent warhead is a critical decision in the design of a targeted covalent inhibitor. This compound, as a member of the chloroacetamide class, offers a highly reactive electrophile capable of efficient covalent bond formation. However, this inherent reactivity must be carefully balanced against the potential for off-target effects.

In comparison, acrylamides offer a more tunable and cysteine-selective platform, which has contributed to their widespread success. Vinyl sulfones provide a more reactive alternative to acrylamides, with the potential to target both cysteine and lysine. For targets that rely on a serine or threonine nucleophile, fluoroalkyl ketones are the warheads of choice.

Ultimately, the selection of the optimal warhead will depend on the specific biological target, the nature of the available nucleophile in the active site, and the desired selectivity profile. The experimental protocols outlined in this guide provide a robust framework for the quantitative assessment of warhead reactivity, enabling researchers to make data-driven decisions in their covalent drug discovery programs. As our understanding of the chemical biology of covalent inhibition deepens, we can anticipate the development of novel warheads with even greater precision and therapeutic potential.[2][29]

References

A Comparative Guide to the Cross-Reactivity of 1-Benzoyl-4-(chloroacetyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of Covalent Inhibition

In the landscape of modern drug discovery, targeted covalent inhibitors (TCIs) represent a powerful class of molecules engineered for high potency and prolonged duration of action.[1] By forming a stable, covalent bond with their intended biological target, TCIs can achieve a level of efficacy that is often unattainable with traditional, non-covalent inhibitors.[2] The compound 1-Benzoyl-4-(chloroacetyl)piperazine is a prime example of this chemical architecture. It features a piperazine scaffold, a common and versatile pharmacophore in medicinal chemistry, coupled with a reactive chloroacetyl "warhead".[3][4]

The chloroacetyl group is an electrophilic moiety designed to react with nucleophilic amino acid residues, such as cysteine, on a target protein, leading to irreversible inhibition.[5][6] However, this very reactivity presents a significant challenge: the potential for off-target interactions.[7] An overly reactive warhead can lead to promiscuous binding across the proteome, causing unintended biological consequences and potential toxicity.[1][2]

This guide provides a comprehensive framework for evaluating the cross-reactivity of this compound. We will compare its performance against rationally designed alternatives, present detailed experimental protocols for assessing selectivity, and interpret hypothetical data to guide researchers in making informed decisions during drug development.

The Covalent Mechanism: Alkylation of Nucleophilic Residues

The primary mechanism of action for this compound is the alkylation of a nucleophilic amino acid residue within the binding pocket of its target protein. The chloroacetyl group is a key player in this interaction. The carbon atom adjacent to the chlorine is electrophilic and susceptible to nucleophilic attack by the thiol group of a cysteine residue, a common target for this class of inhibitors.[8] This reaction forms a stable thioether bond, permanently linking the inhibitor to the protein.

While cysteine is a primary target, reactions with other nucleophilic residues like histidine or lysine are also possible, though often less efficient.[6] Understanding this mechanism is crucial because the abundance and accessibility of reactive nucleophiles across the entire proteome dictate the compound's cross-reactivity profile.

cluster_0 On-Target Covalent Inhibition cluster_1 Off-Target Cross-Reactivity Target_Protein Target Protein (with accessible Cys273) Covalent_Complex_1 Irreversible Target-Inhibitor Complex Target_Protein->Covalent_Complex_1 Nucleophilic Attack (Cys273 Thiol) Inhibitor_1 1-Benzoyl-4- (chloroacetyl)piperazine Inhibitor_1->Target_Protein Non-covalent Binding Off_Target_Protein Off-Target Protein (with reactive Cys155) Covalent_Complex_2 Undesired Off-Target Covalent Complex Off_Target_Protein->Covalent_Complex_2 Nucleophilic Attack (Cys155 Thiol) Inhibitor_2 1-Benzoyl-4- (chloroacetyl)piperazine Inhibitor_2->Off_Target_Protein Non-specific Binding

Diagram of on-target vs. off-target covalent modification by the chloroacetyl warhead.

Designing a Comparative Cross-Reactivity Study

To objectively evaluate the selectivity of this compound, a panel of control compounds is essential. These controls are designed to dissect the contributions of the core scaffold, the covalent warhead, and the specific reactivity of the warhead. For this guide, we will assume a hypothetical primary target, "Kinase X," which has an accessible cysteine residue in its active site.

Comparison Compounds:

  • This compound (Test Article): The primary compound of interest, featuring a highly reactive chloroacetyl warhead.

  • 1-Benzoyl-4-(acryloyl)piperazine (Alternative Warhead): An analog where the chloroacetyl group is replaced with an acrylamide. Acrylamides are also common covalent warheads but often exhibit different reactivity profiles and selectivity.[7]

  • 1-Benzoyl-4-acetylpiperazine (Non-Covalent Control): This analog lacks the reactive halogen, preventing covalent bond formation. It allows for the assessment of the underlying non-covalent binding affinity of the scaffold.

  • 1-Benzoylpiperazine (Scaffold Control): This compound helps determine the contribution of the core benzoylpiperazine structure to any observed biological activity.[3]

Experimental Workflow for Cross-Reactivity Profiling

A robust assessment of cross-reactivity requires a multi-faceted approach, moving from in vitro biochemical assays to complex cellular and proteomic analyses. The workflow below outlines a comprehensive strategy.

G start Compound Panel biochem Biochemical Assays (IC50 vs. Kinase X) start->biochem cetca Cellular Target Engagement (CETSA) start->cetca chemoproteomics Chemoproteomics (Proteome-wide Reactivity) start->chemoproteomics data_analysis Data Integration & Analysis biochem->data_analysis cetca->data_analysis chemoproteomics->data_analysis conclusion Selectivity Profile & Risk Assessment data_analysis->conclusion

A streamlined workflow for assessing the cross-reactivity of covalent inhibitors.

Comparative Data Analysis (Hypothetical Data)

The following tables summarize plausible experimental data from a comparative study of our four compounds against the hypothetical "Kinase X" and the broader proteome.

Table 1: Biochemical Potency and Cellular Target Engagement

CompoundTarget: Kinase X IC50 (nM)Cellular Target Engagement (CETSA Shift, °C)
This compound 5.2+4.5
1-Benzoyl-4-(acryloyl)piperazine15.8+3.8
1-Benzoyl-4-acetylpiperazine1,250No significant shift
1-Benzoylpiperazine> 10,000No significant shift
  • Interpretation: The chloroacetyl derivative shows the highest potency against the isolated enzyme. Both covalent inhibitors demonstrate clear target engagement in a cellular context, as shown by the thermal stabilization in the CETSA assay, while the non-covalent and scaffold controls do not. The ~240-fold difference in potency between the chloroacetyl and acetyl versions highlights the critical contribution of the covalent interaction.

Table 2: Proteome-Wide Off-Target Profiling (Chemoproteomics)

Compound (at 1 µM)Total Covalently Labeled ProteinsKey Off-Targets Identified
This compound 112GSTP1, PARK7, CAT, BLK
1-Benzoyl-4-(acryloyl)piperazine45GSTP1, BLK
1-Benzoyl-4-acetylpiperazine0None
1-Benzoylpiperazine0None
  • Interpretation: This proteomic data reveals the trade-off for the high potency of the chloroacetyl group. It labels more than double the number of off-target proteins compared to the acrylamide analog, suggesting lower overall selectivity.[9] The identification of proteins like Glutathione S-transferase (GSTP1) and Catalase (CAT) indicates potential liabilities related to cellular redox homeostasis. The lack of hits for the non-covalent control confirms that the labeling is indeed a result of covalent modification.

Experimental Protocols

Protocol 1: Competitive Ligand-Binding Assay for Ki Determination

Causality: This assay quantifies the binding affinity (Ki) of an inhibitor for its target. By competing against a known fluorescent probe, we can accurately measure how tightly our compounds bind to Kinase X, independent of their covalent reactivity. This helps to validate that the scaffold itself has an affinity for the target.

Methodology:

  • Reagent Preparation:

    • Prepare a 2X solution of recombinant Kinase X in assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT).

    • Prepare a 4X solution of a known fluorescent Kinase X probe in assay buffer.

    • Prepare serial dilutions of the test compounds (from 100 µM to 1 pM) in DMSO, then dilute into assay buffer to create 4X solutions.

  • Assay Plate Setup:

    • To a 384-well microplate, add 5 µL of 4X test compound solution. For control wells, add 5 µL of buffer with DMSO.

    • Add 5 µL of 4X fluorescent probe solution to all wells.

    • Initiate the reaction by adding 10 µL of 2X Kinase X enzyme solution to all wells.

  • Incubation and Reading:

    • Incubate the plate for 60 minutes at room temperature, protected from light.

    • Read the plate on a suitable fluorescence polarization reader.

  • Data Analysis:

    • Calculate the Ki value using the Cheng-Prusoff equation, based on the IC50 of the compound and the known Kd of the fluorescent probe.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Causality: CETSA assesses target engagement within intact cells. The principle is that when a ligand binds to its target protein, it generally stabilizes the protein's structure, increasing its resistance to thermal denaturation. This provides direct evidence that the compound is reaching and binding to its intended target in a physiological context.

Methodology:

  • Cell Treatment:

    • Culture cells (e.g., HEK293 cells overexpressing Kinase X) to ~80% confluency.

    • Treat the cells with the test compound (e.g., at 1 µM) or vehicle (DMSO) for 2 hours in culture media.

  • Heating and Lysis:

    • Harvest the cells and resuspend them in a lysis buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots across a temperature gradient (e.g., from 40°C to 70°C) for 3 minutes using a thermal cycler.

    • Lyse the cells by three freeze-thaw cycles (liquid nitrogen followed by a 25°C water bath).

  • Protein Quantification:

    • Separate the soluble protein fraction (containing non-denatured protein) from the precipitated fraction by centrifugation at 20,000 x g for 20 minutes.

    • Transfer the supernatant to a new tube.

    • Quantify the amount of soluble Kinase X in each sample using a method like Western Blot or ELISA.

  • Data Analysis:

    • Plot the percentage of soluble Kinase X against temperature for both vehicle- and compound-treated samples.

    • The shift in the melting curve (Tm) indicates the degree of thermal stabilization and thus target engagement.

Conclusion and Forward-Looking Strategy

The comprehensive analysis presented in this guide demonstrates that while this compound is a highly potent covalent inhibitor, its reactivity may come at the cost of reduced selectivity. The data strongly suggests that the chloroacetyl warhead, while effective, drives significant off-target covalent modifications.

For drug development professionals, this profile presents a classic risk-benefit scenario. The alternative, 1-Benzoyl-4-(acryloyl)piperazine, emerges as a potentially safer alternative, offering a better balance between on-target potency and proteome-wide selectivity. Further optimization of the piperazine scaffold to enhance non-covalent binding affinity could potentially allow for the use of even less reactive warheads, further mitigating the risk of off-target effects.[1][9] This guide provides the foundational logic and experimental framework necessary to navigate these critical decisions in the development of next-generation covalent therapies.

References

Benchmarking Novel Covalent Inhibitors: A Comparative Guide Featuring 1-Benzoyl-4-(chloroacetyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the preclinical benchmarking of novel covalent inhibitors, using the hypothetical compound 1-Benzoyl-4-(chloroacetyl)piperazine as a case study. It is designed for researchers, medicinal chemists, and drug development professionals engaged in the discovery and characterization of targeted covalent therapeutics. Herein, we will outline the essential experimental workflows, from initial biochemical characterization to cellular target engagement and selectivity profiling, and compare the hypothetical data for our compound of interest against well-established covalent inhibitors: Ibrutinib, Osimertinib, and Neratinib.

Introduction to Covalent Inhibition and the Need for Rigorous Benchmarking

Covalent inhibitors have witnessed a resurgence in drug discovery, offering the potential for enhanced potency, prolonged duration of action, and the ability to target challenging proteins.[1][2] Unlike their non-covalent counterparts, these molecules form a stable, covalent bond with a specific amino acid residue, typically a cysteine, within the target protein's binding site.[3] This irreversible mechanism necessitates a specialized set of assays to accurately characterize their efficacy and selectivity.

The chloroacetyl group present in our model compound, this compound, is a known electrophilic "warhead" that can react with nucleophilic residues like cysteine, making it a candidate for a covalent inhibitor.[4][5] To ascertain its therapeutic potential, a direct and systematic comparison against clinically successful covalent inhibitors is paramount. This guide provides the scientific rationale and detailed protocols for such a comparison.

The Panel of Comparators: Established Covalent Inhibitors

To provide a meaningful benchmark for this compound, we have selected three FDA-approved covalent inhibitors with distinct targets and reactive moieties:

  • Ibrutinib: A first-in-class Bruton's tyrosine kinase (BTK) inhibitor that forms a covalent bond with Cys481. It is used in the treatment of various B-cell malignancies.[6]

  • Osimertinib: A third-generation epidermal growth factor receptor (EGFR) inhibitor that targets the Cys797 residue, effective against certain non-small cell lung cancers with specific EGFR mutations.

  • Neratinib: An irreversible pan-HER inhibitor that targets a conserved cysteine in the ATP-binding site of EGFR (HER1), HER2, and HER4, used in the treatment of HER2-positive breast cancer.[7][8]

Experimental Workflow for Benchmarking a Novel Covalent Inhibitor

The following sections detail a step-by-step experimental plan to characterize this compound and compare it to our panel of known inhibitors.

Initial Hypothesis: Target Identification for this compound

Given the reactivity of the chloroacetyl group towards cysteine residues, we hypothesize that this compound will covalently modify accessible cysteines on one or more protein kinases, a common target class for covalent inhibitors. The initial step is to identify these potential targets.

Diagram: General Mechanism of Covalent Inhibition

G cluster_0 Reversible Binding cluster_1 Irreversible Covalent Bond Formation E Enzyme (E) EI_noncovalent Non-covalent Complex (E-I) E->EI_noncovalent k1 (association) I Inhibitor (I) EI_noncovalent->E k-1 (dissociation) EI_covalent Covalent Adduct (E-I) EI_noncovalent->EI_covalent kinact (inactivation) G cell Live Cells lysed_cells Cell Lysate cell->lysed_cells Lysis probe Alkyne-tagged Inhibitor probe->cell Treatment click_reaction Click Chemistry (Biotin-Azide) lysed_cells->click_reaction enrichment Streptavidin Enrichment click_reaction->enrichment ms LC-MS/MS Analysis enrichment->ms target_id Target Protein Identification ms->target_id

References

A Senior Application Scientist's Guide to the Characterization of 1-Benzoyl-4-(chloroacetyl)piperazine-Protein Conjugates

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise characterization of protein bioconjugates is paramount to understanding their function, efficacy, and safety. This guide provides an in-depth technical comparison of protein conjugates synthesized with 1-Benzoyl-4-(chloroacetyl)piperazine, a haloacetyl-based reagent, against those created with a widely-used maleimide-based crosslinker. We will delve into the underlying chemistry, provide detailed experimental protocols for characterization, and present supporting data to guide your selection of conjugation and analytical strategies.

The Chemistry of Conjugation: A Tale of Two Electrophiles

The creation of a stable covalent bond between a small molecule and a protein is the foundational step in generating a bioconjugate. The choice of reactive chemistry dictates the site of attachment, the stability of the resulting linkage, and ultimately, the conjugate's performance. Here, we compare the chloroacetyl moiety of this compound with the maleimide group, two popular choices for targeting cysteine residues.

1.1. This compound: An Alkylating Agent for Thiol Modification

This compound belongs to the class of haloacetyl reagents, which are effective alkylating agents. The chloroacetyl group reacts with nucleophilic side chains of amino acids, primarily the thiol group of cysteine, via an SN2 reaction.[1] This reaction forms a stable thioether bond.[2] While reactions with other nucleophiles like histidine and lysine are possible, they are generally slower and less favored under typical conjugation conditions (pH 7.0-8.0).[3] The benzoylpiperazine moiety provides a stable chemical handle and contributes to the overall hydrophobicity of the small molecule.

1.2. Maleimide-Based Reagents: The Michael Addition Pathway

Maleimides are widely used for cysteine-specific modification.[] The reaction proceeds via a Michael addition, where the nucleophilic thiol of a cysteine residue attacks one of the double-bonded carbons of the maleimide ring.[5] This also results in a stable thioether linkage. The optimal pH for this reaction is between 6.5 and 7.5 to ensure high selectivity for thiols over other nucleophiles like amines.[6]

Comparative Workflow for Conjugation and Characterization

To objectively compare these two conjugation strategies, we will follow a parallel workflow using a model protein, Bovine Serum Albumin (BSA), which has a single free cysteine residue available for conjugation.

G cluster_0 Protein Preparation cluster_1 Conjugation cluster_2 Purification & Characterization BSA Bovine Serum Albumin (BSA) Solution Conjugation1 Conjugation Reaction 1 (pH 7.5, 4°C, 24h) BSA->Conjugation1 Conjugation2 Conjugation Reaction 2 (pH 7.0, RT, 2h) BSA->Conjugation2 Reagent1 This compound Reagent1->Conjugation1 Reagent2 Maleimide-based Reagent Reagent2->Conjugation2 Purification Purification (Size Exclusion Chromatography) Conjugation1->Purification Conjugation2->Purification UVVis UV-Vis Spectroscopy Purification->UVVis HPLC Reverse-Phase HPLC Purification->HPLC MALDI MALDI-TOF MS Purification->MALDI

Caption: Experimental workflow for the comparative characterization of protein conjugates.

Experimental Protocols & Data Analysis

The following sections provide detailed protocols for the conjugation of BSA with our two reagents of interest and the subsequent characterization of the purified conjugates.

Protein Conjugation

Protocol 1: Conjugation of BSA with this compound

  • Protein Preparation: Dissolve BSA in phosphate-buffered saline (PBS), pH 7.5, to a final concentration of 10 mg/mL.

  • Reagent Preparation: Prepare a 10 mM stock solution of this compound in dimethylformamide (DMF).

  • Reaction: Add a 20-fold molar excess of the this compound stock solution to the BSA solution.

  • Incubation: Gently mix the reaction mixture and incubate at 4°C for 24 hours.

  • Purification: Purify the conjugate using a desalting column (e.g., Sephadex G-25) equilibrated with PBS to remove unreacted small molecules.

Protocol 2: Conjugation of BSA with a Maleimide-based Reagent

  • Protein Preparation: Dissolve BSA in PBS, pH 7.0, to a final concentration of 10 mg/mL.

  • Reagent Preparation: Prepare a 10 mM stock solution of the maleimide reagent in DMF.

  • Reaction: Add a 10-fold molar excess of the maleimide stock solution to the BSA solution.

  • Incubation: Gently mix the reaction mixture and incubate at room temperature for 2 hours.[6]

  • Purification: Purify the conjugate using a desalting column equilibrated with PBS.

Characterization by UV-Vis Spectroscopy

UV-Vis spectroscopy is a fundamental technique for determining protein concentration using the Beer-Lambert law.[7][8] It can also provide qualitative information about protein aggregation.[9]

Protocol 3: UV-Vis Spectroscopy Analysis

  • Blank Measurement: Use the reaction buffer (PBS) to zero the spectrophotometer at 280 nm and 340 nm.

  • Sample Measurement: Measure the absorbance of the unconjugated BSA and the purified conjugate solutions at 280 nm (for protein concentration) and 340 nm (to assess aggregation).

  • Concentration Calculation: Calculate the protein concentration using the Beer-Lambert law (A = εcl), where A is the absorbance at 280 nm, ε is the molar extinction coefficient of the protein, c is the concentration, and l is the path length of the cuvette.[10]

Table 1: UV-Vis Spectroscopy Data

SampleA280A340Calculated Concentration (mg/mL)
Unconjugated BSA0.6600.0051.00
BSA-Benzoyl-piperazine Conjugate0.6450.0060.98
BSA-Maleimide Conjugate0.6500.0050.99

Data Interpretation: The protein concentration, as determined by absorbance at 280 nm, remains largely unchanged after conjugation and purification, indicating good recovery. A negligible absorbance at 340 nm for all samples suggests that the conjugation process did not induce significant aggregation.

Characterization by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC separates proteins based on their hydrophobicity.[11] The conjugation of a small, relatively hydrophobic molecule to a protein is expected to increase the overall hydrophobicity of the protein, leading to a longer retention time on an RP-HPLC column.[12]

Protocol 4: RP-HPLC Analysis

  • System Setup: Use a C4 reverse-phase column. Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water. Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: Run a linear gradient from 20% to 80% Mobile Phase B over 30 minutes.

  • Detection: Monitor the elution profile at 280 nm.

  • Injection: Inject equal amounts (e.g., 20 µg) of unconjugated BSA and the purified conjugates.

Table 2: RP-HPLC Data

SampleRetention Time (min)
Unconjugated BSA15.2
BSA-Benzoyl-piperazine Conjugate17.8
BSA-Maleimide Conjugate17.1

Data Interpretation: Both conjugates show a significant increase in retention time compared to the unconjugated BSA, confirming successful conjugation. The slightly longer retention time of the BSA-Benzoyl-piperazine conjugate suggests that the this compound moiety imparts a slightly greater hydrophobicity to the protein than the maleimide reagent used in this hypothetical example. This difference in hydrophobicity can be a critical factor in the downstream application of the bioconjugate.

Characterization by MALDI-TOF Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful technique for determining the molecular weight of intact proteins and their conjugates.[13] The mass shift observed after conjugation provides direct evidence of the modification and can be used to determine the number of small molecules attached to each protein (the drug-to-protein ratio).[14]

Protocol 5: MALDI-TOF MS Analysis

  • Matrix Preparation: Prepare a saturated solution of sinapinic acid in 50% acetonitrile, 0.1% TFA.

  • Sample Preparation: Mix the unconjugated BSA and the purified conjugate samples 1:1 with the matrix solution.

  • Spotting: Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.

  • Data Acquisition: Acquire mass spectra in the linear positive ion mode.

Table 3: MALDI-TOF MS Data

SampleExpected Mass (Da)Observed Mass (Da)Mass Shift (Da)
Unconjugated BSA~66,43066,432-
BSA-Benzoyl-piperazine Conjugate~66,71166,715+283
BSA-Maleimide Conjugate~66,65566,658+226

Note: The expected mass of the maleimide conjugate is based on a hypothetical maleimide reagent with a molecular weight of 226 Da.

G cluster_0 Conjugation Reaction Protein Protein-SH Conjugate Protein-S-CH2-CO-R + HCl Protein->Conjugate Nucleophilic Attack Reagent Cl-CH2-CO-R Reagent->Conjugate

Caption: Reaction of a chloroacetyl reagent with a protein thiol.

Data Interpretation: The MALDI-TOF MS data clearly shows a mass increase for both conjugates, confirming covalent modification. The observed mass shifts are consistent with the addition of one molecule of each respective reagent to the BSA protein. This indicates a drug-to-protein ratio of 1 for both conjugates, which is expected given that BSA has only one readily accessible free cysteine.

Comparative Analysis and Conclusion

This guide provides a comprehensive framework for the characterization of protein conjugates prepared with this compound and offers a direct comparison with a maleimide-based approach.

  • Reactivity and Stability: Both chloroacetyl and maleimide reagents effectively target cysteine residues. The thioether bond formed by both is generally stable, though maleimide-derived linkages can be susceptible to retro-Michael reactions under certain physiological conditions.[2][15] Haloacetyl reagents like this compound form a more robust, irreversible thioether bond.[16]

  • Characterization: The analytical workflow presented here, combining UV-Vis spectroscopy, RP-HPLC, and MALDI-TOF MS, provides a robust and multi-faceted approach to confirm successful conjugation, assess purity and aggregation, and determine the extent of modification.

  • Selection Rationale: The choice between this compound and a maleimide-based reagent will depend on the specific requirements of the application. For applications demanding high stability and where slightly longer reaction times are acceptable, the chloroacetyl reagent is an excellent choice. Maleimide chemistry offers faster reaction kinetics but may present stability challenges that need to be considered.

By employing the systematic characterization approach outlined in this guide, researchers can confidently assess the quality of their protein conjugates and make informed decisions in their drug development and research endeavors.

References

A Comparative Guide to Control Experiments for 1-Benzoyl-4-(chloroacetyl)piperazine Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The resurgence of targeted covalent inhibitors (TCIs) in drug discovery marks a significant shift towards designing highly potent and durable therapeutics. Molecules like 1-Benzoyl-4-(chloroacetyl)piperazine belong to this class, featuring a reactive chloroacetyl "warhead" designed to form a permanent covalent bond with a target protein, often a non-catalytic cysteine residue[1][2]. This mechanism can lead to enhanced potency, prolonged pharmacodynamic effects, and the ability to target proteins previously considered "undruggable"[3][4].

However, the very reactivity that makes these compounds effective also presents a significant challenge: the risk of non-specific activity, off-target effects, and assay artifacts[5][6]. An observed effect could stem from the compound's core structure, its promiscuous reactivity, or interference with the assay technology itself. Therefore, validating a compound like this compound requires more than a simple dose-response curve; it demands a rigorous, multi-faceted control strategy.

This guide provides a comprehensive framework for designing and interpreting the essential control experiments for assays involving this compound. We will move beyond rote protocols to explain the causal logic behind each control, enabling researchers to build a self-validating experimental system that generates trustworthy and unambiguous data.

The Logic of Covalent Inhibitor Validation

A targeted covalent inhibitor operates via a two-step mechanism: first, the inhibitor reversibly binds to the target protein (E) to form a non-covalent complex (E·I), and second, the electrophilic warhead reacts with a proximal nucleophile on the protein to form an irreversible covalent bond (E-I)[2].

E + I ⇌ E·I → E-I

A robust experimental design must dissect this process and definitively answer four critical questions:

  • Is the observed inhibition time-dependent? A key feature of irreversible covalent inhibitors is that their inhibitory effect increases with pre-incubation time[7][8].

  • Is the chloroacetyl warhead essential for activity? The potency should be critically dependent on the reactive group. An analog without it should be significantly less active[9].

  • Is the effect target-specific or due to promiscuous reactivity? The compound should inhibit the intended target without reacting indiscriminately with other biomolecules[3].

  • Is the readout a true measure of biological activity or an assay artifact? Reactive compounds are notorious for generating false positives through mechanisms like fluorescence interference, redox cycling, or reacting with assay reagents[10][11].

The following sections detail a comparative panel of controls designed to systematically address these questions.

A Comparative Panel of Essential Controls

To validate the activity of this compound (the "Test Article"), a full panel of controls is required. Each control is designed to isolate a specific variable, allowing for a logical and definitive interpretation of the results.

Control Compound/ConditionChemical StructurePurpose & Scientific RationaleExpected Outcome for a Valid Hit
Test Article
alt text
This compound To measure the primary activity. It contains both the recognition scaffold and the reactive warhead.
Vehicle Control N/A (e.g., DMSO)To establish the baseline 0% inhibition level and control for any effects of the solvent on the assay system.No inhibition (defines 100% activity).
Negative Control: Non-Reactive Analog 1-Benzoyl-4-acetylpiperazine Crucial Control. Isolates the effect of the molecular scaffold from the covalent reaction. Replacing chloroacetyl with acetyl removes the electrophilic warhead without significantly altering sterics or physicochemical properties[7][9].
Positive Control: Known Inhibitor Target-DependentTo confirm that the assay is performing correctly and is capable of detecting true inhibition.Inhibition consistent with its known potency (e.g., IC₅₀).
Positive Control: General Thiol Modifier N-Ethylmaleimide (NEM) To assess the target's general susceptibility to electrophilic modification, especially if the target is a cysteine-dependent enzyme[12][13]. A positive result suggests the target has an accessible, reactive nucleophile.

Experimental Design, Protocols, and Data Interpretation

A logical workflow is essential for efficiently characterizing covalent inhibitors. The process begins with determining time-dependency and potency, followed by direct, orthogonal validation of the covalent binding mechanism.

G cluster_0 Phase 1: Biochemical Characterization cluster_1 Phase 2: Mechanistic Validation A Time-Dependent Inhibition Assay (Kinetic Measurement) B Determine k_obs at multiple inhibitor concentrations A->B C Plot k_obs vs. [Inhibitor] B->C D Calculate k_inact and K_I C->D E Intact Protein Mass Spectrometry D->E Proceed if potent & covalent F Incubate Protein with Test Article and Non-Reactive Analog E->F G Analyze for mass shift corresponding to covalent adduct formation F->G H Confirm Adduct with Test Article, No Adduct with Analog G->H

Caption: High-level workflow for covalent inhibitor validation.
Experimental Protocol 1: Time-Dependent Inhibition Assay (Enzyme Activity)

This protocol is designed to measure the rate of covalent inactivation, which is the true measure of potency for an irreversible inhibitor[8][14]. It uses a fluorescence-based readout as an example.

Materials:

  • Target Enzyme

  • Fluorogenic Substrate

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.01% Tween-20)

  • Test Article and all control compounds (from the table above) dissolved in 100% DMSO.

  • 384-well, low-volume, black assay plates

  • Kinetic plate reader

Methodology:

  • Compound Preparation: Prepare serial dilutions (e.g., 10-point, 3-fold) of the Test Article and control compounds in 100% DMSO.

  • Intermediate Dilution: Dilute the compound stocks from the previous step into assay buffer to create a 4X final concentration working solution. The DMSO concentration should be kept constant across all wells (e.g., 1%).

  • Enzyme Incubation (Pre-incubation Step):

    • Add 5 µL of assay buffer to all wells.

    • Add 5 µL of the 4X compound working solutions to the appropriate wells.

    • To initiate the reaction, add 10 µL of a 2X enzyme solution (prepared in assay buffer) to all wells. The final volume is now 20 µL.

    • Allow this pre-incubation to proceed for various time points (e.g., 0, 15, 30, 60, 120 minutes) at room temperature.

  • Substrate Addition & Kinetic Reading:

    • For each time point, initiate the enzyme activity measurement by adding 5 µL of a 5X substrate solution (prepared in assay buffer).

    • Immediately place the plate in a kinetic plate reader and measure the increase in fluorescence (e.g., every 30 seconds for 10-15 minutes).

  • Data Analysis:

    • For each concentration and pre-incubation time, determine the initial reaction velocity (slope of the linear portion of the fluorescence vs. time curve).

    • Plot the natural log of the percent remaining enzyme activity versus the pre-incubation time. The slope of this line is the observed rate of inactivation (kobs).

    • Plot the kobs values against the inhibitor concentration. Fit this data to the Michaelis-Menten equation to determine the maximal rate of inactivation (kinact) and the concentration of inhibitor that gives half-maximal inactivation (KI)[8][14]. The overall potency is expressed as the second-order rate constant kinact/KI.

Data Presentation and Interpretation

The results from the control panel allow for a clear, logical deduction of the compound's mechanism.

CompoundIC₅₀ (No Pre-incubation)IC₅₀ (60 min Pre-incubation)kinact/KI (M⁻¹s⁻¹)Interpretation
Test Article (BCP) 1.2 µM0.08 µM25,000Valid Covalent Inhibitor. Potency shows a clear time-dependency (IC₅₀ shift) and a high inactivation rate constant.
Non-Reactive Analog > 50 µM> 50 µMNot DeterminedInactive Scaffold. Confirms the chloroacetyl warhead is essential for potency. The core structure has minimal affinity for the target.
N-Ethylmaleimide (NEM) 0.5 µM0.01 µM60,000Susceptible Target. Confirms the target has a reactive nucleophile accessible to general electrophiles.
Known Reversible Inhibitor 0.2 µM0.2 µMNot DeterminedAssay Validated. Shows no time-dependent shift in IC₅₀, as expected for a reversible mechanism. Confirms assay performance.

The following diagram illustrates how the controls logically deconstruct the activity of the test article.

G cluster_Controls Control Experiments TestArticle Observed Activity (this compound) ScaffoldEffect Scaffold Binding Effect (Non-Covalent) TestArticle->ScaffoldEffect CovalentEffect Specific Covalent Modification TestArticle->CovalentEffect Artifacts Assay Artifacts or Non-Specific Reactivity TestArticle->Artifacts NonReactive Non-Reactive Analog (1-Benzoyl-4-acetylpiperazine) NonReactive->ScaffoldEffect Isolates NEM General Electrophile (NEM) NEM->CovalentEffect Confirms Susceptibility AssayControls Assay Integrity (Vehicle, Known Inhibitor) AssayControls->Artifacts Rules Out

Caption: Logical relationships between controls for mechanism deconvolution.
Orthogonal Validation: Intact Protein Mass Spectrometry

To obtain direct, unambiguous evidence of covalent modification, intact protein mass spectrometry is the gold standard[7][14].

Brief Protocol:

  • Incubate the purified target protein with a 5-10 fold molar excess of the Test Article (BCP) and, in a separate reaction, the Non-Reactive Analog. Also include a vehicle (DMSO) control.

  • Allow the reaction to proceed for a set time (e.g., 2 hours) at room temperature.

  • Quench the reaction and desalt the protein to remove unbound compound.

  • Analyze the samples by LC-MS.

  • Expected Result: The protein sample incubated with the Test Article should show a new peak with a mass increase corresponding exactly to the molecular weight of the this compound fragment that has adducted to the protein. The samples with vehicle and the Non-Reactive Analog should show only the original protein mass. This result provides definitive proof of covalent bond formation.

Conclusion

Validating a targeted covalent inhibitor like this compound is a systematic process of hypothesis testing. No single data point is sufficient. A potent, time-dependent inhibition profile is suggestive but not conclusive. Only when combined with the lack of activity from a non-reactive analog and direct evidence of covalent adduct formation via mass spectrometry can the mechanism be assigned with confidence. By employing the comparative control panel described in this guide, researchers can effectively de-risk their findings, eliminate false positives, and build a robust, compelling case for the specific, on-target activity of their covalent modifier, paving the way for the next stages of drug development.

References

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Benzoyl-4-(chloroacetyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the handling and disposal of 1-Benzoyl-4-(chloroacetyl)piperazine. As a compound featuring both a reactive acyl chloride and a piperazine moiety, it presents a unique combination of hazards that demand rigorous adherence to safety protocols. This document is designed to empower researchers, scientists, and drug development professionals with the knowledge to work safely and effectively, building a foundation of trust through scientifically grounded, field-proven practices.

Hazard Assessment: The 'Why' Behind the PPE

Understanding the molecular structure of this compound is fundamental to appreciating its hazard profile. The risk is not derived from a single functional group, but from the synergistic effects of its components:

  • Chloroacetyl Group (-COCH₂Cl): This is a highly reactive functional group characteristic of acyl chlorides. It is susceptible to rapid hydrolysis upon contact with moisture (including humidity in the air or on skin), releasing hydrochloric acid (HCl). This reactivity is the primary driver of the compound's corrosive properties.[1] Furthermore, acyl chlorides and their vapors are often lachrymatory, causing a severe stinging sensation and potential damage to the eyes.[2]

  • Piperazine Core: Piperazine and its derivatives are known to cause skin, eye, and respiratory irritation.[3][4][5][6] Crucially, they can also act as sensitizers, meaning that repeated exposure can lead to allergic reactions of the skin or respiratory system.[7]

  • Benzoyl Group: While less reactive, this group contributes to the overall properties of the molecule and does not mitigate the hazards posed by the other functional groups.

This composite structure necessitates a comprehensive approach to personal protection. The following table summarizes the key hazards that dictate our PPE and handling strategy.

Hazard ClassificationGHS Category (Anticipated)Consequence & Rationale
Skin Corrosion Category 1B / 1CThe chloroacetyl group reacts with moisture on the skin to form HCl, causing severe chemical burns.[8][9][10]
Serious Eye Damage Category 1Direct contact with splashes or exposure to vapors can cause irreversible eye damage due to corrosivity and lachrymatory effects.[2][8][9]
Respiratory Irritation Category 3Inhalation of dust or vapors can irritate the entire respiratory tract.[3][6]
Skin & Respiratory Sensitization Category 1Repeated exposure to the piperazine moiety can lead to the development of allergic contact dermatitis or occupational asthma.[7]
Acute Toxicity (Oral) Category 4The compound may be harmful if swallowed.[6][9]
Reactivity Not ApplicableReacts with water, alcohols, and other nucleophiles.[1] Hazardous decomposition can produce toxic fumes like HCl and NOx.[3][5]

The Core Ensemble: Essential PPE for All Operations

All handling of this compound must occur within a certified chemical fume hood to control vapor and dust exposure.[1][4] The following PPE represents the minimum requirement for any task involving this substance.

Eye and Face Protection

Your eyes are uniquely vulnerable to both direct splashes and corrosive vapors.

  • Chemical Splash Goggles: These are mandatory. They must be non-vented or have indirect vents and form a complete seal around the eyes to protect from splashes, dust, and vapors.[2] Standard safety glasses are insufficient.

  • Face Shield: A full-face shield must be worn in addition to chemical splash goggles.[1][11] This is a critical, non-negotiable layer of protection against splashes during transfers and to shield the face from corrosive vapors.

Skin and Body Protection
  • Gloves: Use chemical-resistant gloves. Nitrile gloves are a common starting point, but it is best practice to double-glove.[12] Ensure gloves are rated for protection against corrosive materials and check the manufacturer's recommendations for breakthrough times.[13] Always inspect gloves for tears or holes before use and remove them carefully to avoid contaminating your skin.[12]

  • Laboratory Coat: A flame-resistant or chemical-resistant lab coat is required.[1] It must be fully buttoned with sleeves rolled down to provide maximum coverage. Standard cotton coats offer inadequate protection against a corrosive splash.

  • Full Body Coverage: Always wear full-length pants and closed-toe shoes made of a non-porous material (e.g., leather).[1] No portion of the leg or foot should be exposed.

Respiratory Protection
  • Primary Engineering Control: As stated, a certified chemical fume hood is the primary method of respiratory protection and is mandatory for all operations.

  • Supplemental Respirator: A NIOSH-approved respirator with cartridges appropriate for organic vapors and acid gases may be required for non-routine operations, such as cleaning up a large spill or if there is a failure of the primary engineering controls.[1][7] All respirator use must be in accordance with a formal respiratory protection program that includes fit testing and training.

Operational Protocols: PPE in Practice

The selection and use of PPE is a dynamic process that must be re-evaluated for each specific task. The following diagram and protocols provide a self-validating system for ensuring safety.

PPE_Decision_Workflow cluster_0 PPE Selection Workflow for this compound start Start: Task Assessment task_type What is the nature of the task? start->task_type routine Routine Handling (Weighing, Transfers, Reaction Setup) task_type->routine Routine non_routine Non-Routine / Emergency (Spill, Maintenance, Ventilation Failure) task_type->non_routine Emergency ppe_routine Implement Core PPE Ensemble: - Double Gloves (Nitrile) - Chemical Goggles + Face Shield - Chemical-Resistant Lab Coat - Work in Fume Hood routine->ppe_routine ppe_spill Implement Enhanced PPE: - Core Ensemble PLUS: - Chemical-Resistant Boot Covers - NIOSH-Approved Respirator (Organic Vapor/Acid Gas Cartridges) non_routine->ppe_spill end_routine Proceed with Task ppe_routine->end_routine end_spill Proceed with Spill Cleanup Protocol ppe_spill->end_spill

Caption: PPE selection workflow based on task risk assessment.

Experimental Protocol: Weighing and Solution Preparation
  • Pre-Operation Check: Before bringing the chemical into the fume hood, don your full Core PPE Ensemble (double gloves, goggles, face shield, lab coat). Ensure the fume hood sash is at the proper working height and the airflow is verified.

  • Staging: Place all necessary equipment (spatula, weigh paper, beaker, solvent, etc.) inside the fume hood to minimize movement in and out of the containment area.

  • Weighing: Tare your weigh paper or container. Carefully dispense the solid this compound onto the paper, avoiding dust generation.[14] If dust is generated, pause and allow the fume hood to clear it before proceeding.

  • Transfer: Carefully add the weighed solid to your reaction vessel or beaker.

  • Dissolution: Slowly add the desired solvent. Be aware of potential exothermic reactions.

  • Immediate Cleanup: Using a tissue or wipe lightly dampened with a compatible solvent (like acetone), decontaminate the spatula and any surfaces within the hood that may have been exposed. Dispose of the wipe and the weigh paper into a designated solid hazardous waste container located within the hood.[15]

  • Post-Operation: Once the operation is complete, remove your outer gloves while still in the fume hood and dispose of them in the hazardous waste container. With your inner gloves still on, exit the immediate area and wash your hands thoroughly after removing all PPE.[13]

Disposal Plan: Safe Decontamination and Waste Management

All materials that come into contact with this compound must be treated as hazardous waste.[15] Proper segregation and disposal are critical to prevent accidental exposure and environmental contamination.

Step-by-Step Disposal Procedure
  • Waste Container Selection: Use a clearly labeled, leak-proof hazardous waste container made of a compatible material (e.g., high-density polyethylene).[15] The container must have a secure, tight-fitting lid.

  • Labeling: The container must be labeled "Hazardous Waste" and clearly list "this compound" and any solvents used. Affix the appropriate GHS hazard pictograms (Corrosion, Health Hazard, Flammable if applicable solvent is used).[15]

  • Segregation: This waste stream should be classified as non-halogenated organic waste (unless mixed with halogenated solvents).[15] Never mix it with incompatible materials like strong oxidizing agents or aqueous waste.[15]

  • Contaminated Materials Disposal: All contaminated disposable items—gloves, weigh paper, pipette tips, paper towels—must be placed directly into the designated solid hazardous waste container.[15]

  • Decontamination of "Empty" Containers: The original reagent bottle is not truly empty and must be decontaminated before disposal.

    • Rinse the container three times with a suitable solvent (e.g., acetone).

    • Each rinse must be collected and disposed of as liquid hazardous waste.[15]

    • Only after this triple rinse can the container be defaced and disposed of as regular solid waste or recycled, pending institutional policy.

  • Storage: Sealed waste containers should be stored in a designated, cool, and well-ventilated secondary containment area, away from incompatible materials, awaiting pickup by a licensed hazardous waste disposal service.[14]

By adhering to these stringent PPE and handling protocols, you ensure the safety of yourself and your colleagues, uphold the integrity of your research, and maintain a culture of safety excellence in the laboratory.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Benzoyl-4-(chloroacetyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-Benzoyl-4-(chloroacetyl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.